molecular formula C15H12O3 B1334804 4'-Formylbiphenyl-4-carboxylic acid methyl ester CAS No. 70916-89-1

4'-Formylbiphenyl-4-carboxylic acid methyl ester

Cat. No.: B1334804
CAS No.: 70916-89-1
M. Wt: 240.25 g/mol
InChI Key: URINKTWOCVLGGR-UHFFFAOYSA-N
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Description

4'-Formylbiphenyl-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URINKTWOCVLGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401900
Record name Methyl 4'-formyl[1,1'-biphenyl]-4-carboxylate
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70916-89-1
Record name Methyl 4'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(4-formylphenyl)benzoate
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Foundational & Exploratory

An In-depth Technical Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a key bifunctional organic compound. The document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis via Suzuki-Miyaura cross-coupling, and outlines effective purification and characterization methodologies. Furthermore, this guide explores the compound's significant potential in medicinal chemistry and materials science, stemming from its unique structural features. This document is intended to be an essential resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Introduction

This compound, registered under CAS number 70916-89-1, is a notable biphenyl derivative featuring both a formyl and a methyl ester functional group. This unique combination of an aldehyde and an ester on a rigid biphenyl scaffold makes it a highly versatile building block in organic synthesis. The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including anti-inflammatory, anti-hypertensive, and anti-cancer agents.[1][2][3] The presence of reactive handles at both ends of the molecule allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures.

This guide will provide an in-depth exploration of this compound, from its fundamental properties to its synthesis and potential applications, serving as a practical handbook for laboratory scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 70916-89-1
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
Melting Point 112-116 °C[4]
Appearance Solid
SMILES COC(=O)c1ccc(cc1)-c2ccc(C=O)cc2
InChI Key URINKTWOCVLGGR-UHFFFAOYSA-N

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] This reaction offers mild conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[6] The synthesis of this compound is efficiently achieved by the palladium-catalyzed coupling of methyl 4-bromobenzoate and 4-formylphenylboronic acid.

Reaction Scheme

G A Methyl 4-bromobenzoate Plus + A->Plus B 4-Formylphenylboronic acid Arrow Pd Catalyst, Base Solvent, Heat B->Arrow C This compound Plus->B Arrow->C

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of this compound.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene (solvent)

  • Water (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 4-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Completion: The reaction is typically complete within 4-6 hours. Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product obtained after workup can be purified by column chromatography on silica gel.

Column Chromatography Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate.

  • Loading and Elution: Load the adsorbed crude product onto the top of the column and elute with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if required.

G cluster_synthesis Synthesis cluster_purification Purification A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Solvent Addition (Toluene/Water) A->B C 3. Inert Atmosphere (N₂ or Ar Purge) B->C D 4. Heating (85-90 °C) C->D E 5. Workup (Extraction & Washing) D->E F 6. Column Chromatography (Silica Gel) E->F Crude Product G 7. Fraction Collection (TLC Monitoring) F->G H 8. Solvent Removal & Recrystallization G->H I 4'-Formylbiphenyl-4-carboxylic acid methyl ester H->I Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, a singlet for the aldehyde proton (around 9.9-10.1 ppm), and a singlet for the methyl ester protons (around 3.9 ppm). The aromatic region will display a complex splitting pattern due to the coupling of the protons on the two phenyl rings.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the aldehyde (around 191-193 ppm) and the ester (around 166-168 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 240.

Applications in Drug Discovery and Materials Science

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research.

Medicinal Chemistry

The biphenyl scaffold is a key structural motif in many pharmaceuticals.[7] The aldehyde and ester groups in this molecule can be readily transformed into a variety of other functional groups, allowing for the synthesis of diverse libraries of compounds for biological screening.

  • Derivatization of the Aldehyde: The formyl group can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, and Wittig reactions to form alkenes. These transformations allow for the introduction of various pharmacophores.

  • Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. Carboxylic acid groups are important for interacting with biological targets and improving the pharmacokinetic properties of drug candidates.[8]

The combination of these two reactive sites provides a platform for the development of novel therapeutics, potentially targeting a range of diseases.

Materials Science

Biphenyl derivatives are also important in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigid biphenyl core provides thermal and chemical stability, while the functional groups can be used to tune the electronic and optical properties of the material. The aldehyde and ester functionalities can be used to attach the molecule to polymer backbones or other molecular frameworks to create advanced materials with specific properties.[9]

Conclusion

This compound is a valuable and versatile bifunctional building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust and efficient Suzuki-Miyaura cross-coupling reaction is well-established. This technical guide provides researchers and scientists with the essential information and practical protocols needed to synthesize, purify, and characterize this compound, and to explore its applications in the development of novel drugs and advanced materials.

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Biological deeds of Biphenyl derivatives - A short Review. (2020). International Journal for Scientific Research & Development, 8(3).
  • Understanding the Properties and Applications of Biphenyl Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 4-Formylbenzoate. (n.d.). PubChem. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances, 13(27), 18357–18405.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry, 82(23), 12346–12355.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses, 75, 53.
  • Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). RSC Advances, 4(57), 30135-30139.
  • Methyl 4-formylbenzoate(1571-08-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Application Notes and Protocols for Methyl 4-boronobenzoate in Organic Synthesis. (n.d.). BenchChem.
  • Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. (n.d.). BenchChem.
  • Supramolecular complex of adamantane-ligated palladium: a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. (n.d.). RSC Advances.
  • “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química, 27(4), 277-282.
  • Electronic Supplementary Information. (2012). The Royal Society of Chemistry.
  • Methyl 4-(4-formylphenyl)
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Methyl 4-(4-formylphenyl)
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town.
  • Benzoic acid, 4-formyl-, methyl ester. (n.d.). NIST WebBook.
  • Methyl4-formylbenzoate. (n.d.).

Sources

An In-depth Technical Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1), a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a biphenyl core functionalized with both an aldehyde and a methyl ester, renders it a versatile building block for the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this reagent's properties and synthetic utility.

Core Molecular Characteristics

This compound, also known as Methyl 4-(4-formylphenyl)benzoate, is a crystalline solid at room temperature. The biphenyl scaffold provides rigidity and well-defined spatial orientation, while the orthogonal placement of a nucleophilic-addition-susceptible aldehyde and an ester group suitable for hydrolysis or amidation offers a rich platform for chemical diversification.

Physicochemical Properties

The primary physical and chemical identifiers for this compound are summarized below for quick reference.

PropertyValueReferences
CAS Number 70916-89-1[1][2]
Molecular Formula C₁₅H₁₂O₃[1][2]
Molecular Weight 240.25 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 112-116 °C[1][2]
Boiling Point (Predicted) 398.1 ± 35.0 °C[1][2]
Density (Predicted) 1.176 ± 0.06 g/cm³[1][2]
IUPAC Name Methyl 4-(4-formylphenyl)benzoate[1]
Common Synonyms 4'-Formyl-[1,1'-biphenyl]-4-carboxylate[1]

Spectroscopic and Analytical Profile

A thorough understanding of a molecule's spectroscopic signature is critical for reaction monitoring and quality control. While a publicly available, fully assigned spectrum for this specific molecule is not consistently reported, its structure allows for a highly confident prediction of its key spectral features based on well-established principles and data from closely related analogues.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be highly characteristic, showing signals exclusively in the aromatic and specialized proton regions. The asymmetry of the molecule results in distinct signals for all aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~10.1Singlet (s)1HAldehydic proton (-CHO)The strong deshielding effect of the carbonyl group places this proton significantly downfield.
~8.15Doublet (d)2HAromatic protons ortho to the esterDeshielded by the electron-withdrawing ester group.
~8.00Doublet (d)2HAromatic protons ortho to the aldehydeDeshielded by the electron-withdrawing aldehyde group.
~7.85Doublet (d)2HAromatic protons meta to the aldehydeCoupled to the ortho protons.
~7.75Doublet (d)2HAromatic protons meta to the esterCoupled to the ortho protons.
~3.95Singlet (s)3HMethyl ester protons (-OCH₃)Typical chemical shift for methyl esters.
¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of the 15 carbon atoms in their distinct chemical environments.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~192.0Aldehyde Carbonyl (C=O)Characteristic downfield shift for aldehyde carbons.
~166.5Ester Carbonyl (C=O)Typical chemical shift for ester carbonyls.
~145-148Quaternary Carbons (C-C biphenyl)Aromatic carbons at the biphenyl linkage, deshielded.
~135-138Quaternary Carbons (C-CHO, C-COOCH₃)Carbons directly attached to the carbonyl groups.
~127-131Aromatic CH CarbonsRange for substituted biphenyl systems.
~52.5Methyl Ester Carbon (-OCH₃)Standard chemical shift for a methyl ester carbon.
Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the two carbonyl functionalities.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~1725-1735C=O Stretch (Ester)StrongCharacteristic, sharp absorption for an aromatic ester carbonyl.
~1700-1710C=O Stretch (Aldehyde)StrongConjugation with the aromatic ring slightly lowers the frequency.
~2820 & ~2720C-H Stretch (Aldehyde)Medium-WeakFermi doublet, a hallmark of the aldehyde C-H bond.
~1280 & ~1100C-O Stretch (Ester)StrongAsymmetric and symmetric stretching modes of the ester C-O-C bond.
~1605, ~1490C=C Stretch (Aromatic)MediumCharacteristic absorptions for the aromatic rings.
Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.

m/z ValueFragment IdentityFragmentation Pathway
240[M]⁺Molecular Ion
211[M - CHO]⁺Loss of the formyl group.
209[M - OCH₃]⁺Loss of the methoxy radical from the ester.
181[M - COOCH₃]⁺Alpha cleavage, loss of the carbomethoxy group, yielding the biphenyl-4-carbaldehyde cation.

Synthesis and Purification Protocol

The most efficient and widely adopted method for constructing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction offers high functional group tolerance, allowing the aldehyde and ester moieties to be carried through the synthesis without the need for protecting groups.

Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

A reliable route involves the coupling of Methyl 4-bromobenzoate with 4-Formylphenylboronic acid .

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Step-by-Step Experimental Protocol

Causality: This protocol is designed for robustness. The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ ensures stability and high catalytic activity. The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle, while the biphasic solvent system (Toluene/Ethanol/H₂O) facilitates the dissolution of both organic and inorganic reagents.[6]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 4-bromobenzoate (1.0 eq), 4-Formylphenylboronic acid (1.2 eq), and Sodium Carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Solvent Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask. Subsequently, add the solvent mixture (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a white solid.

Chemical Reactivity and Synthetic Potential

The synthetic value of this compound lies in the differential reactivity of its two functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular complexity.

Reactivity cluster_aldehyde Aldehyde Transformations cluster_ester Ester Transformations Start 4'-Formylbiphenyl-4-carboxylic acid methyl ester Oxidation Carboxylic Acid (via Jones or Pinnick Oxidation) Start->Oxidation [O] ReductiveAmination Amine (via NaBH(OAc)₃, R₂NH) Start->ReductiveAmination R₂NH Wittig Alkene (via Wittig Reaction) Start->Wittig Ph₃P=CHR Reduction Alcohol (via NaBH₄) Start->Reduction [H] Hydrolysis Carboxylic Acid (via LiOH or NaOH) Start->Hydrolysis H₂O/OH⁻ Amidation Amide (via R₂NH, heat or coupling agent) Start->Amidation R₂NH

Caption: Key synthetic transformations of the title compound.

  • Aldehyde Moiety: The formyl group is a versatile handle. It can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester intact. It readily undergoes reductive amination with primary or secondary amines to form secondary or tertiary amines, a cornerstone of medicinal chemistry. Furthermore, it can be oxidized to a carboxylic acid using reagents like potassium permanganate or subjected to olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form carbon-carbon double bonds.[7]

  • Ester Moiety: The methyl ester can be easily hydrolyzed under basic conditions (e.g., with LiOH or NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC) or converted to an acid chloride for further reactions.

Applications in Research and Drug Development

The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate for synthesizing derivatives with potential therapeutic applications.

  • Angiotensin II Receptor Blockers (ARBs): The biphenyl scaffold is central to the structure of ARBs like Telmisartan and Azilsartan, used for treating hypertension. While not a direct precursor, this compound's structural theme is highly relevant, and its derivatives can be used to generate novel analogues for screening.[7]

  • Enzyme Inhibitors: The aldehyde functionality can be exploited to synthesize chalcone derivatives through Claisen-Schmidt condensation. Chalcones are known to exhibit a wide range of biological activities, including the inhibition of enzymes like α-glucosidase, which is a therapeutic target for type 2 diabetes.[7]

  • Materials Science: Rigid biphenyl structures are often incorporated into polymers and liquid crystals to enhance thermal stability and induce specific optical properties. The functional handles on this molecule allow it to be polymerized or grafted onto other materials.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard TypeGHS Classification & Precautionary Statements
Skin Contact H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Contact H318: Causes serious eye damage. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Environmental H400: Very toxic to aquatic life. P273: Avoid release to the environment.
Storage Store in a dry, well-ventilated place under an inert atmosphere. Keep container tightly closed.[1][2]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.

References

  • ESI for - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • FORMYLBIPHENYL-4-CARBOXYLIC ACID METHYL ESTER CAS#: 70916-89-1. (n.d.). ChemWhat. Retrieved January 17, 2026, from [Link]

  • BenchChem Technical Support Team. (2025).
  • METHYL 4'-CHLORO[1,1'-BIPHENYL]-4-CARBOXYLATE | Chemsrc. (2025). Chemsrc. Retrieved January 17, 2026, from [Link]

  • 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. (2025). PubChemLite. Retrieved January 17, 2026, from [Link]

  • Methyl 4-biphenylcarboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. Retrieved January 17, 2026, from [Link]

  • Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • BenchChem Technical Support Team. (2025).
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate. (n.d.). Google Patents.
  • BenchChem Technical Support Team. (2025).
  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2017). JOCPR. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Vihasibio Sciences PVT LTD, - Product List. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved January 17, 2026, from [Link]

  • 4′-Methyl-2′-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic Acid Ethyl Ester. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 17, 2026, from [Link]

Sources

Determining the Molecular Weight of 4'-Formylbiphenyl-4-carboxylic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the molecular weight of 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1). Primarily geared towards professionals in research and drug development, this document delves into the theoretical and practical aspects of two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). Beyond merely stating the molecular weight, this guide elucidates the causality behind experimental choices, outlines detailed protocols for robust and reproducible results, and emphasizes the importance of these techniques in the structural elucidation and purity assessment of small molecules.

Introduction: The Significance of Molecular Weight in Drug Discovery

In the realm of drug discovery and development, the precise determination of a compound's molecular weight is a foundational step. It serves as a critical parameter for confirming the identity of a newly synthesized molecule, assessing its purity, and ensuring consistency between batches. For a compound like this compound, which possesses multiple functional groups and potential for use as a building block in medicinal chemistry, an accurate molecular weight is non-negotiable. This guide will provide the in-depth knowledge required to confidently determine and verify this crucial physicochemical property.

Core Physicochemical Properties

A foundational understanding of the target molecule is paramount before delving into analytical procedures.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₂O₃[1][2]
Average Molecular Weight 240.25 g/mol [1][2]
Monoisotopic Mass 240.078644241 Da[3]
CAS Number 70916-89-1[1][2]
Melting Point 112-116 °C[1][2]

Molecular Structure and Functional Groups

The molecular structure of this compound dictates its chemical behavior and its fragmentation patterns in mass spectrometry. The key features are a biphenyl core, a formyl (aldehyde) group, and a methyl ester group.

Caption: 2D structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is the gold standard for determining the molecular weight of small molecules with exceptional accuracy.[4] Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the determination of the exact mass and, by extension, the elemental composition.

The Causality Behind Experimental Choices in HRMS

The choice of ionization technique is critical for obtaining a molecular ion peak. For a molecule like this compound, which is a moderately polar organic compound, Electrospray Ionization (ESI) is often the preferred method. ESI is a "soft" ionization technique that minimizes fragmentation, increasing the likelihood of observing the intact molecular ion.[4] In contrast, a "hard" ionization technique like Electron Ionization (EI) would likely cause extensive fragmentation, making it difficult to identify the molecular ion peak.[4]

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a high-purity solvent such as acetonitrile or methanol to a final concentration of 10-100 µg/mL. The choice of solvent should be compatible with the mobile phase of the liquid chromatography system, if used.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this compound, as the ester group can be protonated.

    • Mass Range: Set the mass range to scan from m/z 100 to 500 to ensure the capture of the molecular ion and any potential adducts.

    • Resolution: A resolution of at least 60,000 is recommended to achieve high mass accuracy.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition and Analysis:

    • Inject the sample into the mass spectrometer.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound, this would be expected at an m/z of approximately 241.0859.

    • The experimentally determined exact mass should be compared to the theoretical exact mass calculated from the molecular formula (C₁₅H₁₂O₃). The difference should be within a few parts per million (ppm).

Interpreting the Mass Spectrum

The presence of a prominent molecular ion peak is a key indicator of a successful analysis.[5] For aromatic compounds like this one, the molecular ion peak is often quite stable and therefore readily observed.[6] In addition to the [M+H]⁺ adduct, other adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed, which can further confirm the molecular weight.

Elemental Analysis: Orthogonal Verification of Molecular Formula

Elemental analysis provides an independent and complementary method to verify the molecular formula and, by extension, the molecular weight.[7] This technique determines the percentage composition of carbon, hydrogen, and other elements in a sample.[8]

The Principle of Combustion Analysis

The most common method for elemental analysis of organic compounds is combustion analysis.[8] The sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, etc.).[9] These gases are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original sample.[9]

Experimental Protocol: Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and dry.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule.[9] The precise weight is crucial for accurate calculations.

  • Instrumentation and Analysis:

    • Place the capsule into the autosampler of the elemental analyzer.

    • The instrument will drop the sample into a high-temperature furnace (typically ~900-1000 °C) where it undergoes rapid combustion.

    • The resulting gases are passed through a series of columns and detectors to quantify the amounts of CO₂ and H₂O.

  • Data Interpretation and Validation:

    • The instrument software will calculate the percentage of carbon and hydrogen in the sample.

    • Compare the experimental percentages to the theoretical percentages calculated from the molecular formula (C₁₅H₁₂O₃).

    • For a pure sample, the experimental values should be within ±0.4% of the theoretical values.[7]

Theoretical Elemental Composition of C₁₅H₁₂O₃:

  • Carbon (C): (15 * 12.011) / 240.254 * 100% = 74.99%

  • Hydrogen (H): (12 * 1.008) / 240.254 * 100% = 5.04%

  • Oxygen (O): (3 * 15.999) / 240.254 * 100% = 19.97%

Workflow for Molecular Weight Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the molecular weight of this compound.

Molecular_Weight_Determination_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_validation Data Validation and Confirmation Synthesis Synthesize and Purify 4'-Formylbiphenyl-4-carboxylic acid methyl ester HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Primary Analysis EA Elemental Analysis (EA) Synthesis->EA Orthogonal Verification Data_Comparison Compare Experimental Data with Theoretical Values HRMS->Data_Comparison EA->Data_Comparison Confirmation Confirmed Molecular Weight and Elemental Composition Data_Comparison->Confirmation Data within acceptable limits

Caption: Workflow for molecular weight and formula confirmation.

Conclusion: A Self-Validating System for Scientific Integrity

The determination of the molecular weight of this compound is not a single measurement but a process of orthogonal verification. By employing both high-resolution mass spectrometry and elemental analysis, researchers can create a self-validating system that ensures the identity and purity of the compound. The high accuracy of HRMS provides the exact mass, while elemental analysis confirms the elemental composition. When the results of these two independent techniques are in agreement with the theoretical values, it provides a high degree of confidence in the final reported molecular weight. This rigorous approach is essential for maintaining the highest standards of scientific integrity in research and drug development.

References

  • University of Bristol. (n.d.). Interpretation of mass spectra. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved January 18, 2026, from [Link]

  • Stenutz, R. (n.d.). methyl 4-(4-formylphenyl)benzoate. Retrieved January 18, 2026, from [Link]

  • Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350–8358.
  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved January 18, 2026, from [Link]

  • Dickie, D. A., & Larrow, J. F. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 738–744.
  • Le-Huy, H., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 235-239.
  • Griti. (2016, September 21). Interpreting Mass Spectra Overview | Structure of Organic Molecules. YouTube. Retrieved January 18, 2026, from [Link]

  • The Catalyst - Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved January 18, 2026, from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved January 18, 2026, from [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • VCU. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved January 18, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and liquid crystals.[1] Their unique stereochemistry and electronic properties allow for diverse pharmacological activities, including use as antihypertensives, anti-inflammatory agents, and antivirals. The title compound, 4'-formylbiphenyl-4-carboxylic acid methyl ester, is a valuable bifunctional molecule. The formyl and methyl ester groups provide reactive handles for further synthetic transformations, making it a key intermediate in the construction of more complex drug candidates and functional materials. This guide provides a comprehensive overview of the most efficient and reliable synthetic pathway to this important compound, grounded in established chemical principles and supported by experimental evidence.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of this compound suggests two primary bond disconnections that could lead to a plausible synthesis. The most strategic disconnection is the C-C bond between the two phenyl rings. This immediately points towards a cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prominent and well-established method for the formation of biaryl systems.[2]

An alternative approach could involve the formation of the biphenyl core first, followed by functional group manipulation, such as the oxidation of a methyl group to a formyl group. However, the selective oxidation of a benzylic methyl group to an aldehyde can be challenging, often leading to over-oxidation to the carboxylic acid or requiring harsh reaction conditions that may not be compatible with other functional groups present in the molecule. Therefore, the Suzuki-Miyaura coupling is the preferred and more robust pathway.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[2] For the synthesis of this compound, the most logical coupling partners are methyl 4-bromobenzoate and 4-formylphenylboronic acid .

Synthesis Pathway cluster_start Starting Materials A Methyl 4-bromobenzoate C This compound A->C Pd Catalyst, Base Solvent, Heat B 4-Formylphenylboronic acid B->C

Caption: The Suzuki-Miyaura coupling of Methyl 4-bromobenzoate and 4-Formylphenylboronic acid.

Reaction Mechanism: A Step-by-Step Look

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 4-bromobenzoate, forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., potassium carbonate) to form a boronate species. This species then transfers its aryl group (the 4-formylphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism pd0 Pd(0)Ln pd_complex Ar-Pd(II)(X)Ln pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'Ln pd_complex->transmetalation_complex Transmetalation product Ar-Ar' transmetalation_complex->product Reductive Elimination product->pd0 aryl_halide Ar-X (Methyl 4-bromobenzoate) aryl_halide->pd_complex boronic_acid Ar'-B(OH)2 (4-Formylphenylboronic acid) boronic_acid->transmetalation_complex Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings of similar substrates.

Materials and Reagents
Reagent/MaterialSupplierPurity
Methyl 4-bromobenzoateSigma-Aldrich99%
4-Formylphenylboronic acidCombi-Blocks97%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals98%
Potassium Carbonate (K₂CO₃)Fisher Chemical≥99%
1,4-DioxaneAcros OrganicsAnhydrous
Water-Deionized
Ethyl AcetateVWR ChemicalsACS Grade
Brine-Saturated
Anhydrous Sodium Sulfate (Na₂SO₄)EMD MilliporeACS Grade
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio by volume).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Experimental_Workflow setup 1. Reaction Setup (Reactants, Base) catalyst 2. Add Pd Catalyst setup->catalyst solvent 3. Add Degassed Solvent (Dioxane/Water) catalyst->solvent reaction 4. Heat to Reflux (12-24h) solvent->reaction workup 5. Workup (EtOAc/Water Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A streamlined workflow for the synthesis of the target compound.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 112-116 °C[3]
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the coupling of protons on the two phenyl rings. The aldehyde proton will appear as a singlet at approximately 10.0 ppm, and the methyl ester protons will be a singlet at around 3.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule. The carbonyl carbons of the aldehyde and the ester will be observed at the downfield end of the spectrum (typically >165 ppm). The aromatic carbons will appear in the range of approximately 120-150 ppm, and the methyl ester carbon will be around 52 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 240.25).

Conclusion

The Suzuki-Miyaura coupling provides a highly efficient and reliable method for the synthesis of this compound. This technical guide outlines a robust pathway that is amenable to laboratory-scale synthesis and can be adapted for larger-scale production. The bifunctional nature of the target molecule makes it a valuable building block for the development of novel pharmaceuticals and advanced materials. The detailed mechanistic insights and experimental protocol provided herein serve as a comprehensive resource for researchers in the field.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • PubChem. Methyl 4-biphenylcarboxylate. National Center for Biotechnology Information. [Link][4]

  • PrepChem. Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. [Link][5]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link][6]

  • Biphenyl derivatives play a crucial role in organic chemistry as they serve as important intermediates for producing a wide variety of drugs, agricultural products, fluorescent layers in organic light emitting diodes (OLEDs), and basic building blocks for liquid crystals. (2025-01-28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link][7]

  • RSC Publishing. A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances. [Link][8]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Formylbiphenyl-4-carboxylic acid methyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the structural elucidation of this bifunctional aromatic compound.

Introduction: The Structural Significance of a Bifunctional Biphenyl

This compound, with the CAS Number 70916-89-1, is a molecule of interest in organic synthesis and medicinal chemistry.[1][2] Its structure features a biphenyl core, a versatile scaffold in drug design, functionalized with an electron-withdrawing formyl group and a methyl ester group at the para positions of the two phenyl rings. The precise characterization of this molecule is paramount for its application, and ¹H NMR spectroscopy stands as a primary tool for confirming its structure. This guide will provide a detailed interpretation of its ¹H NMR spectrum, explaining the rationale behind the chemical shifts, coupling patterns, and signal integrations.

Foundational Principles: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of an organic molecule provides a wealth of information based on several key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electronegative atoms and anisotropic effects from π-systems, such as aromatic rings and carbonyl groups, tend to "deshield" protons, shifting their signals downfield (to higher ppm values).[3][4][5]

  • Integration: The area under a signal is proportional to the number of protons it represents.[6]

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is caused by the influence of neighboring, non-equivalent protons. The "n+1 rule" is a common starting point for interpretation, where 'n' is the number of adjacent, equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the spatial relationship between coupled protons. For aromatic systems, ortho, meta, and para couplings have characteristic J values.[7][8][9]

For this compound, the presence of two para-substituted benzene rings leads to a characteristic AA'BB' system for the aromatic protons, which often appears as two distinct doublets.[7]

Predicted ¹H NMR Spectrum Analysis

The structure of this compound presents several distinct proton environments, which will give rise to a predictable set of signals in the ¹H NMR spectrum.

Caption: Labeled protons on the biphenyl rings.

Aromatic Protons (δ ≈ 7.5 - 8.2 ppm)

The eight aromatic protons are divided into four sets of chemically non-equivalent protons due to the different substituents on each ring.

  • Ring A (Methyl Ester side): The methyl ester group is electron-withdrawing, deshielding the aromatic protons.

    • H_A (ortho to the ester-bearing ring): These two protons are expected to appear as a doublet downfield, likely in the range of 8.1-8.2 ppm .

    • H_B (meta to the ester-bearing ring): These two protons will also be a doublet, slightly upfield from H_A, around 7.7-7.8 ppm .

  • Ring B (Formyl side): The formyl (aldehyde) group is also strongly electron-withdrawing and deshielding.

    • H_C (ortho to the formyl group): These two protons will be a doublet, significantly downfield, in the region of 8.0-8.1 ppm .

    • H_D (meta to the formyl group): These two protons will appear as a doublet, slightly upfield from H_C, around 7.8-7.9 ppm .

The coupling constant (³J) for the ortho-coupling in both rings is expected to be in the range of 8-9 Hz .[7]

Formyl Proton (δ ≈ 9.9 - 10.1 ppm)

The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl double bond.[5][10] This results in a characteristic signal far downfield, typically appearing as a singlet in the range of 9.9-10.1 ppm .

Methyl Ester Protons (δ ≈ 3.9 ppm)

The three protons of the methyl group in the ester functionality are in a unique chemical environment. They are deshielded by the adjacent oxygen atom and will appear as a sharp singlet (as there are no adjacent protons to couple with) at approximately 3.9 ppm .[11]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Formyl-H9.9 - 10.1Singlet (s)1HN/A
Aromatic H_A8.1 - 8.2Doublet (d)2H~8-9
Aromatic H_C8.0 - 8.1Doublet (d)2H~8-9
Aromatic H_D7.8 - 7.9Doublet (d)2H~8-9
Aromatic H_B7.7 - 7.8Doublet (d)2H~8-9
Methyl Ester-H~3.9Singlet (s)3HN/A

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.[12][13][14][15]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz NMR Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of -2 to 12 ppm is appropriate to capture all signals.

    • Temperature: Room temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Caption: ¹H NMR experimental workflow.

Conclusion: A Cohesive Structural Picture

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The distinct signals for the formyl proton, the methyl ester protons, and the characteristic splitting patterns of the two para-substituted aromatic rings all contribute to a cohesive and readily interpretable dataset. This guide serves as a valuable resource for researchers by providing a detailed prediction of the spectrum and a robust experimental protocol, thereby facilitating the confident identification and characterization of this important bifunctional molecule.

References

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: Theory, applications and NMR prediction software. John Wiley & Sons.
  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Coupling Constants. Retrieved from [Link]

  • Fiveable. (n.d.). Para-Substituted Benzene. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gunther, H. (1980). NMR Spectroscopy. Wiley.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Ronayne, J., & Williams, D. H. (1969). Solvent effects in proton magnetic resonance spectroscopy. In Annual Review of NMR Spectroscopy (Vol. 2, pp. 83-124). Academic Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • University of Calgary. (n.d.). Chemical Shifts. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (1980). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

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An In-depth Technical Guide to the Purity Analysis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Advanced Intermediates

In the landscape of pharmaceutical development and materials science, the molecular integrity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reliability of the final product are built. 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a key building block, is a prime example. Its bifunctional nature, featuring both a reactive aldehyde and an ester, makes it a versatile precursor for complex molecular targets. However, the very synthetic routes that create this molecule, most commonly the palladium-catalyzed Suzuki-Miyaura cross-coupling, can introduce a constellation of structurally similar impurities.

This guide provides a comprehensive framework for the rigorous purity analysis of this intermediate. We will move beyond rote protocol recitation to explore the underlying scientific rationale for each analytical choice. Our approach is designed to be a self-validating system, integrating orthogonal analytical techniques to build a complete and trustworthy purity profile, in alignment with global regulatory standards.

Chapter 1: Understanding the Impurity Landscape

A robust analytical strategy begins with a theoretical mapping of potential impurities. The synthesis of this compound typically involves the Suzuki coupling of methyl 4-bromobenzoate and 4-formylphenylboronic acid (or vice-versa). This context is critical, as it informs us of the most probable process-related impurities.

Common Process-Related Impurities:

  • Homocoupling Products: Symmetrical biphenyls formed from the coupling of two identical starting molecules (e.g., Biphenyl-4,4'-dicarboxylic acid dimethyl ester or 4,4'-diformylbiphenyl). These are often the most significant byproducts.[1][2]

  • Starting Materials: Unreacted methyl 4-halobenzoate and 4-formylphenylboronic acid.

  • Protodeboronation/Dehalogenation Products: The replacement of the boronic acid or halide group with a hydrogen atom, leading to benzaldehyde or methyl benzoate.[1]

  • Catalyst Residues: Trace amounts of palladium or other transition metals used in the coupling reaction.[3]

Potential Degradation Products:

  • Oxidation of Aldehyde: The formyl group is susceptible to oxidation, forming the corresponding carboxylic acid (4'-Carboxy-biphenyl-4-carboxylic acid methyl ester).

  • Hydrolysis of Ester: The methyl ester can hydrolyze to its corresponding carboxylic acid (4'-Formylbiphenyl-4-carboxylic acid).

Table 1: Key Physicochemical Properties and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compound C₁₅H₁₂O₃240.25Analyte
Methyl 4-bromobenzoateC₈H₇BrO₂215.04Starting Material
4-Formylphenylboronic acidC₇H₇BO₃149.94Starting Material
Biphenyl-4,4'-dicarboxylic acid dimethyl esterC₁₆H₁₄O₄270.28Homocoupling Impurity
4,4'-DiformylbiphenylC₁₄H₁₀O₂210.23Homocoupling Impurity
4'-Carboxy-biphenyl-4-carboxylic acid methyl esterC₁₅H₁₂O₄256.25Degradant (Oxidation)
4'-Formylbiphenyl-4-carboxylic acidC₁₄H₁₀O₃226.23Degradant (Hydrolysis)

Chapter 2: The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

For separating and quantifying the array of potential impurities, reversed-phase HPLC is the undisputed method of choice. The structural similarities between the analyte and its impurities necessitate a high-resolution separation technique.

The Rationale Behind Method Development

The goal is to develop a stability-indicating method capable of separating the main component from all known impurities and potential degradants.

  • Column Selection: A C18 stationary phase is the logical starting point. The biphenyl core of the molecule provides significant hydrophobicity, ensuring strong retention on a non-polar C18 column. A high-purity silica with end-capping is recommended to minimize peak tailing, especially for the more acidic impurities.

  • Mobile Phase Selection: A combination of a mildly acidic aqueous phase (e.g., 0.1% phosphoric or formic acid in water) and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of carboxylic acid groups, leading to sharper, more symmetrical peaks. Acetonitrile often provides better peak shape and lower viscosity than methanol. A gradient elution is almost certainly required to elute both the more polar starting materials and the highly retained non-polar homocoupling products within a reasonable timeframe.[4][5]

  • Detector Selection: A photodiode array (PDA) or diode-array detector (DAD) is essential. The aromatic nature of all relevant compounds ensures strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths simultaneously and provides UV spectral data, which is invaluable for assessing peak purity and aiding in the tentative identification of unknown peaks.

Diagram: General HPLC Purity Analysis Workflow

Caption: A typical workflow for HPLC-based purity testing and batch release.

Protocol: HPLC Method Validation for Impurity Determination

This protocol is based on the principles outlined in USP General Chapter <1225> and ICH Guideline Q2(R1).[6][7]

1. Specificity:

  • Prepare individual solutions of the analyte and all known impurities.

  • Prepare a spiked sample containing the analyte and all impurities.

  • Inject all solutions.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the analyte and all impurities. Peak purity analysis via DAD should confirm no co-elution.[8]

2. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).[8]

  • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold (e.g., 0.05%). The method's precision and accuracy must be acceptable at the LOQ.

3. Linearity:

  • Prepare a series of at least five concentrations of each impurity, ranging from the LOQ to 120% of the specification limit (e.g., if the limit is 0.15%, range from LOQ to 0.18%).[6]

  • Plot peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

4. Accuracy:

  • Prepare a sample of the analyte and spike it with known concentrations of each impurity at three levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze in triplicate at each level.

  • Calculate the percent recovery for each impurity.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for impurities at these low levels.[9]

5. Precision:

  • Repeatability: Analyze six replicate preparations of a sample spiked with impurities at the specification limit on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) for the areas of each impurity should be ≤ 10% for repeatability and ≤ 15% for intermediate precision.

Chapter 3: An Orthogonal Primary Method: Quantitative NMR (qNMR)

While HPLC is excellent for separation, it is a relative quantitative technique that relies on the response factor of each impurity. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measure of purity without the need for specific reference standards for each impurity.[10][11] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11]

The Rationale Behind qNMR for Purity Assessment
  • Universality: qNMR can quantify any soluble, proton-bearing compound in the sample simultaneously.[11]

  • Primary Method: It does not require calibration curves for each component, reducing the need for synthesizing and qualifying multiple impurity standards.[10]

  • Structural Information: Provides structural confirmation of both the analyte and any visible impurities.

Protocol: Purity Determination by ¹H qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Accurately weigh a similar mass of a high-purity, chemically inert internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a simple spectrum with at least one resonance that is well-resolved from all analyte signals.

  • Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Complete dissolution is critical.[10]

2. Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Critical Parameter: The relaxation delay (d1) must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated. This ensures complete relaxation and accurate integration. A typical value is 30-60 seconds.

  • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

3. Data Processing:

  • Apply careful phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet from the methyl ester protons or the singlet from the formyl proton).

  • Integrate a well-resolved signal for the internal standard.

4. Purity Calculation:

  • The purity of the analyte is calculated using the following formula:

Chapter 4: Structural Elucidation of Unknowns: Hyphenated Techniques

When an unknown impurity is detected above the identification threshold (typically 0.10% or 0.15% as per ICH guidelines), its structure must be elucidated. Hyphenated techniques are indispensable for this task.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the unknown impurity as it elutes. High-resolution mass spectrometry (HRMS) can provide a molecular formula, which is often sufficient to identify process-related impurities when combined with knowledge of the synthetic route.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile impurities, such as residual starting materials (benzaldehyde, methyl benzoate) or solvents.[12][13] The electron impact (EI) ionization used in GC-MS provides a fragmentation pattern that serves as a "fingerprint" for library matching and structural confirmation.[14][15]

Diagram: Impurity Identification Strategy

Caption: Decision tree for identifying unknown impurities.

Conclusion: An Integrated, Multi-faceted Approach

Ensuring the purity of this compound demands more than a single analytical test. It requires a holistic and orthogonal strategy. A validated, high-resolution HPLC method serves as the primary tool for separation and routine quantification. This is complemented and confirmed by qNMR, a primary method that provides an absolute purity value and structural verification. Finally, when unknown impurities arise, a logical application of hyphenated mass spectrometry techniques provides the necessary structural elucidation. By integrating these methods, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile, ensuring the quality and consistency of this critical intermediate.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR).

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59.

  • Hollis, L. S. (1963). Quantitative analysis using NMR. Journal of Chemical Education, 40(5), A401.

  • University of Strathclyde. Quantitative NMR Spectroscopy.

  • Gallo, V., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Molecules, 26(22), 6834.

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An In-depth Technical Guide to the Solubility of 4'-Formylbiphenyl-4-carboxylic acid methyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Research and Development

Molecular Profile: 4'-Formylbiphenyl-4-carboxylic acid methyl ester
  • IUPAC Name: Methyl 4'-(formyl)biphenyl-4-carboxylate

  • CAS Number: 70916-89-1

  • Molecular Formula: C₁₅H₁₂O₃

  • Molecular Weight: 240.25 g/mol

  • Physical Form: Solid

  • Melting Point: 112-116 °C

The structure of this compound is characterized by a non-polar biphenyl core, which generally confers solubility in organic solvents.[1] However, the presence of two polar functional groups—an aldehyde (-CHO) and a methyl ester (-COOCH₃)—introduces the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.[2] The interplay between the hydrophobic backbone and the polar functionalities will govern its solubility profile across a spectrum of organic solvents.

Part 1: Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental first principle in predicting solubility.[3] This principle is rooted in the thermodynamics of dissolution, which can be understood by considering the enthalpy changes involved in three key steps:

  • Overcoming Solute-Solute Interactions (ΔH_solute): Energy is required to break the intermolecular forces holding the crystalline solid together. This is an endothermic process.

  • Overcoming Solvent-Solvent Interactions (ΔH_solvent): Energy is also required to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic process.

  • Establishing Solute-Solvent Interactions (ΔH_mix): Energy is released when the solute and solvent molecules interact. This is an exothermic process.

The overall enthalpy of solution (ΔH_solution) is the sum of these three terms. The spontaneity of dissolution is also dependent on the change in entropy (ΔS), which is typically positive as the ordered crystal lattice is dispersed into a disordered solution.

Based on the structure of this compound, we can make the following predictions:

  • High Solubility in Moderately Polar and Non-Polar Aprotic Solvents: Solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene are expected to be effective at solvating the biphenyl core. The polar functional groups will also have favorable interactions with these solvents.

  • Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as hydrogen bond acceptors and donors. While they can interact with the carbonyl oxygens of the ester and aldehyde groups, the large non-polar surface area of the biphenyl rings may limit solubility compared to smaller, more polar solutes.

  • Low Solubility in Highly Polar, Protic Solvents like Water: The hydrophobic nature of the biphenyl backbone is expected to make this compound poorly soluble in water.[4]

Part 2: Experimental Determination of Equilibrium Solubility

Given the absence of readily available data, the experimental determination of equilibrium solubility is a necessary step for any researcher utilizing this compound. The "gold standard" for this measurement is the Saturation Shake-Flask (SSF) method.[5] This method determines the thermodynamic solubility, which is the concentration of the compound in a saturated solution at equilibrium with an excess of the solid.[6]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium is reached and that the analytical method is specific and accurate for the analyte.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Workflow
  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a pre-weighed vial. An excess is critical to ensure that a saturated solution is formed. A good starting point is to add approximately 10-20 mg of the solid to 2-5 mL of the chosen solvent.

    • Record the exact mass of the solid added.

    • Add the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for crystalline compounds to ensure that the most stable polymorphic form is in equilibrium with the solution.[5]

    • Causality Check: Insufficient equilibration time is a common source of error, leading to an underestimation of the true thermodynamic solubility.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully draw the supernatant into a syringe.

    • Filter the supernatant through a syringe filter directly into a pre-weighed volumetric flask.

    • Self-Validation Step: The filtration step is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The use of a chemically inert filter material like PTFE is important to prevent adsorption of the analyte.

  • Quantification by HPLC:

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated HPLC method. A representative method for biphenyl derivatives would be a reversed-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at a wavelength such as 254 nm.[7]

    • Rationale: HPLC provides high specificity and sensitivity, allowing for accurate quantification even in the presence of minor impurities.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to vial B Add solvent and cap A->B C Agitate at constant T (24-72 hours) B->C D Sedimentation C->D E Syringe filtration (0.22 µm) D->E F Dilute filtrate E->F G HPLC analysis F->G H Calculate concentration G->H G Start Define Application Need (e.g., Reaction, Crystallization) Polarity Consider Polarity of Target Compound (Biphenyl Core vs. Functional Groups) Start->Polarity NonPolar Non-Polar / Aromatic Solvents (Toluene, DCM, THF) Polarity->NonPolar Primarily Non-Polar Polar Polar Solvents (Alcohols, Acetonitrile) Polarity->Polar Significant Polarity Test Perform Small-Scale Solubility Test NonPolar->Test Polar->Test Soluble Soluble? Test->Soluble Yes Yes Soluble->Yes Yes No No Soluble->No No Optimize Optimize Solvent System (e.g., Co-solvents, Temperature) Select Select Solvent(s) for Application Optimize->Select Insoluble Insoluble TryAnother Try Different Solvent Class TryAnother->Polarity Yes->Optimize No->TryAnother

Caption: Decision Tree for Solvent Selection.

Conclusion

While quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide has provided the essential theoretical background and a robust, self-validating experimental protocol for the determination of its equilibrium solubility. By following the detailed shake-flask method coupled with HPLC analysis, researchers can confidently generate the high-quality data needed to advance their work in drug discovery, process chemistry, and materials science.

References

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Discovery and history of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester: Synthesis, Characterization, and Applications

Introduction

This compound is a bifunctional organic compound featuring a biphenyl core, a versatile scaffold in medicinal chemistry and materials science. This structure is characterized by the presence of a methyl ester group at the 4-position and a formyl (aldehyde) group at the 4'-position. These functional groups offer reactive handles for a variety of chemical transformations, making this molecule a valuable intermediate in the synthesis of more complex structures, including pharmaceuticals and liquid crystals. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 70916-89-1[1]
Molecular Formula C₁₅H₁₂O₃[2]
Molecular Weight 240.25 g/mol [1]
Melting Point 112-116 °C[3][4]
Boiling Point (Predicted) 398.1 ± 35.0 °C[4]
InChIKey URINKTWOCVLGGR-UHFFFAOYSA-N[2]
SMILES COC(=O)c1ccc(cc1)c2ccc(C=O)cc2[2]

Discovery and History

While the specific first synthesis of this compound is not readily found in a singular seminal publication, its existence is a direct result of the development of powerful cross-coupling reactions in the latter half of the 20th century. The biphenyl scaffold is a common motif in many natural products and pharmacologically active molecules, driving the development of synthetic methods for its construction.

The most significant breakthrough enabling the synthesis of asymmetrically substituted biphenyls like the title compound was the Suzuki-Miyaura coupling , first reported by Akira Suzuki and Norio Miyaura in 1979. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become one of the most important and widely used carbon-carbon bond-forming reactions in organic synthesis. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids and their derivatives make it an ideal method for constructing complex biphenyls.

Therefore, the "discovery" of this compound is intrinsically linked to the establishment of the Suzuki-Miyaura coupling as a robust and reliable synthetic tool.

Synthetic Approaches

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed coupling of two key building blocks: a substituted phenylboronic acid and a substituted aryl halide.

There are two primary disconnection strategies for this molecule:

  • Route A: Coupling of methyl 4-halobenzoate with 4-formylphenylboronic acid .

  • Route B: Coupling of 4-halobenzaldehyde with (4-(methoxycarbonyl)phenyl)boronic acid .

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will focus on Route A, as methyl 4-iodobenzoate and methyl 4-bromobenzoate are common and readily available starting materials, as is 4-formylphenylboronic acid.

Synthetic Pathway cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Methyl_4_iodobenzoate Methyl 4-iodobenzoate Reaction_Conditions Pd Catalyst Base Solvent Methyl_4_iodobenzoate->Reaction_Conditions 4_formylphenylboronic_acid 4-formylphenylboronic acid 4_formylphenylboronic_acid->Reaction_Conditions Target_Molecule 4'-Formylbiphenyl-4-carboxylic acid methyl ester Reaction_Conditions->Target_Molecule

Synthetic approach via Suzuki-Miyaura coupling.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of catalyst and ligands can significantly impact reaction efficiency. For this type of coupling, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent System: The reaction is often carried out in a two-phase system of an organic solvent (like toluene, dioxane, or THF) and water to dissolve both the organic reactants and the inorganic base.

  • Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are the most reactive but also the most expensive. Aryl bromides offer a good balance of reactivity and cost.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Methyl 4-iodobenzoate (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-iodobenzoate, 4-formylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Addition of Catalyst and Solvents: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst. Then, add a 2:1:1 mixture of toluene, ethanol, and water. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH3_neg [Ar'-B(OH)₃]⁻ Base Base Ar_prime_BOH3_neg->Transmetalation Ar_prime_BOH2_node Ar'-B(OH)₂ Base_node + Base Ar_prime_BOH3_neg_node [Ar'-B(OH)₃]⁻

Catalytic cycle of the Suzuki-Miyaura coupling.

Spectroscopic Characterization (Predicted)

As of the time of this writing, a publicly available, comprehensive set of experimental spectra for this compound is not readily accessible. However, based on the known spectral data of its precursors and related biphenyl compounds, the following characteristic spectroscopic features can be predicted.

¹H NMR (Predicted) ¹³C NMR (Predicted) FTIR (Predicted) Mass Spec (Predicted)
~10.1 ppm (s, 1H, -CHO)~192 ppm (C=O, aldehyde)~3050 cm⁻¹ (Ar C-H stretch)M⁺ at m/z = 240.0786
~8.2 ppm (d, 2H, Ar-H)~166 ppm (C=O, ester)~2950 cm⁻¹ (C-H stretch, -OCH₃)Fragment at m/z = 211 ([M-CHO]⁺)
~8.0 ppm (d, 2H, Ar-H)~145-135 ppm (Ar-C, quaternary)~1720 cm⁻¹ (C=O stretch, ester)Fragment at m/z = 209 ([M-OCH₃]⁺)
~7.8 ppm (d, 2H, Ar-H)~130 ppm (Ar-C)~1700 cm⁻¹ (C=O stretch, aldehyde)Fragment at m/z = 181 ([M-COOCH₃]⁺)
~7.7 ppm (d, 2H, Ar-H)~128-127 ppm (Ar-C)~1605 cm⁻¹ (Ar C=C stretch)
~3.9 ppm (s, 3H, -OCH₃)~52 ppm (-OCH₃)~1280 cm⁻¹ (C-O stretch, ester)

Potential Applications

The bifunctional nature of this compound makes it a promising intermediate in several fields:

  • Pharmaceutical Synthesis: The biphenyl moiety is a privileged scaffold in drug discovery. The formyl and ester groups can be further elaborated to introduce pharmacophoric features. For instance, similar biphenyl structures are key components of the angiotensin II receptor blocker Telmisartan, used to treat high blood pressure.[5][6] While not a direct precursor, the structural similarity highlights its potential in the synthesis of analogous compounds.

  • Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology due to their rigid, rod-like structure, which promotes the formation of mesophases. The formyl and ester groups can be modified to tune the mesomorphic properties, such as the clearing point and dielectric anisotropy, for applications in liquid crystal displays (LCDs).[7][8]

  • Materials Science: The aldehyde functionality can be used in the synthesis of polymers, dyes, and other functional materials through reactions such as Wittig olefination, reductive amination, and condensation reactions.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is a testament to the power of modern cross-coupling chemistry. While its specific discovery is not well-documented, its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura coupling. The presence of two distinct and reactive functional groups on a rigid biphenyl core makes it a versatile building block for the synthesis of a wide range of complex molecules with potential applications in pharmaceuticals, liquid crystals, and advanced materials. This guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

  • Venugopal, A., et al. (2011). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 23(6), 2771-2773.
  • Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved January 18, 2026, from [Link]

  • Hofmann, J., et al. (2016). Synthesis and Characterization of Telmisartan-Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. ChemistryOpen, 5(2), 148-161.
  • PubChemLite. (n.d.). Methyl 4-(4-formylphenyl)benzoate. Retrieved January 18, 2026, from [Link]

  • Ark Pharm, Inc. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • LabNovo. (n.d.). Methyl 4'-Formyl-[1,1'-biphenyl]-4-carboxylate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. Retrieved January 18, 2026, from [Link]

  • Hassan, K. E. (2010). Efficient and improved synthesis of Telmisartan. Arkivoc, 2010(5), 236-247.
  • Stenutz. (n.d.). methyl 4-(4-formylphenyl)benzoate. Retrieved January 18, 2026, from [Link]

  • Chemdad. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

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  • Google Patents. (n.d.). US5792386A - Liquid crystal composition and liquid crystal display device.
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  • Google Patents. (n.d.). GB1592161A - Biphenyl carboxylic esters and their use as liquid crystal materials.
  • Google Patents. (n.d.). CN100368390C - Novel liquid crystal compound-4-(2-methyloxypropyl-1)-4-diphenyl carboxyl-2-fluoro-4-hydroxy benzonitrile ester, and its prepn.
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  • PubChem. (n.d.). Methyl 4-biphenylcarboxylate. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
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  • PubMed. (n.d.). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester: A Core Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a versatile bifunctional molecule increasingly recognized for its utility in organic synthesis and as a foundational building block for complex molecular architectures. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, proven experimental methodologies, and contextual applications to facilitate its effective use in the laboratory.

Introduction and Strategic Importance

This compound (CAS No: 70916-89-1) is a key organic intermediate possessing a biphenyl backbone functionalized with an aldehyde group at the 4'-position and a methyl ester at the 4-position.[1][2] This unique arrangement of reactive handles makes it an exceptionally valuable scaffold. The biphenyl moiety itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] The presence of both an electrophilic aldehyde and a readily modifiable ester group allows for orthogonal chemical transformations, enabling the construction of diverse and complex target molecules.

The strategic value of this compound lies in its ability to serve as a linchpin in multi-step synthetic pathways. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide couplings or other derivatizations.[4][5] This bifunctionality is paramount in the synthesis of novel materials and is particularly leveraged in drug discovery programs targeting conditions ranging from cancer to inflammatory diseases.[5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 70916-89-1[1][2]
Molecular Formula C₁₅H₁₂O₃[2]
Molecular Weight 240.25 g/mol [2][7]
Melting Point 112-116 °C[2]
Boiling Point (Predicted) 398.1 ± 35.0 °C[2]
Density (Predicted) 1.176 ± 0.06 g/cm³[2]
Appearance Solid
Storage Temperature Room Temperature, Inert atmosphere[2]
Spectroscopic Data Interpretation

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The aldehyde proton (CHO) typically appears as a singlet far downfield, around 9.9-10.1 ppm. The aromatic protons resonate in the 7.5-8.2 ppm region, often as a series of doublets reflecting the para-substitution on both phenyl rings. A sharp singlet integrating to three protons, corresponding to the methyl ester (-OCH₃), is observed around 3.9 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum displays prominent absorption bands confirming the two carbonyl functionalities. A strong peak around 1720-1730 cm⁻¹ is characteristic of the ester C=O stretch, while the aldehyde C=O stretch appears distinctly around 1700-1715 cm⁻¹ .[8][9] Additionally, characteristic C-H stretching bands for the aldehyde group are often visible near 2850 and 2750 cm⁻¹.[8]

  • Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) is expected at an m/z of approximately 240.25.[2] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 209, or the loss of the formyl group (-CHO) resulting in a fragment at m/z 211. This fragmentation is crucial for confirming the compound's identity and purity.[10][11]

Synthesis and Purification Protocol

The most reliable and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions.

Rationale for Suzuki-Miyaura Coupling

The biphenyl core is efficiently constructed by coupling an aryl halide with an arylboronic acid. For this specific target, the logical disconnection is between the two phenyl rings. We select methyl 4-bromobenzoate and 4-formylphenylboronic acid as the coupling partners. This choice is strategic: both starting materials are commercially available and stable, and the reaction conditions are well-established for these substrates, minimizing side reactions involving the aldehyde and ester groups. The palladium catalyst, typically Pd(PPh₃)₄, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the C-C bond.[5]

Detailed Experimental Protocol

Reaction: Methyl 4-bromobenzoate + 4-Formylphenylboronic acid → this compound

Materials & Reagents:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add methyl 4-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 10 mmol scale reaction). The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.[5]

  • Workup: Cool the reaction mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water (2 x 20 mL) and then with brine (20 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to yield the pure product.[5]

Synthesis Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Reactant1 Methyl 4-bromobenzoate Setup 1. Combine Reactants in Dioxane/Water (4:1) Reactant1->Setup Reactant2 4-Formylphenylboronic acid Reactant2->Setup Catalyst Pd(PPh3)4 Catalyst->Setup Base K2CO3 Base->Setup Inert 2. Degas & Purge with N2/Ar Setup->Inert Heat 3. Heat at 80-90°C for 12-16h Inert->Heat Monitor 4. Monitor by TLC Heat->Monitor Extract 5. Aqueous Workup & Ethyl Acetate Extraction Monitor->Extract Dry 6. Dry (Na2SO4) & Concentrate Extract->Dry Purify 7. Column Chromatography Dry->Purify Product Pure 4'-Formylbiphenyl-4-carboxylic acid methyl ester Purify->Product

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction in the Synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenyl Scaffolds and the Suzuki-Miyaura Coupling

Biphenyl and its substituted derivatives represent a class of privileged structural motifs in medicinal chemistry, materials science, and fine chemical synthesis. Their unique conformational properties and ability to engage in various intermolecular interactions make them indispensable building blocks for the design of novel pharmaceuticals, liquid crystals, and organic electronic materials. The synthesis of unsymmetrical biphenyls, in particular, has been a long-standing objective in organic chemistry. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the construction of carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, and remarkable tolerance to a wide array of functional groups have cemented its status as a cornerstone of modern organic synthesis.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling for the synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester. This bifunctional molecule serves as a valuable intermediate, possessing both a reactive aldehyde for further derivatization and a methyl ester that can be readily hydrolyzed to the corresponding carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of this transformation.

Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] The catalytic cycle, as illustrated below, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, either methyl 4-bromobenzoate or 4-bromobenzaldehyde) to a low-valent Palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Palladium(II) species.[2]

  • Transmetalation: The subsequent and often rate-determining step is transmetalation. Here, the organic moiety from the boronic acid (e.g., the 4-formylphenyl or 4-(methoxycarbonyl)phenyl group) is transferred to the Palladium(II) center. This process is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Palladium(II) complex. This forms the new carbon-carbon bond of the biphenyl product and regenerates the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Biphenyl Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product Formation Ar-X Aryl Halide Ar'-B(OH)2 Arylboronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes are presented for the preparation of this compound, depending on the commercial availability and cost of the starting materials. Both protocols have been designed for high functional group tolerance, particularly for the sensitive aldehyde and ester moieties.

Route A: Coupling of Methyl 4-bromobenzoate with 4-Formylphenylboronic Acid

This is often the preferred route due to the generally higher stability of aryl bromides compared to aldehydes under certain reaction conditions.

Route B: Coupling of 4-bromobenzaldehyde with Methyl 4-(dihydroxyboryl)benzoate

An alternative and equally viable approach. The successful coupling of 4-bromobenzaldehyde in Suzuki reactions has been well-documented.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis.

ParameterValueNotes
Aryl Bromide 1.0 equivLimiting reagent
Arylboronic Acid 1.1 - 1.5 equivA slight excess is used to ensure complete consumption of the aryl bromide.
Palladium Catalyst 1 - 5 mol%Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a ligand.
Base 2.0 - 3.0 equivK₂CO₃ or K₃PO₄ are common choices. KF can be used for base-sensitive substrates.[5]
Solvent System Toluene/H₂O or Dioxane/H₂O (typically 4:1 to 10:1)A biphasic system is often employed to facilitate the dissolution of both organic and inorganic reagents.
Temperature 80 - 100 °CReaction temperature is optimized to ensure a reasonable reaction rate without significant decomposition.
Reaction Time 8 - 24 hoursMonitored by TLC or LC-MS until completion.
Expected Yield 75 - 95%Yields are highly dependent on the purity of reagents and optimization of reaction conditions.
Detailed Step-by-Step Methodology (Route A)

This protocol is a representative procedure and may require optimization for scale-up or specific laboratory conditions.

Materials and Equipment:

  • Methyl 4-bromobenzoate

  • 4-Formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon) supply

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A 1. Combine Reactants: - Methyl 4-bromobenzoate (1.0 eq) - 4-Formylphenylboronic acid (1.2 eq) - K₂CO₃ (2.5 eq) - Pd(PPh₃)₄ (3 mol%) B 2. Seal flask and establish inert atmosphere (N₂ or Ar) A->B C 3. Add degassed solvents: - Toluene - Water B->C D 4. Heat to 90 °C with vigorous stirring C->D E 5. Monitor progress by TLC (e.g., 12-18 hours) D->E F 6. Cool to room temperature and dilute with Ethyl Acetate E->F G 7. Separate layers, extract aqueous phase with EtOAc F->G H 8. Wash combined organic layers with water and brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify by flash column chromatography (Hexanes/EtOAc) I->J K 11. Characterize the product (NMR, MS, etc.) J->K

Caption: A typical experimental workflow for the Suzuki coupling synthesis.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add degassed toluene and degassed deionized water in a 4:1 ratio to achieve a concentration of the limiting reagent between 0.1 and 0.5 M.

  • Reaction Execution: Vigorously stir the biphasic mixture and heat to 90 °C using a preheated oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Trustworthiness and Self-Validation: Troubleshooting and Key Considerations

The success of a Suzuki-Miyaura coupling is contingent on several factors. Below are key insights to ensure a robust and reproducible outcome.

  • Quality of Reagents: The purity of the boronic acid is paramount. Impurities can lead to side reactions and lower yields. If necessary, recrystallize the boronic acid before use. Ensure the palladium catalyst is active; older catalysts may require a pre-activation step.

  • Oxygen Exclusion: The Palladium(0) catalyst is sensitive to oxidation. Thoroughly degassing the solvents and maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation.

  • Choice of Base: While potassium carbonate is a common and effective base, for substrates with base-sensitive functional groups, a milder base such as potassium fluoride (KF) may be beneficial to prevent hydrolysis of the methyl ester.[5]

  • Ligand Selection: For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the use of specialized phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) can significantly improve reaction rates and yields.

  • Monitoring the Reaction: Over-running the reaction can sometimes lead to the formation of byproducts. Regular monitoring by TLC or LC-MS is recommended to determine the optimal reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters and understanding the underlying mechanistic principles, researchers can efficiently access this valuable bifunctional intermediate. The protocols and insights provided in this document are intended to serve as a robust starting point for the successful implementation of this important transformation in both academic and industrial research settings.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Tyrell, J. H.; Gilday, J. P. The Suzuki-Miyaura reaction: a personal perspective from the bench. Journal of Organometallic Chemistry, 2015 , 793, 2-4. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling. [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]

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Application Notes & Protocols: Leveraging 4'-Formylbiphenyl-4-carboxylic acid methyl ester in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold and the Strategic Utility of a Bifunctional Reagent

The biphenyl motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, well-defined geometry allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets such as enzymes and receptors. Biphenyl derivatives have found extensive use in medicine as antihypertensive, anti-inflammatory, antimicrobial, and antitumor agents.[4]

Within this important class of molecules, 4'-Formylbiphenyl-4-carboxylic acid methyl ester stands out as a particularly valuable and versatile building block. Its utility stems from its bifunctional nature, presenting two distinct and orthogonally reactive handles for synthetic elaboration:

  • The Formyl Group (-CHO): An aldehyde that serves as a key electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. It is a gateway to reductive aminations, Wittig reactions, condensations, and the construction of complex heterocyclic systems.

  • The Methyl Ester Group (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, a critical functional group for forming stable amide bonds with amines or acting as a bioisostere for other acidic moieties like tetrazoles.[5][6]

This unique combination makes it an ideal starting point for constructing complex drug molecules, most notably in the synthesis of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs collectively known as "sartans".[7][8] This guide provides an in-depth exploration of its application, focusing on the synthesis of a key precursor for the drug Telmisartan, and details the fundamental protocols that underpin its synthetic utility.

Core Application: A Convergent Strategy for Angiotensin II Receptor Blocker (ARB) Synthesis

The renin-angiotensin system (RAS) is a primary regulator of blood pressure, and its overactivation is a key factor in hypertension. ARBs function by selectively blocking the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II.[5][9] Many drugs in this class, including Losartan, Valsartan, and Telmisartan, feature a biphenyl core.[6]

The synthesis of Telmisartan provides a quintessential example of the strategic deployment of 4'-formylbiphenyl derivatives. An efficient and convergent approach involves coupling the biphenyl aldehyde moiety with a pre-formed benzimidazole fragment.[10][11] The aldehyde is crucial for forming the methylene bridge that connects the biphenyl scaffold to the central bis-benzimidazole core of Telmisartan.

G cluster_0 Biphenyl Synthesis cluster_1 Benzimidazole Synthesis cluster_2 Fragment Coupling & Elaboration A Methyl 4-bromobenzoate C 4'-Formylbiphenyl-4-carboxylic acid methyl ester A->C Suzuki-Miyaura Coupling B 4-Formylphenylboronic acid B->C E Coupled Intermediate C->E Reductive Amination D Amino-benzimidazole Intermediate D->E F Telmisartan Precursor (Ester) E->F Second Benzimidazole Formation G Telmisartan (Final API) F->G Ester Hydrolysis

Caption: Convergent synthesis of Telmisartan highlighting key fragments.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the key transformations involving this compound and its precursors.

Protocol 1: Synthesis of the Biphenyl Scaffold via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl systems due to its mild conditions and high functional group tolerance.[12][13] This protocol describes the synthesis of a biphenyl aldehyde, a direct precursor to our target molecule.

Principle: This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent. The catalytic cycle proceeds through three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[14][15] The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[14]

G cluster_reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation (Ar'-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-Ar') ArX Ar-X ArB Ar'-B(OR)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
Methyl 4-bromobenzoate215.042.15 g10.01.0
4-Formylphenylboronic acid149.961.65 g11.01.1
Pd(PPh₃)₄1155.56231 mg0.200.02
Potassium Carbonate (K₂CO₃)138.214.15 g30.03.0
Toluene-50 mL--
Ethanol-12.5 mL--
Water-12.5 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (10.0 mmol), 4-formylphenylboronic acid (11.0 mmol), and potassium carbonate (30.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. Removing oxygen is critical for catalytic efficiency.

  • Catalyst & Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.20 mmol). Subsequently, add the solvent mixture of toluene (50 mL), ethanol (12.5 mL), and water (12.5 mL) via cannula or syringe. Causality: A multiphasic solvent system is employed to dissolve the organic substrates (toluene), the boronic acid (ethanol), and the inorganic base (water), maximizing interfacial contact for the reaction.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL). Causality: The water washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the desired product and remove the solvent to yield this compound as a white to off-white solid. Expected yield: 80-90%.

Protocol 2: Synthesis of a Bioactive Amine via Reductive Amination

The formyl group is an ideal electrophile for building C-N bonds. Reductive amination is a robust method to synthesize secondary or tertiary amines by reacting an aldehyde with a primary or secondary amine, respectively, followed by reduction of the intermediate imine/iminium ion.

Principle: This one-pot reaction first involves the formation of a hemiaminal, which then dehydrates to form an imine. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is used to reduce the imine C=N bond to an amine C-N bond without reducing the starting aldehyde. STAB is preferred as it is less basic and more tolerant of slightly acidic conditions that favor imine formation.

G Aldehyde Biphenyl Aldehyde (R-CHO) Imine Imine Intermediate (R-CH=N-R') Aldehyde->Imine Condensation (-H₂O) Amine Primary Amine (R'-NH₂) Amine->Imine Product Secondary Amine (R-CH₂-NH-R') Imine->Product Reduction ([H])

Caption: Workflow for a two-step, one-pot reductive amination.

Materials & Reagents (Illustrative Example):

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound240.251.20 g5.01.0
Amine Intermediate (e.g., an amino-benzimidazole)(Varies)-5.01.0
Sodium Triacetoxyborohydride (STAB)211.941.60 g7.51.5
Dichloroethane (DCE)-50 mL--
Acetic Acid (glacial)60.05~0.1 mL-cat.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 mmol) and the desired amine intermediate (5.0 mmol) in dichloroethane (50 mL).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (1-2 drops) to the solution. Stir at room temperature for 1 hour. Causality: The acid catalyzes the dehydration of the hemiaminal intermediate, accelerating the formation of the imine, which is the species that will be reduced.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (7.5 mmol) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent, preventing reduction of the aldehyde. Portion-wise addition helps control any potential exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC until the imine intermediate is fully consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired secondary amine product.

Protocol 3: Saponification of the Methyl Ester to the Carboxylic Acid

The final step in many syntheses is the hydrolysis of the ester to the free carboxylic acid, which is often the active pharmacophore.

Principle: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid.[16]

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
Biphenyl Ester Precursor(Varies)-2.01.0
Lithium Hydroxide (LiOH)23.95144 mg6.03.0
Tetrahydrofuran (THF)-10 mL--
Methanol (MeOH)-5 mL--
Water-5 mL--
1M Hydrochloric Acid (HCl)-~7 mL~7.0-

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the biphenyl ester precursor (2.0 mmol) in a mixture of THF (10 mL), methanol (5 mL), and water (5 mL) in a round-bottom flask.

  • Hydrolysis: Add lithium hydroxide (6.0 mmol) and stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting ester is consumed. Causality: LiOH is often preferred over NaOH or KOH for its better solubility in mixed organic-aqueous solvents and for minimizing potential side reactions.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate should form. Causality: The acidic workup is essential to protonate the negatively charged carboxylate salt, which is soluble in water, to form the neutral carboxylic acid, which is typically insoluble and precipitates out.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 10 mL) to remove any remaining salts. Dry the solid in a vacuum oven to afford the final carboxylic acid.

Conclusion

This compound is a high-value intermediate for the synthesis of complex bioactive molecules. Its dual functionality allows for a modular and convergent approach to drug design and development. The protocols detailed herein—Suzuki-Miyaura coupling for scaffold construction, reductive amination for amine elaboration, and saponification for pharmacophore unmasking—represent fundamental and robust transformations in the medicinal chemist's toolkit. By understanding the principles and causality behind these experimental choices, researchers can effectively and efficiently leverage this versatile building block to create novel therapeutic agents.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • ResearchGate. (n.d.). Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Tzakos, A. G., et al. (2020). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. MDPI.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • Google Patents. (2022). Process for the preparation of angiotensin ii receptor blockers.
  • ResearchGate. (n.d.). Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Mavromoustakos, T., et al. (2015). Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. Semantic Scholar.
  • Venugopal, M., et al. (n.d.). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Reddy, P. V., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS.
  • Goossen, L. J., & Goossen, K. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry.
  • Nageswar, Y. V. D., & Srujana, K. (n.d.). Alternative Synthesis of Telmisartan via Suzuki Coupling. Scholars Research Library.
  • New Drug Approvals. (2015). TELMISARTAN PART 2/3. New Drug Approvals.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • PubChem. (n.d.). 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. PubChem.
  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses.
  • Smolecule. (n.d.). 4'-Methylbiphenyl-2-carboxylic acid methyl ester. Smolecule.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

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Application Notes and Protocols: Strategic Derivatization of 4'-Formylbiphenyl-4-carboxylic acid methyl ester for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry

The biphenyl moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its rigid, planar nature provides a well-defined scaffold for the precise spatial orientation of functional groups, facilitating high-affinity interactions with protein binding sites. The introduction of reactive functional groups onto the biphenyl core is a critical strategy for transforming this chemically stable nucleus into a versatile platform for generating diverse compound libraries.[1] This guide focuses on a particularly valuable building block: 4'-Formylbiphenyl-4-carboxylic acid methyl ester . This molecule uniquely combines three key functional handles for derivatization: a reactive aldehyde, a modifiable methyl ester, and the biphenyl backbone itself, which can be further functionalized. This strategic combination allows for a multi-pronged approach to library synthesis, enabling the exploration of a vast chemical space to identify novel therapeutic agents. Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3][4]

Core Derivatization Strategies and Protocols

The true power of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde is primed for nucleophilic addition and condensation reactions, the ester for hydrolysis and amidation, and the aromatic rings for cross-coupling reactions. This section provides detailed protocols for key transformations at each of these sites.

Derivatization of the Formyl Group: Gateway to Amines and Alkenes

The formyl group is a highly versatile functional handle, readily participating in reactions that introduce new substituents and significantly alter the molecule's steric and electronic properties.

Reductive amination is a robust and widely used method for converting aldehydes into primary, secondary, and tertiary amines.[5] This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ. This transformation is particularly valuable in drug discovery for introducing basic nitrogen atoms, which can improve aqueous solubility and form key salt-bridge interactions with biological targets.

Workflow for Reductive Amination:

G start This compound + Primary/Secondary Amine imine Imine Intermediate Formation (Acid Catalyst, e.g., Acetic Acid) start->imine reduction In situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) imine->reduction product Substituted Aminomethylbiphenyl Derivative reduction->product purification Purification (Column Chromatography) product->purification

Caption: Reductive amination workflow.

Detailed Protocol: Synthesis of Methyl 4'-(benzylaminomethyl)biphenyl-4-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Add benzylamine and a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

  • Expected Outcome: The desired secondary amine derivative. Yields typically range from 70-90%.

Reactant/ReagentMolar RatioPurpose
4'-Formylbiphenyl-4-carboxylate1.0Starting material
Primary/Secondary Amine1.1 - 1.2Nucleophile
Sodium triacetoxyborohydride1.5 - 2.0Reducing agent
Acetic AcidcatalyticCatalyst for imine formation

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high control over the location of the double bond.[6][7][8] This reaction involves the use of a phosphorus ylide (Wittig reagent) and is instrumental in creating derivatives with extended conjugation or specific geometries.[7][9]

Workflow for the Wittig Reaction:

G start This compound + Phosphonium Ylide oxaphosphetane Oxaphosphetane Intermediate Formation start->oxaphosphetane elimination Elimination of Triphenylphosphine oxide oxaphosphetane->elimination product Styrenylbiphenyl Derivative elimination->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Wittig reaction workflow.

Detailed Protocol: Synthesis of Methyl 4'-(2-ethoxycarbonylvinyl)biphenyl-4-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 eq)

    • Toluene or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound in dry toluene or THF in a round-bottom flask under a nitrogen atmosphere.

    • Add (carbethoxymethylene)triphenylphosphorane to the solution.

    • Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) and monitor by TLC. The reaction with stabilized ylides may require several hours to overnight.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can often be purified by trituration with a non-polar solvent (e.g., hexanes or diethyl ether) to remove the triphenylphosphine oxide byproduct, followed by recrystallization or column chromatography.[10]

  • Expected Outcome: The (E)-alkene is the major product due to the use of a stabilized ylide.[10] Yields are typically in the range of 60-85%.

Reactant/ReagentMolar RatioPurpose
4'-Formylbiphenyl-4-carboxylate1.0Starting material
Phosphonium Ylide1.1 - 1.5Wittig reagent
Solvent (e.g., Toluene, THF)-Reaction medium
Derivatization of the Methyl Ester: Amide Bond Formation and Beyond

The methyl ester group provides an excellent site for introducing diversity through hydrolysis followed by amide coupling or by direct conversion to other functional groups.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward transformation that opens the door to a vast array of derivatization possibilities, most notably amide bond formation. Amides are a common functional group in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

Workflow for Hydrolysis and Amide Coupling:

G start This compound hydrolysis Hydrolysis (LiOH, NaOH, or KOH in aq. THF/MeOH) start->hydrolysis acid 4'-Formylbiphenyl-4-carboxylic acid hydrolysis->acid coupling Amide Coupling (Amine, Coupling Agent e.g., HATU, EDCI) acid->coupling product Amide Derivative coupling->product

Caption: Ester hydrolysis and amide coupling.

Detailed Protocol: Synthesis of 4'-Formyl-N-propylbiphenyl-4-carboxamide

  • Part 1: Hydrolysis

    • Dissolve methyl 4'-formylbiphenyl-4-carboxylate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) (2-3 eq).

    • Stir at room temperature until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum.

  • Part 2: Amide Coupling

    • Dissolve the resulting 4'-formylbiphenyl-4-carboxylic acid (1.0 eq) in a suitable solvent such as DMF or DCM.

    • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) and the desired amine (e.g., propylamine, 1.2 eq).

    • Add a coupling agent such as HATU (1.2 eq) or EDCI (1.2 eq) with HOBt (1.2 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Work up the reaction by diluting with ethyl acetate and washing with aqueous solutions of 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Derivatization of the Biphenyl Core: Suzuki Cross-Coupling

The biphenyl scaffold itself can be further elaborated, typically after introducing a leaving group such as a halide. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[11][12] This allows for the synthesis of complex, multi-aryl structures.[13]

Workflow for Suzuki Cross-Coupling:

G start Halogenated this compound coupling Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->coupling product Substituted Biaryl Derivative coupling->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: Suzuki cross-coupling workflow.

Detailed Protocol: Synthesis of Methyl 4''-methoxy-4'-formyl-[1,1':2',1'']terphenyl-4-carboxylate (Hypothetical Example)

This protocol assumes the availability of a halogenated derivative of the starting material (e.g., methyl 3'-bromo-4'-formylbiphenyl-4-carboxylate).

  • Materials:

    • Methyl 3'-bromo-4'-formylbiphenyl-4-carboxylate (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Triphenylphosphine (PPh₃) (0.08 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene and Water (e.g., 4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add the halogenated biphenyl derivative, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Add the toluene/water solvent mixture.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add the palladium acetate and triphenylphosphine.

    • Heat the reaction to reflux (e.g., 90-100 °C) for 4-12 hours, monitoring by TLC.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[12]

Reactant/ReagentMolar RatioPurpose
Halogenated Biphenyl1.0Electrophile
Arylboronic Acid1.1 - 1.5Nucleophile
Palladium Catalyst0.01 - 0.05Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0Activates boronic acid

Applications in Drug Discovery: Targeting Key Biological Pathways

Derivatives of the this compound scaffold are promising candidates for targeting a range of diseases, leveraging the diverse pharmacophores that can be readily installed.

Anticancer Agents: Targeting Kinases and Other Oncogenic Proteins

The biphenyl scaffold is prevalent in many kinase inhibitors. For instance, derivatives of 4'-hydroxybiphenyl-4-carboxylic acid have been investigated as allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in many cancers.[1] The derivatization strategies outlined above can be used to synthesize libraries of compounds for screening against various kinases. For example, reductive amination can introduce moieties that interact with the hinge region of the kinase active site, while Suzuki coupling can be used to explore larger, more complex substitutions to enhance potency and selectivity.[14]

Anti-inflammatory Agents: Inhibition of COX and Phosphodiesterases

Chronic inflammation is a hallmark of many diseases. Biphenyl derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4][15] The carboxylic acid functionality, which can be unmasked from the methyl ester, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the biphenyl scaffold has been incorporated into inhibitors of phosphodiesterases (PDEs), enzymes that regulate inflammatory signaling pathways.[16][17][18] The derivatization of this compound provides a platform to generate novel COX and PDE inhibitors with potentially improved efficacy and safety profiles.

Antimicrobial Agents

The emergence of antibiotic resistance is a major global health threat. Biphenyl-4-carboxylic acid derivatives have shown promise as antifungal agents.[3] The synthesis of hydrazone derivatives from the formyl group is a known strategy for generating compounds with antimicrobial activity.[19][20] By creating a library of diverse derivatives, novel antimicrobial agents with new mechanisms of action may be discovered.

Conclusion

This compound is a highly versatile and strategic starting material for the synthesis of diverse chemical libraries for drug discovery. Its three distinct functional handles allow for a combinatorial approach to derivatization, enabling the rapid generation of novel compounds with a wide range of physicochemical properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this powerful scaffold in the quest for new and effective therapeutics.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
  • Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. (n.d.). Benchchem.
  • The Wittig Reaction: Prepar
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.).
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (n.d.). Journal of the Chemical Society C: Organic.
  • Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. (n.d.). NIH.
  • Synthesis of new hydrazone derivatives and evaluation of their monoamine oxidase inhibitory activity. (n.d.).
  • The Wittig Reaction. (n.d.). Organic Reactions.
  • Design and synthesis of (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes and (Z)-1-(4-azidophenyl)-1,2-diphenylalk-1-enes: novel inhibitors of cyclooxygenase-2 (COX-2) with anti-inflammatory and analgesic activity. (2005). PubMed.
  • Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. (n.d.). PubMed Central.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.).
  • Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. (2019). PubMed Central.
  • Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. (1993). PubMed.
  • This compound | 70916-89-1. (2025).
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  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (n.d.). JOCPR.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2010). PubMed.
  • The Wittig Reaction: Examples and Mechanism. (2018). Master Organic Chemistry.
  • Suzuki–Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). PubMed.
  • Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign.
  • Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. (2023).
  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. (n.d.).
  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. (2022). University of Baghdad Digital Repository.
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005).
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The Cornerstone of Advanced Liquid Crystal Synthesis: Application and Protocols for 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the pursuit of novel liquid crystalline materials with tailored properties for advanced optical and electronic applications, the design and synthesis of versatile molecular building blocks are of paramount importance. Among these, 4'-Formylbiphenyl-4-carboxylic acid methyl ester stands out as a key intermediate. Its rigid biphenyl core provides the necessary anisotropy for the formation of mesophases, while the strategically placed formyl and methyl ester functionalities offer reactive handles for the construction of a diverse range of calamitic (rod-like) liquid crystals, particularly those incorporating imine (Schiff base) linkages. This guide provides an in-depth exploration of the synthesis and application of this pivotal compound, offering detailed protocols and insights for researchers in materials science and drug development.

The biphenyl scaffold is a fundamental structural motif in a vast array of pharmacologically active compounds and is a cornerstone in the development of liquid crystals for display technologies.[1] The specific arrangement of functional groups on the biphenyl core dictates the resulting material's mesophase behavior and electro-optical properties.[2]

PART 1: Synthesis of this compound

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls, such as the target molecule, is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction offers high yields, tolerance to a wide range of functional groups, and proceeds under relatively mild conditions. The synthesis involves the coupling of two key building blocks: an aryl halide and an arylboronic acid.

Reaction Principle: The Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

  • Oxidative Addition: A Palladium(0) complex reacts with the aryl halide (in this case, methyl 4-bromobenzoate) to form a Pd(II) species.

  • Transmetalation: The organoboron compound (4-formylphenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl product.

A schematic of this catalytic cycle is presented below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl-Pd(II)-X R¹-Pd(II)-X(L)₂ Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl R¹-Pd(II)-R²(L)₂ Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Boronic_Acid R²-B(OH)₂ Borate_Complex [R²-B(OH)₃]⁻ Boronic_Acid->Borate_Complex Base Base Base Borate_Complex->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of similar biphenyl aldehydes.[3]

Materials and Reagents:

  • Methyl 4-bromobenzoate

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1-Propanol

  • Water (deionized)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 eq.), 4-formylphenylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).

  • Catalyst Addition: To this mixture, add palladium(II) acetate (0.003 eq.) and triphenylphosphine (0.009 eq.).[3] The use of palladium acetate and triphenylphosphine in situ generates the active Pd(0) catalyst, avoiding the need for more sensitive and expensive pre-formed catalysts.[3]

  • Solvent Addition and Reflux: Add a mixture of 1-propanol and water (e.g., 3:1 v/v). The use of an alcohol-water solvent system is common and effective for Suzuki couplings.[3] Heat the reaction mixture to reflux under a nitrogen atmosphere and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the 1-propanol using a rotary evaporator.

    • Partition the remaining aqueous residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Parameter Typical Value Reference
Yield 85-95%[3]
Purity >98% (after recrystallization)
Melting Point 112-116 °C

PART 2: Application in Liquid Crystal Synthesis - Schiff Base Derivatives

The formyl group of this compound is an excellent electrophile for the synthesis of imines (Schiff bases) through condensation with primary amines. This reaction is a cornerstone in the synthesis of a wide variety of liquid crystalline materials.[5] The resulting imine linkage extends the rigid molecular core, which is a crucial factor for achieving mesomorphic behavior.[1]

General Reaction Scheme

The condensation reaction between this compound and a substituted aniline is typically carried out in a suitable solvent with acid catalysis.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde This compound Reaction + Aldehyde->Reaction Aniline Substituted Aniline (R-C₆H₄-NH₂) Aniline->Reaction Schiff_Base_LC Schiff Base Liquid Crystal Reaction->Schiff_Base_LC Ethanol, H⁺ (cat.), Reflux

Caption: General workflow for the synthesis of Schiff base liquid crystals.

Detailed Protocol: Synthesis of a Representative Schiff Base Liquid Crystal

This protocol describes the synthesis of a Schiff base liquid crystal from this compound and 4-hexyloxyaniline.

Materials and Reagents:

  • This compound

  • 4-Hexyloxyaniline

  • Absolute Ethanol

  • Glacial acetic acid (as catalyst)

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and 4-hexyloxyaniline in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux with stirring for 2-4 hours. The formation of the imine bond is often accompanied by a color change.

  • Crystallization: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization of the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base liquid crystal.

Characterization and Mesomorphic Properties

The resulting Schiff base liquid crystals can be characterized by standard analytical techniques such as FT-IR, ¹H-NMR, and elemental analysis to confirm their molecular structure.[5] The mesomorphic properties, including the phase transition temperatures and types of liquid crystalline phases (e.g., nematic, smectic), are investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[1][6]

The table below presents typical phase transition temperatures for Schiff base liquid crystals derived from biphenyl precursors. The specific transition temperatures will vary depending on the nature of the terminal substituent (R group) on the aniline.

Terminal Group (R) Crystal to Mesophase (°C) Mesophase to Isotropic (°C) Mesophase Type
-H~110-120~200-220Nematic
-OCH₃~120-135~240-260Nematic, Smectic A
-OC₆H₁₃~90-105~180-200Nematic, Smectic A, Smectic C
-CN~140-155>300 (decomposes)Nematic, Smectic A

Note: These are representative temperature ranges and will vary based on the full molecular structure. The presence of longer alkoxy chains tends to stabilize smectic phases at lower temperatures.[7]

PART 3: Causality and Self-Validation

Why use the Methyl Ester? The esterification of the carboxylic acid to its methyl ester serves several purposes. Firstly, it protects the acidic proton of the carboxylic acid, which could interfere with the basic conditions often employed in the Suzuki-Miyaura coupling. Secondly, the methyl ester can be readily hydrolyzed back to the carboxylic acid if needed for further functionalization, or it can be a desired terminal group in the final liquid crystal molecule, influencing its polarity and intermolecular interactions.

The Role of the Formyl Group: The aldehyde functionality is a versatile precursor for the formation of imine linkages, which are known to enhance the linearity and aspect ratio of the molecule, crucial for the formation of stable mesophases.[1] The position of the formyl group at the 4'-position of the biphenyl core ensures a linear extension of the molecular structure upon reaction with an aniline derivative.

Self-Validating Protocols: The protocols provided are designed to be self-validating. The progress of each reaction can be monitored by TLC, and the identity and purity of the products can be unequivocally confirmed by standard spectroscopic methods (NMR, IR) and melting point analysis. The observation of characteristic liquid crystalline textures under a polarized optical microscope provides direct evidence of the successful synthesis of a mesogenic material.[6]

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of advanced liquid crystalline materials. The robust synthetic route via the Suzuki-Miyaura coupling and its straightforward application in the formation of Schiff base liquid crystals make it an accessible and powerful tool for researchers. The ability to systematically vary the terminal groups on the aniline reaction partner allows for the fine-tuning of the mesomorphic properties, enabling the rational design of liquid crystals with specific phase behaviors for a wide range of applications.

References

  • de Jeu, W. H. (1980).
  • The Role of Biphenyls in Advanced Material Synthesis. (n.d.).
  • Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investig
  • Synthesis, mesomorphic behaviour, and DFT studies of biphenyl bis-ester Schiff base liquid crystals. (2022). Journal of Molecular Structure, 1265, 133423.
  • 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis. (n.d.).
  • Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. (2023). Journal of Molecular Structure, 1271, 134079.
  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
  • Synthesis, Mesomorphic Properties and Application of (R,S)
  • Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-Dimethoxy-6-formylbiphenyl. Organic Syntheses, 71, 107.
  • Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. (2023). BenchChem.
  • Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. (2020). Crystals, 10(7), 594.
  • Epoxy Resin with Imine Bonds and Biphenyl Liquid Crystalline Groups for Intrinsic High Thermal Conductivity and Recyclability. (2023).
  • Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. (2011). Liquid Crystals, 38(8), 1035-1055.
  • The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. (2019). Molecules, 24(17), 3032.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 8146–8187.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2022). Asian Journal of Green Chemistry, 6(4), 278-290.
  • 4′-formyl-biphenyl-4-carboxylic acid. (n.d.).
  • Synthesis of Step 2: 2'-Bromomethylbiphenyl-4-carboxylic acid methyl ester. (n.d.).
  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. (2022). Molecules, 27(19), 6619.
  • Synthesis and Mesomorphic Behavior of New Mesogenic Compounds Possessing a Biphenyl Ester. (2014). Molecular Crystals and Liquid Crystals, 592(1), 130-141.
  • New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. (2022). Journal of Molecular Structure, 1262, 133038.
  • New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. (2021). RSC Advances, 11(52), 32873-32887.
  • Coumarin Schiff Base Derivatives with 4'-Alkoxy Biphenyl-4-carboxaldehyde: Synthesis, Mesomorphic studies and DFT Calculations. (2024). Journal of Molecular Structure, 1301, 137349.
  • Synthesis, Characterization, and Crystal Structures of Imides Condensed with p-Phenylamino(Phenyl) Amine and Fluorescence Property. (2019). Molecules, 24(18), 3349.
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2022). RSC Advances, 12(35), 22695-22708.
  • Structure-Property relationships of emulsifiers for liquid crystal form
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). RSC Advances, 12(4), 2169–2177.
  • Single-Crystalline Imine-Linked Two-Dimensional Covalent Organic Frameworks Separate Benzene and Cyclohexane Efficiently. (2022). Journal of the American Chemical Society, 144(45), 20626–20633.
  • Biphenyl based schiff base derivatives of 6-aminocoumarin: Design, synthesis, mesomorphic properties and DFT studies. (2023). Journal of Molecular Structure, 1282, 135178.

Sources

Application Notes & Protocols: 4'-Formylbiphenyl-4-carboxylic acid methyl ester as a Versatile Linker for Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4'-formylbiphenyl-4-carboxylic acid methyl ester in the synthesis of advanced Metal-Organic Frameworks (MOFs). This bifunctional linker is uniquely suited for creating highly crystalline, porous materials with reactive aldehyde groups that serve as handles for covalent post-synthetic modification (PSM). We will explore the rationale behind its use, from initial MOF synthesis to the strategic functionalization of the framework for tailored applications in catalysis, sensing, and drug delivery. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both foundational knowledge and actionable experimental procedures.

Introduction: The Strategic Advantage of a Bifunctional Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and physicochemical properties of the final framework.[3] this compound represents a strategic choice for MOF synthesis due to its dual-purpose design:

  • The Carboxylate Moiety: The carboxylic acid group (or its ester precursor) provides the coordination site for linking with metal nodes, forming the robust, porous backbone of the MOF.[4] The linear and rigid nature of the biphenyl backbone is known to produce highly porous and thermally stable frameworks.[3]

  • The Formyl (Aldehyde) Group: The pendant aldehyde group is a versatile chemical handle. It typically remains uncoordinated during the initial MOF synthesis and is therefore freely available within the pores for subsequent chemical reactions.[5] This enables covalent post-synthetic modification (PSM), a powerful technique to introduce new functionalities into a pre-formed MOF without altering its underlying structure.[5][6]

A critical consideration is the use of the methyl ester form of the linker. In many solvothermal synthesis conditions, particularly in the presence of trace water or acid/base modulators, the ester undergoes in situ hydrolysis to the active carboxylate form required for coordination with the metal centers.[7] This can sometimes influence the crystallization kinetics. For full conversion and to avoid defects, pre-synthesis hydrolysis of the ester to the free carboxylic acid is often recommended. This guide will focus on protocols using the pre-hydrolyzed linker, 4'-formylbiphenyl-4-carboxylic acid.

General Protocol for MOF Synthesis (Illustrative Example: Zn-FBCA-MOF)

The most common method for synthesizing MOFs is solvothermal synthesis, where reactants are heated in a sealed vessel.[8] This protocol describes the synthesis of a hypothetical zinc-based MOF using our linker of interest as a representative example.

Precursor Preparation & Rationale
  • Metal Source: Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O). Zinc is a common choice due to its versatile coordination chemistry, often forming well-defined secondary building units (SBUs) like the Zn₄O cluster found in the iconic MOF-5.[9]

  • Organic Linker: 4'-formylbiphenyl-4-carboxylic acid. (Requires pre-hydrolysis of the methyl ester).

  • Solvent: N,N-Dimethylformamide (DMF). DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and the organic linker.[3][8] Under high temperatures, it can slowly decompose to generate dimethylamine, which acts as a base to facilitate the deprotonation of the carboxylic acid, a crucial step for coordination.

  • Modulator (Optional but Recommended): Acetic Acid or other monocarboxylic acids. Modulators are crucial for controlling crystal size, morphology, and reducing defects.[10][11][12] They compete with the linker to coordinate to the metal centers, slowing down the nucleation and growth process, which often leads to larger, higher-quality crystals.[13][14]

Step-by-Step Synthesis Workflow
  • Linker Hydrolysis: In a round-bottom flask, dissolve this compound in a 1:1 mixture of THF/water containing an excess of LiOH. Stir at room temperature overnight. Acidify the solution with HCl to precipitate the free carboxylic acid. Filter, wash with water, and dry the solid linker under vacuum. Confirm conversion using NMR or IR spectroscopy.

  • Reaction Mixture Preparation: In a 20 mL glass vial, combine Zinc Nitrate Hexahydrate (e.g., 60 mg, 0.2 mmol) and the hydrolyzed linker, 4'-formylbiphenyl-4-carboxylic acid (e.g., 48 mg, 0.2 mmol).

  • Solvent Addition: Add 10 mL of DMF to the vial.[15]

  • Modulator Addition (Optional): Add a modulator, such as 20 equivalents of acetic acid, relative to the metal salt. This helps improve the crystallinity of the final product.

  • Sonication: Tightly cap the vial and sonicate the mixture for 15 minutes to ensure all solids are fully dissolved or homogeneously suspended.[15]

  • Heating: Place the sealed vial in a programmable laboratory oven. Heat to 100-120°C and hold for 24-48 hours.[3][15] During this time, crystals will form on the walls and bottom of the vial.

  • Isolation: After the reaction, remove the vial from the oven and allow it to cool slowly to room temperature. Decant the mother liquor.

  • Washing: Wash the crystalline product by soaking it in fresh DMF (3 x 10 mL, 12 hours each) to remove unreacted precursors. Subsequently, exchange the DMF with a more volatile solvent like ethanol or chloroform (3 x 10 mL, 12 hours each) to facilitate activation. Centrifugation can be used to separate the crystals during washing steps.[8]

  • Activation: To achieve permanent porosity, the solvent molecules residing in the pores must be removed. This is a critical step. Heat the washed MOF crystals under a dynamic vacuum at a temperature just below the decomposition point (e.g., 150°C) for 12-24 hours.[3] Supercritical CO₂ exchange is another effective, albeit more complex, method for activation that can prevent pore collapse.[16]

MOF_Synthesis_Workflow

Characterization: Validating Synthesis Success

Each synthesis should be validated to confirm the formation of the desired crystalline, porous material.

Technique Parameter Measured Expected Outcome / Interpretation
Powder X-Ray Diffraction (PXRD) Crystalline structure and phase purity.A sharp, well-defined diffraction pattern matching a simulated pattern from single-crystal data or previously reported phases. Absence of peaks from starting materials indicates a pure product.[17][18]
Thermogravimetric Analysis (TGA) Thermal stability and solvent content.A steep weight loss corresponding to the removal of guest solvent molecules, followed by a plateau. The onset of the second major weight loss indicates the framework decomposition temperature.
Gas Sorption (N₂ at 77 K) Surface area and porosity.[19]A Type I isotherm, characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) method is used to calculate the apparent surface area from the isotherm data.
Scanning Electron Microscopy (SEM) Crystal morphology and size distribution.Provides visual confirmation of crystal formation and information on their shape (e.g., cubic, octahedral) and homogeneity.[17]
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups.Confirmation of the aldehyde group (C=O stretch typically ~1700 cm⁻¹) and the coordinated carboxylate groups (asymmetric and symmetric stretches).[17]

Post-Synthetic Modification (PSM): Tailoring Functionality

The true power of using 4'-formylbiphenyl-4-carboxylic acid as a linker lies in the ability to perform chemistry on the aldehyde handles within the MOF's pores.[6] This allows for the creation of materials that would be difficult or impossible to synthesize directly.[6]

Rationale for PSM
  • Introduce Catalytic Sites: Grafting catalytic moieties (e.g., amines, phosphines, metal-binding sites) can turn the MOF into a highly active and selective heterogeneous catalyst.[2]

  • Tune Surface Properties: Modifying the pores can change the hydrophilicity/hydrophobicity, impacting selectivity in gas separations or creating a more favorable environment for drug loading.[5]

  • Enable Sensing: Attaching chromophores or fluorophores that respond to specific analytes can create robust chemical sensors.

Protocol: Imine Condensation with Aniline

This protocol details a common PSM reaction: the formation of an imine bond by reacting the aldehyde-functionalized MOF with a primary amine.

  • MOF Preparation: Ensure the synthesized Zn-FBCA-MOF is fully activated (solvents removed from pores) as described in section 2.2.

  • Reaction Setup: Suspend the activated MOF (e.g., 100 mg) in a suitable anhydrous solvent (e.g., 10 mL of dichloromethane or toluene) in a small flask.

  • Reagent Addition: Add a large excess of the primary amine (e.g., aniline, 10-20 equivalents) to the suspension. The excess reagent helps drive the reaction to completion.

  • Reaction Conditions: Stir the suspension at a slightly elevated temperature (e.g., 40-60°C) for 24-48 hours under an inert atmosphere (N₂ or Ar).

  • Purification: After the reaction, filter the solid MOF. To remove unreacted aniline and any byproducts, wash the modified MOF extensively with the reaction solvent, followed by a solvent like ethanol.

  • Drying: Dry the final, functionalized MOF under vacuum.

  • Verification: Confirm the modification using FT-IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the C=N imine stretch) and potentially solid-state NMR. Elemental analysis can also quantify the degree of functionalization.

PSM_Pathway

Applications in Drug Development and Beyond

The ability to precisely functionalize MOFs opens up numerous possibilities for advanced applications.

  • Targeted Drug Delivery: The surface of a MOF can be modified with targeting ligands (e.g., folic acid, peptides) to direct drug-loaded nanoparticles to specific cells, such as cancer cells.[20][21] The high porosity allows for significant loading of therapeutic agents.[22][23]

  • Controlled Release: Functional groups can be designed to respond to specific stimuli (e.g., pH, light, enzymes) in the target environment, triggering the release of a drug payload precisely where it is needed.[22]

  • Biocatalysis: Enzymes can be immobilized within the pores of a functionalized MOF. The framework protects the enzyme from degradation while allowing substrates to access the active site, creating a reusable and stable biocatalyst.

Safety and Handling

  • Linker and Precursors: Handle all chemicals, including the organic linker, metal salts, and solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvothermal Synthesis: Reactions are performed in sealed vessels at elevated temperatures and pressures.[8] Use appropriate glassware or Teflon-lined autoclaves designed for such conditions. Never exceed the recommended temperature or volume limits of the vessel.

  • Nanoparticle Handling: Activated MOFs are often fine powders. Handle them with care to avoid inhalation.

References

  • JoVE. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]

  • Lipton, A. S., et al. (2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Farrusseng, D., et al. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry Books. [Link]

  • Chen, J., et al. (2026). Characterization techniques for metal–organic frameworks. ResearchGate. [Link]

  • Kalmutzki, M. J., et al. (n.d.). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. PubMed Central. [Link]

  • Strem Catalog Blogs. (2025). MOF Linkers with Carboxylic Acid Donor Ligands. [Link]

  • Deria, P., et al. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PubMed Central. [Link]

  • Shimizu, G. K. H., et al. (n.d.). Phosphonate Monoesters as Carboxylate-like Linkers for Metal Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Long, J. R., et al. (2023). Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research. [Link]

  • Al-Ghamdi, A. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PubMed Central. [Link]

  • Washton, N. M., et al. (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science (RSC Publishing). [Link]

  • Li, Y., et al. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Some Linkers used in synthesis of MOFs. [Link]

  • Bennett, T. D., et al. (2022). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials. [Link]

  • Chopra, L. (n.d.). Functionalized graphene MOFs in drug delivery application. ResearchGate. [Link]

  • Miras, H. N., et al. (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. PubMed Central. [Link]

  • Samsonenko, D. G., et al. (2021). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. ResearchGate. [Link]

  • ResearchGate. (n.d.). Various carboxylic acid linkers used for MOF synthesis and a common.... [Link]

  • Chopra, L. (2024). Functionalized graphene MOFs in drug delivery application. E3S Web of Conferences. [Link]

  • Zhao, Y., et al. (n.d.). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI. [Link]

  • ResearchGate. (2025). Post-synthetic modification of the metal–organic framework compound UiO-66. [Link]

  • CD Bioparticles. 4d-Carboxylic MOFs Linkers. [Link]

  • Hasan, Z., & Jhung, S. H. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. PubMed Central. [Link]

  • Zeleňák, V., et al. (n.d.). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Hupp, J. T., & Farha, O. K. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PubMed Central. [Link]

  • Illinois Chemistry. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. [Link]

  • Google Patents. (2024). Mof, mof linkers and manufacturing method thereof.
  • Morris, R. E., et al. (2025). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. [Link]

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Synthesis of 4'-Formylbiphenyl-4-carboxylic Acid Methyl Ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Formylbiphenyl-4-carboxylic acid methyl ester is a valuable bifunctional organic molecule that serves as a key intermediate in the synthesis of pharmaceuticals, functional materials, and liquid crystals. Its structure, featuring a reactive aldehyde and a methyl ester, allows for diverse subsequent chemical modifications. This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. The described methodology is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] The core of this strategy involves the formation of a new carbon-carbon bond between an aryl halide and an organoboron compound.[1]

In this specific synthesis, methyl 4-bromobenzoate is coupled with 4-formylphenylboronic acid. The choice of these starting materials is strategic: methyl 4-bromobenzoate provides the ester functionality, while 4-formylphenylboronic acid introduces the aldehyde group. The palladium catalyst, in its Pd(0) active form, facilitates the reaction cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the boronic acid in the transmetalation step.[2]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsSupplier
Methyl 4-bromobenzoateC₈H₇BrO₂215.055.01.0Sigma-Aldrich
4-Formylphenylboronic acidC₇H₇BO₃149.946.01.2Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.150.03Strem Chemicals
Anhydrous Potassium CarbonateK₂CO₃138.2110.02.0Fisher Scientific
TolueneC₇H₈92.1450 mL-VWR
EthanolC₂H₆O46.0710 mL-VWR
Deionized WaterH₂O18.0210 mL-In-house
Ethyl AcetateC₄H₈O₂88.11--VWR
HexanesC₆H₁₄86.18--VWR
Anhydrous Magnesium SulfateMgSO₄120.37--VWR
Silica Gel (230-400 mesh)SiO₂60.08--Sorbent Technologies
Reaction Scheme

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product R1 Methyl 4-bromobenzoate P This compound R1->P Suzuki Coupling R2 4-Formylphenylboronic acid R2->P Cat Pd(PPh₃)₄ Cat->P Base K₂CO₃ Base->P

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyl 4-bromobenzoate (1.075 g, 5.0 mmol), 4-formylphenylboronic acid (0.900 g, 6.0 mmol), and anhydrous potassium carbonate (1.382 g, 10.0 mmol).

    • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.173 g, 0.15 mmol) to the flask.

    • Add a solvent mixture of toluene (50 mL), ethanol (10 mL), and deionized water (10 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes/ethyl acetate eluent. The reaction is typically complete within 4-6 hours.[3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[4]

    • Prepare the column using a slurry of silica gel in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity to a 9:1 and then a 4:1 hexanes/ethyl acetate mixture) to isolate the pure product.

    • Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons, the aldehyde proton (around 10.0 ppm), and the methyl ester protons (around 3.9 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display resonances for the carbonyl carbons of the aldehyde and ester, as well as the aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₁₂O₃, MW: 240.25 g/mol ).

  • Melting Point: To compare with literature values.

Scientific Integrity and Logic

The choice of the Suzuki-Miyaura coupling is based on its proven reliability and broad functional group tolerance, which is critical in this synthesis due to the presence of both an aldehyde and an ester.[1]

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings, known for its stability and commercial availability. The triphenylphosphine ligands stabilize the Pd(0) active species and facilitate the oxidative addition and reductive elimination steps.

  • Base and Solvent System: A biphasic solvent system of toluene, ethanol, and water is employed to ensure the dissolution of both the organic substrates and the inorganic base. Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing unwanted side reactions.

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

  • Purification Strategy: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.[4] The use of a gradient elution allows for the efficient separation of the product from any unreacted starting materials and byproducts.

Experimental Workflow

Caption: A streamlined workflow for the synthesis of the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable; avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By following this procedure, researchers can efficiently produce this valuable intermediate for a wide range of applications in chemical synthesis.

References

  • Organic Syntheses Procedure. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • PubChemLite. (n.d.). Methyl 4'-formyl[1,1'-biphenyl]-3-carboxylate. Retrieved from [Link]

  • arkat-usa.org. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki–Miyaura cross coupling reactions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate.
  • Organic Syntheses Procedure. (n.d.). 4-Phenyl-1,2-butadiene. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 4'-Formylbiphenyl-4-carboxylic acid methyl ester is a key bifunctional building block in organic synthesis, frequently employed in the construction of complex molecular architectures for medicinal chemistry. Its dual reactivity, stemming from the aldehyde and methyl ester functionalities, makes it a versatile synthon. However, this reactivity also presents unique challenges in its purification. Residual starting materials, catalysts, and byproducts from its synthesis can interfere with subsequent reactions, lead to the formation of undesired impurities in the final API, and potentially introduce toxicity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a framework for developing a purification strategy that is both effective and scientifically sound.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, while highly efficient, can generate a predictable set of impurities that must be addressed during purification.[1]

Common Impurities from Suzuki-Miyaura Synthesis:

  • Homocoupling Products: Self-coupling of the boronic acid or aryl halide starting materials can lead to symmetrical biphenyl impurities.

  • Dehalogenated Byproducts: Premature quenching of the organopalladium intermediate can result in the formation of biphenyl lacking the desired functional group.

  • Protodeborylation Products: The boronic acid can be protonated and cleaved, leading to the formation of benzaldehyde derivatives.

  • Residual Palladium Catalyst: Although used in catalytic amounts, residual palladium must be removed to meet stringent regulatory limits for heavy metals in APIs.

  • Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid.

A thorough understanding of these potential impurities is paramount in selecting the appropriate purification technique and developing an analytical method to confirm their removal.

Purification Strategy Workflow

The selection of a purification strategy depends on the scale of the purification and the desired final purity. A typical workflow involves a primary purification method, such as recrystallization or column chromatography, followed by a final polishing step if exceptionally high purity is required.

PurificationWorkflow Crude_Product Crude 4'-Formylbiphenyl-4-carboxylic acid methyl ester Primary_Purification Primary Purification Crude_Product->Primary_Purification Recrystallization Recrystallization Primary_Purification->Recrystallization Large Scale Column_Chromatography Column Chromatography Primary_Purification->Column_Chromatography Small to Medium Scale Analysis1 Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis1 Column_Chromatography->Analysis1 Further_Purification Meets Purity Specs? Analysis1->Further_Purification High_Purity High Purity Product (>99.5%) Final_Product Final Purified Product High_Purity->Final_Product Further_Purification->High_Purity Yes Prep_HPLC Preparative HPLC Further_Purification->Prep_HPLC No Prep_HPLC->Final_Product

Caption: A general workflow for the purification of this compound.

Technique 1: Recrystallization - The Workhorse of Bulk Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, particularly on a larger scale. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter for a successful recrystallization. For a molecule like this compound, which possesses both polar (formyl, ester) and nonpolar (biphenyl) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective.

Solvent Screening Protocol:

  • Place a small amount of the crude material (approx. 50 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate volume.

  • If the solid is insoluble in a solvent at room temperature, heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate.

  • Once a hot, saturated solution is formed, allow it to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent.

  • For mixed solvent systems, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. Common miscible pairs include ethanol/water and ethyl acetate/hexane.[2]

Based on the structure of the target molecule and literature precedents for similar biphenyl derivatives, the following solvent systems are recommended for initial screening:[3][4]

Solvent/SystemRationaleExpected Outcome
Ethanol/Water The compound is likely soluble in hot ethanol. The addition of water as an anti-solvent should induce crystallization upon cooling.Good for removing nonpolar impurities.
Ethyl Acetate/Hexane Ethyl acetate should dissolve the compound, while hexane will act as the anti-solvent.Effective for removing more polar impurities.
Toluene As a non-polar aromatic solvent, it may provide good solubility at high temperatures and promote crystal growth upon cooling.May be effective if non-polar impurities are the primary concern.
Methanol Similar to ethanol, but its lower boiling point might be advantageous in some cases.A viable alternative to ethanol.
Detailed Recrystallization Protocol

Materials:

  • Crude this compound

  • Selected recrystallization solvent system

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen "good" solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: If using a single solvent, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Reheat to obtain a clear solution, then cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point (Melting Point: 112-116 °C) to remove residual solvent.[5]

Technique 2: Column Chromatography - For High-Resolution Separation

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[6] It is particularly useful for separating complex mixtures and for purification on a small to medium scale.

Developing the Separation Method: The Role of Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the desired compound and its impurities, with a retention factor (Rf) of approximately 0.3 for the target molecule.

TLC Protocol:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a prepared mobile phase. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.

  • Visualize the separated spots under UV light.

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected eluent (mobile phase)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom and add a layer of sand. Pack the column with silica gel, either as a dry powder or as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Recommended Eluent Systems for Column Chromatography:

Eluent SystemRatio (v/v)Rationale
Hexane:Ethyl Acetate Start with 9:1 and gradually increase to 7:3A standard system for compounds of intermediate polarity.
Dichloromethane:Hexane Start with 1:1 and adjust as neededOffers a different selectivity compared to ethyl acetate systems.

Technique 3: Preparative High-Performance Liquid Chromatography (Prep HPLC) - For Ultimate Purity

For applications requiring the highest level of purity, such as the preparation of analytical standards or for late-stage drug development, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate and collect purified compounds.[7]

Method Development and Scale-Up

An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities. This method is then scaled up for preparative purification. A reversed-phase C18 column is typically a good starting point for biphenyl derivatives.

Analytical Method Parameters (Starting Point):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 50-90% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

Preparative HPLC Protocol

Materials:

  • Crude or partially purified this compound

  • HPLC-grade solvents

  • Preparative HPLC system with a fraction collector

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

  • Purification: Inject the sample onto the preparative HPLC column and run the scaled-up gradient method.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound.

  • Analysis and Isolation: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Prep_HPLC_Workflow cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up and Purification (Preparative Scale) cluster_2 Post-Purification Develop_Method Develop Analytical HPLC Method Optimize_Separation Optimize Separation of Impurities Develop_Method->Optimize_Separation Scale_Up Scale-Up Method to Preparative Column Optimize_Separation->Scale_Up Transfer Method Inject_Sample Inject Crude/Partially Pure Sample Scale_Up->Inject_Sample Collect_Fractions Collect Fractions of Target Peak Inject_Sample->Collect_Fractions Analyze_Fractions Analyze Fraction Purity (Analytical HPLC) Collect_Fractions->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Solvent_Removal Remove Solvent (Lyophilization/Rotovap) Pool_Fractions->Solvent_Removal Final_Product Final_Product Solvent_Removal->Final_Product Yields High-Purity Product

Caption: Workflow for preparative HPLC purification.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. The choice of purification technique should be guided by the scale of the synthesis, the nature of the impurities, and the required final purity. Recrystallization offers an economical solution for bulk purification, while column chromatography provides higher resolution for smaller quantities. For the most demanding applications, preparative HPLC is the ultimate tool for achieving exceptional purity. By understanding the principles behind these techniques and systematically developing protocols, researchers can ensure the quality and reliability of this important building block in their synthetic endeavors.

References

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. Retrieved from [Link]

  • LCGC. (2022, September 1). Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

  • White Rose eTheses Online. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Reddit. (n.d.). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

  • PubMed. (1955). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry, 212(1), 379-383.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • PubChem. (n.d.). Methyl 4-biphenylcarboxylate. Retrieved from [Link]

  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved from [Link]

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Application Notes & Protocols: Strategic Modification of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Scaffold

4'-Formylbiphenyl-4-carboxylic acid methyl ester is a highly valuable bifunctional building block in modern organic synthesis. Its rigid biphenyl core provides a defined spatial orientation, while the presence of two distinct and chemically addressable carbonyl functionalities—an aromatic aldehyde and a methyl ester—offers a platform for sequential and selective modifications. This dual reactivity makes it a strategic starting material in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The carboxylic acid moiety, often unmasked from the ester, is a crucial functional group in many pharmaceutically active compounds, while the formyl group serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation.[1][2][3]

This guide provides an in-depth exploration of the reaction conditions required to selectively modify this substrate. We will delve into the chemical principles governing selectivity and provide detailed, field-proven protocols for key transformations at both the aldehyde and ester sites.

Core Principle: Chemoselective Control

The central challenge and opportunity in the chemistry of this compound lies in achieving chemoselectivity. The aldehyde is significantly more electrophilic and susceptible to nucleophilic attack than the methyl ester. This inherent difference in reactivity is the cornerstone of selective modification. By carefully selecting reagents and controlling reaction conditions (temperature, solvent, stoichiometry), one can precisely target one functional group while leaving the other intact.

Chemoselectivity SM 4'-Formylbiphenyl-4-carboxylic acid methyl ester Aldehyde_Product Aldehyde-Modified Product SM->Aldehyde_Product Mild Reagents (e.g., NaBH₄) Ester_Product Ester-Modified Product SM->Ester_Product Specific Reagents (e.g., NaOH, H₂O) Both_Product Di-functionalized Product SM->Both_Product Harsh Reagents (e.g., LiAlH₄)

Part 1: Selective Modifications of the Aldehyde Functionality

The high reactivity of the formyl group allows for a wide array of transformations under mild conditions that do not affect the more stable methyl ester.

Selective Reduction to a Benzylic Alcohol

Causality & Rationale: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. To achieve this selectively in the presence of an ester, a mild reducing agent is required. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. It is a less powerful hydride donor than agents like lithium aluminum hydride (LiAlH₄) and readily reduces aldehydes and ketones at or below room temperature, while leaving esters largely unreacted.[4] The reaction is typically performed in protic solvents like methanol or ethanol, which also serve to activate the carbonyl group.

Parameter Condition Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild hydride source, chemoselective for aldehydes over esters.[4]
Stoichiometry 1.0 - 1.5 equivalentsSufficient for complete reduction of the aldehyde.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvent stabilizes the borohydride and the reaction intermediates.
Temperature 0 °C to Room TemperatureLow temperature controls the reaction rate and minimizes side reactions.
Reaction Time 30 minutes - 2 hoursTypically a rapid transformation.

Protocol 1: Synthesis of Methyl 4'-(hydroxymethyl)biphenyl-4-carboxylate

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 10-15 minutes. Vigorous gas evolution (H₂) may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the gas evolution ceases and the pH is slightly acidic.

  • Workup: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.

Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction

Causality & Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for converting aldehydes into alkenes, particularly when α,β-unsaturated esters are the target.[5][6] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a typical Wittig ylide.[5] This reaction offers two key advantages: the byproduct is a water-soluble phosphate salt, simplifying purification, and it strongly favors the formation of the thermodynamically more stable (E)-alkene, especially with aromatic aldehydes.[5][6][7]

HWE_Workflow Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base NaH Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Starting Material (Aldehyde) Aldehyde->Intermediate Product (E)-Alkene Product Intermediate->Product Elimination Byproduct Water-soluble Phosphate Intermediate->Byproduct

Protocol 2: Synthesis of Methyl 4'-(2-(ethoxycarbonyl)vinyl)biphenyl-4-carboxylate

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Washing: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Solvent: Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (1.2 eq) dropwise to the stirred suspension of NaH in THF. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes until gas evolution ceases and the solution becomes clear.

  • Aldehyde Addition: Re-cool the ylide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the aldehyde.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Reductive Amination for Amine Synthesis

Causality & Rationale: Reductive amination is a powerful and widely used method for forming C-N bonds.[8] It proceeds via a two-step sequence in a single pot: the aldehyde or ketone first reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8][9] A key aspect is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[9] The reaction is often catalyzed by a small amount of acid, such as acetic acid, to facilitate imine formation.

Parameter Condition Rationale
Amine Primary or Secondary Amine (1.0-1.2 eq)The nitrogen source for the final product.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the iminium ion intermediate over the aldehyde.[9]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents.
Catalyst Acetic Acid (AcOH, optional)Catalyzes the formation of the imine intermediate.
Temperature Room TemperatureMild conditions are sufficient for the reaction.

Protocol 3: Synthesis of Methyl 4'-((benzylamino)methyl)biphenyl-4-carboxylate

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM).

  • Acid Catalyst (Optional): Add a few drops of glacial acetic acid.

  • Stirring: Stir the solution at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours. Monitor by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

Part 2: Selective Modifications of the Ester Functionality

The methyl ester is less reactive than the aldehyde and typically requires more forcing conditions or specific reagents for its transformation.

Saponification to the Carboxylic Acid

Causality & Rationale: Ester hydrolysis, or saponification, is the cleavage of an ester by a nucleophilic hydroxide ion. This reaction is typically performed with a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic co-solvent (like THF or methanol) to ensure solubility of the substrate. The reaction is irreversible because the initially formed carboxylic acid is deprotonated by the excess base to form a resonance-stabilized carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.

Saponification Ester Starting Material (Methyl Ester) Step1 1. NaOH, THF/H₂O 2. Heat Ester->Step1 Carboxylate Carboxylate Salt Intermediate Step1->Carboxylate Step2 3. H₃O⁺ (Acid Workup) Carboxylate->Step2 Acid Carboxylic Acid Product Step2->Acid

Protocol 4: Synthesis of 4'-Formylbiphenyl-4-carboxylic acid

  • Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (or stir at 50-60 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 0 °C and acidify by the slow addition of 1 M HCl until the pH is ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the solid with cold water to remove inorganic salts and then dry it under vacuum to yield the final carboxylic acid.

Exhaustive Reduction to a Diol

Causality & Rationale: To reduce the less reactive methyl ester to a primary alcohol, a powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose.[4] However, LiAlH₄ is non-selective and will readily reduce both the ester and the aldehyde.[4][10] Therefore, this protocol is designed for the synthesis of the corresponding diol. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[10] The workup procedure is critical and often involves the sequential addition of water and a base solution (Fieser workup) to produce granular, easily filterable aluminum salts.

Protocol 5: Synthesis of (4'-(hydroxymethyl)biphenyl-4-yl)methanol

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC. If necessary, cool the reaction and take a small aliquot to be carefully quenched and analyzed.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Sequentially and very carefully add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude diol, which can be purified by recrystallization or column chromatography.

Conclusion

This compound stands out as a versatile and strategically important intermediate. The distinct reactivity of its aldehyde and ester functionalities allows for a high degree of synthetic control. By employing mild reagents like NaBH₄ or engaging in reactions specific to aldehydes such as HWE olefination and reductive amination, the formyl group can be selectively transformed. Conversely, standard protocols like saponification can unmask the carboxylic acid, or powerful, non-selective reagents like LiAlH₄ can be used to reduce both carbonyls simultaneously. The protocols outlined in this guide provide a robust framework for researchers to leverage the synthetic potential of this valuable bifunctional molecule.

References

  • Li, X. et al. (n.d.). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry. Available at: [Link]

  • Thieme. (2012). Chemoselective Reduction of Ketones and Esters in the Presence of Aldehydes. Synfacts. Available at: [Link]

  • American Chemical Society. (n.d.). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2025). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available at: [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Available at: [Link]

  • Harvard University. (n.d.). Chem 115 - Andrew G Myers Research Group. Available at: [Link]

  • National Institutes of Health. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Available at: [Link]

  • PubChem. (n.d.). 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. Available at: [Link]

  • PubChemLite. (n.d.). 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Available at: [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Available at: [Link]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Available at: [Link]

  • Bentham Science. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]

  • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available at: [Link]

  • University of California, Irvine. (n.d.). REDUCTIONS 30. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-biphenylcarboxylate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Available at: [Link]

  • Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Available at: [Link]

  • Der Pharma Chemica. (2011). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • CORE. (2012). An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. Available at: [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link]

  • Journal of Chemical Education. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Available at: [Link]

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Application Notes and Protocols: 4'-Formylbiphenyl-4-carboxylic acid methyl ester as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Biphenyls in Organic Electronics

The biphenyl scaffold is a cornerstone in the design of high-performance organic electronic materials. Its rigid, conjugated structure provides an excellent framework for charge transport, while targeted functionalization allows for the fine-tuning of electronic properties, solubility, and morphology in the solid state. This application note details the utility of 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a strategically difunctionalized biphenyl derivative, as a versatile precursor for the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs).

The presence of both a reactive formyl group and a modifiable methyl ester on a conjugated biphenyl core makes this molecule a highly valuable platform for synthetic chemists in the field of organic electronics. The electron-withdrawing nature of both substituents can be leveraged to create materials with tailored energy levels for efficient charge injection and transport.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 70916-89-1[1][2]
Molecular Formula C₁₅H₁₂O₃[1][3]
Molecular Weight 240.25 g/mol [1]
Melting Point 112-116 °C[1]
Appearance Solid[3]

Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of a C-C bond between two sp²-hybridized carbon atoms, in this case, linking two benzene rings.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 Methyl 4-bromobenzoate r2 4-Formylphenylboronic acid p1 This compound r2->p1 Suzuki Coupling re1 Pd(PPh₃)₄ (catalyst) re2 K₂CO₃ (base) re3 Toluene/Water (solvent)

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 4-bromobenzoate (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of toluene and water (4:1 v/v) to the flask via cannula.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Application as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential as a precursor to a wide array of functional organic electronic materials. The formyl and methyl ester groups serve as handles for further chemical transformations.

Transformation of the Formyl Group: Synthesis of a Hole Transport Material (HTM)

The formyl group can be readily converted into a triarylamine moiety, a well-established functional group for hole transport materials. This is typically achieved through a reductive amination reaction.

G start 4'-Formylbiphenyl-4- carboxylic acid methyl ester reagent Reductive Amination (e.g., NaBH(OAc)₃) start->reagent intermediate Diphenylamine intermediate->reagent product Methyl 4'-(diphenylaminomethyl) -biphenyl-4-carboxylate (HTM Precursor) reagent->product

Caption: Synthetic pathway to a hole transport material precursor.

Protocol for Reductive Amination:

  • Dissolution: Dissolve this compound (1.0 eq) and diphenylamine (1.1 eq) in anhydrous dichloromethane.

  • Acid Catalyst: Add a catalytic amount of acetic acid.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the product by column chromatography.

The resulting molecule, with its triphenylamine-like core, is expected to exhibit good hole mobility. The methyl ester can be further hydrolyzed to the carboxylic acid to act as an anchoring group on metal oxide surfaces (e.g., NiO) in inverted perovskite solar cells, improving the interfacial contact and facilitating hole extraction.

Transformation of the Formyl Group: Synthesis of an Electron Transport Material (ETM)

The formyl group can also be a precursor to electron-withdrawing groups, which are essential for electron transport materials. For example, it can be converted to a cyano group, which lowers the LUMO energy level of the molecule, facilitating electron injection from the cathode.

G start 4'-Formylbiphenyl-4- carboxylic acid methyl ester step1 Oxime Formation (NH₂OH·HCl, Pyridine) start->step1 intermediate Aldoxime Intermediate step1->intermediate step2 Dehydration (e.g., Acetic Anhydride) intermediate->step2 product Methyl 4'-cyanobiphenyl- 4-carboxylate (ETM) step2->product

Caption: Two-step synthesis of an electron transport material.

Protocol for Conversion to Cyano Group:

  • Oxime Formation: Dissolve this compound (1.0 eq) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.5 eq) and reflux the mixture for 2-3 hours.

  • Isolation of Oxime: Cool the reaction, pour it into water, and collect the precipitated aldoxime by filtration.

  • Dehydration: Reflux the dried aldoxime in acetic anhydride for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with stirring. Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure methyl 4'-cyanobiphenyl-4-carboxylate.

This resulting molecule, possessing a cyano group, is anticipated to have a lower LUMO energy level, making it a candidate for an electron transport layer in OLEDs or as an n-type semiconductor in OFETs.

Conclusion

This compound is a highly valuable and versatile building block in the field of organic electronics. Its difunctional nature allows for selective and straightforward chemical modifications to synthesize a variety of advanced materials. The protocols outlined in this application note provide a foundation for researchers to develop novel hole and electron transport materials with tailored properties for high-performance organic electronic devices. The strategic use of this intermediate can significantly accelerate the discovery and optimization of next-generation materials for OLEDs, OFETs, and perovskite solar cells.

References

  • Chongqing Chemdad Co., Ltd. This compound. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester (FBCAME). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key bifunctional intermediate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.

The predominant and most versatile method for synthesizing FBCAME is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the central biphenyl C-C bond by coupling an aryl halide with an arylboronic acid. While powerful, the reaction is sensitive to various parameters, and the presence of both an aldehyde and a methyl ester functionality introduces specific challenges. This guide addresses these issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of FBCAME. Each answer provides an explanation of the underlying chemical principles and offers concrete solutions.

Q1: My Suzuki coupling reaction is resulting in a very low yield. What are the likely causes and how can I improve it?

A low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

Causality: Inefficient catalysis is the primary driver of low yields. This can be due to an inactive catalyst, degradation of reagents, or suboptimal reaction conditions that favor side reactions over the desired cross-coupling.

Troubleshooting Steps:

  • Assess Reagent Quality:

    • Arylboronic Acid: 4-Formylphenylboronic acid is susceptible to dehydration to form an inert cyclic trimer (a boroxine) and protodeboronation (loss of the B(OH)₂ group). Always use freshly purchased or recently purified boronic acid. If in doubt, check its purity by NMR.

    • Aryl Halide: Ensure the purity of your methyl 4-halobenzoate (bromide is typically preferred over chloride for higher reactivity). Impurities can poison the catalyst.

  • Optimize the Catalytic System:

    • Palladium Precatalyst: While Pd(PPh₃)₄ is a classic choice, modern precatalysts like Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., G3-XPhos) often provide higher turnover numbers and are more robust.

    • Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically unhindered couplings like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting reductive elimination step and improve yields.[1]

  • Evaluate Reaction Conditions:

    • Base: The base is critical for activating the boronic acid in the transmetalation step. An inorganic base like K₂CO₃ or K₃PO₄ is standard.[2] Ensure the base is finely powdered and anhydrous. The strength of the base can influence side reactions; sometimes a milder base like K₂CO₃ is preferable to a stronger one like Cs₂CO₃ to prevent hydrolysis of the ester.

    • Solvent: The solvent system must dissolve the reagents and facilitate the reaction. A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is common. The water is essential for dissolving the base and aiding in the catalytic cycle. Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize the catalyst and the aldehyde.

    • Temperature: Most Suzuki couplings require heating (e.g., 80-100 °C). If the yield is low, a modest increase in temperature might help, but excessive heat can promote reagent degradation.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield (<50%) reagents Assess Reagents Purity of Aryl Halide? Purity of Boronic Acid? (Check by NMR/LCMS) start->reagents Start Here reagents->start Impure/Degraded (Purify/Replace) conditions Optimize Conditions Degassed Solvents? Appropriate Base? Optimal Temperature? reagents->conditions Reagents OK conditions->start Suboptimal (Adjust & Rerun) catalyst Evaluate Catalyst Active Precatalyst? Appropriate Ligand? Correct Loading (1-3 mol%)? conditions->catalyst Conditions OK catalyst->start Ineffective (Select New System) success Improved Yield catalyst->success System OK

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Q2: I am observing significant amounts of homocoupled byproducts. How can I minimize this side reaction?

Homocoupling, especially of the boronic acid (e.g., forming 4,4'-diformylbiphenyl), is a frequent and troublesome side reaction.

Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative dimerization of the boronic acid at the palladium center. It can also occur if the rate of transmetalation of the boronic acid is much faster than the rate of oxidative addition of the aryl halide.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for at least 30-60 minutes. Maintaining a positive inert atmosphere throughout the reaction is essential.

  • Controlled Addition of Reagents: Adding the boronic acid slowly or portion-wise to the reaction mixture containing the catalyst and the aryl halide can help maintain a low instantaneous concentration of the boronic acid, favoring the cross-coupling pathway.

  • Adjust Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). While counterintuitive, ensuring enough boronic acid is present to react quickly with the palladium intermediate after oxidative addition can sometimes outcompete the homocoupling pathway. Avoid a large excess.

  • Choice of Catalyst: Some ligand systems are more prone to promoting homocoupling than others. If the problem persists, switching to a different ligand, such as a highly hindered biarylphosphine ligand, may be beneficial.[1]

Q3: The aldehyde group in my product or starting material seems unstable. What are the potential issues and solutions?

The aldehyde is an electron-withdrawing group but can also be sensitive to certain reaction conditions.

Causality:

  • Oxidation: If oxygen is not rigorously excluded, the aldehyde can be oxidized to a carboxylic acid, especially at elevated temperatures in the presence of a palladium catalyst.

  • Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a corresponding alcohol and carboxylic acid. While less common under typical Suzuki conditions, it's a possibility with very strong bases.

Solutions:

  • Inert Atmosphere: As with minimizing homocoupling, maintaining a strict inert atmosphere is crucial to prevent oxidation.

  • Moderate Base: Avoid overly strong bases like NaOH or KOH if possible. K₂CO₃ or K₃PO₄ are generally safe for the aldehyde functionality.

  • Protecting Group Strategy: If instability is a persistent issue, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is robust to the Suzuki coupling conditions. After the biphenyl core is formed, the aldehyde can be regenerated by simple acidic hydrolysis. This adds steps but can be a reliable solution for achieving high purity and yield.

Q4: Purification by column chromatography is proving difficult. How can I effectively purify the final product?

The product, FBCAME, has intermediate polarity, and may co-elute with structurally similar byproducts like homocoupled species or unreacted starting materials.

Causality: Byproducts such as 4,4'-diformylbiphenyl or methyl 4-phenylbenzoate have polarities very close to the desired product, making chromatographic separation challenging.

Purification Strategies:

  • Optimize Chromatography:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity.[3][4]

    • Silica Gel: Use high-quality silica gel with a small particle size for better resolution.

  • Recrystallization: This is often the best method for obtaining highly pure material.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for FBCAME include isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexane.[5]

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Aqueous Work-up: Before any purification, a thorough aqueous work-up is essential. Wash the organic layer with water to remove the inorganic base, and then with brine to help break any emulsions and dry the organic layer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material combination for the Suzuki coupling?

The two primary routes are:

  • Route A: Methyl 4-bromobenzoate + 4-formylphenylboronic acid

  • Route B: 4-Bromobenzaldehyde + (4-(methoxycarbonyl)phenyl)boronic acid

Recommendation: Route A is generally preferred. Methyl 4-bromobenzoate is a stable, commercially available solid. While 4-formylphenylboronic acid requires careful handling due to its propensity to form boroxines, it is generally more reliable than (4-(methoxycarbonyl)phenyl)boronic acid, which can be prone to hydrolysis of the ester group during its own synthesis or storage.

Q2: Which palladium catalyst and ligand system is most effective?

There is no single "best" system, but for reliability and high yield, a modern system is recommended over older catalysts like Pd(PPh₃)₄.

Catalyst SystemAdvantagesConsiderations
Pd(dppf)Cl₂ Robust, good for a wide range of substrates, commercially available.Moderate activity compared to newer systems.
Pd₂(dba)₃ + SPhos High catalytic activity, often gives excellent yields. SPhos is a bulky ligand that promotes efficient reductive elimination.Air-sensitive components; requires careful handling.
XPhos Pd G3 Air-stable precatalyst, easy to handle, highly active, broad substrate scope.Higher cost.

Recommendation: For general use, Pd(dppf)Cl₂ is a reliable starting point. If yields are suboptimal, switching to a Buchwald system like XPhos Pd G3 is an excellent strategy for optimization.

Q3: What are the optimal reaction conditions (solvent, base, temperature)?

A well-established starting point for this synthesis is summarized below.

ParameterRecommended ConditionRationale
Solvent 1,4-Dioxane / H₂O (4:1 ratio)Good solubility for organic and inorganic reagents.
Base K₂CO₃ (2.0 - 3.0 equiv.)Effective for transmetalation, minimizes risk of ester hydrolysis.[2]
Temperature 90 °CProvides sufficient thermal energy without excessive degradation.
Catalyst Loading 1-3 mol %Balances reaction rate and cost.
Atmosphere Nitrogen or ArgonPrevents oxidation of catalyst and aldehyde.
Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is required for full characterization.

  • ¹H NMR: This is the most powerful tool. You should expect to see four distinct doublets in the aromatic region (two for each ring) and a singlet for the methyl ester protons (~3.9 ppm) and the aldehyde proton (~10.1 ppm).

  • ¹³C NMR: Will confirm the number of unique carbons, including the ester carbonyl (~166 ppm) and the aldehyde carbonyl (~192 ppm).

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₁₂O₃ = 240.25 g/mol ).[6]

  • Melting Point: The pure compound should have a sharp melting point. Reported values are in the range of 112-116 °C.[6]

  • HPLC/LC-MS: To assess purity and quantify any remaining impurities.

Part 3: Experimental Protocols

Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 equiv, 2 mol %)

  • K₂CO₃ (3.0 equiv, anhydrous, finely powdered)

  • 1,4-Dioxane and H₂O (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-bromobenzoate, 4-formylphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-Dioxane/H₂O solvent mixture via cannula or syringe.

  • Add the Pd(dppf)Cl₂ catalyst. The mixture will typically turn dark.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from hot isopropanol or by column chromatography (gradient elution, hexane/ethyl acetate).

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl 1 OxiAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl 2 Trans Transmetalation PdII_Diaryl->Pd0 3 RedEli Reductive Elimination Product Ar¹-Ar² Ar1X Ar¹-X Ar2BOH2 Ar²-B(OH)₂ Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Organic Synthesis Routes. (n.d.). Curriculum Press. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). Chemdad. Retrieved January 17, 2026, from [Link]

  • Method for preparing 4-methyl-biphenyl derivatives. (n.d.). Google Patents.
  • Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Method for preparing high-purity 4'-methylbiphenyl-2-carboxylic acid methyl ester by using waste residues of 4'. (n.d.). Patsnap Eureka. Retrieved January 17, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-formylbiphenyl-4-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important biphenyl derivative. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between 4-formylphenylboronic acid and methyl 4-bromobenzoate.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Troubleshooting Guide: Common Byproducts and Synthetic Challenges

The Suzuki-Miyaura coupling, while powerful, is susceptible to several side reactions that can complicate purification and reduce the yield of the desired product, this compound. This section addresses the most common byproducts and offers strategies for their mitigation.

Issue 1: Identification of an unexpected symmetrical dialdehyde byproduct.

Question: My post-reaction analysis (e.g., NMR, LC-MS) shows a significant peak corresponding to a molecule with a mass of approximately 210.21 g/mol , which I've identified as biphenyl-4,4'-dicarbaldehyde. What is the source of this impurity, and how can I prevent its formation?

Answer:

The byproduct you have identified is biphenyl-4,4'-dicarbaldehyde, which arises from the homocoupling of your boronic acid starting material, 4-formylphenylboronic acid.[1][2] This is a common side reaction in Suzuki-Miyaura couplings.

Mechanism of Formation:

The homocoupling of boronic acids can occur through several pathways, but a prevalent mechanism involves the presence of molecular oxygen.[1] Oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium complex. Another proposed mechanism, particularly with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[2]

Core Troubleshooting and Prevention Strategies:

  • Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your reaction mixture.[1] This can be achieved by:

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture for an extended period (e.g., 20-30 minutes) prior to adding the palladium catalyst.[2]

    • Freeze-Pump-Thaw: For highly sensitive reactions, performing at least three freeze-pump-thaw cycles can more effectively remove dissolved gases.

  • Use of High-Purity Reagents: Ensure your solvents and reagents are of high purity and free from peroxides, which can also promote oxidative side reactions.

  • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the likelihood of homocoupling.

  • Choice of Palladium Source and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. If the issue persists, consider screening different catalyst systems.

Experimental Protocol for Minimizing Homocoupling:

  • To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add the degassed solvent(s) (e.g., a mixture of toluene and water) via cannula or syringe.[3]

  • Bubble argon through the stirred reaction mixture for 20-30 minutes.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor by TLC or LC-MS.[3]

Issue 2: Formation of Benzaldehyde.

Question: I am observing a volatile byproduct with the characteristic smell of almonds, which I have confirmed to be benzaldehyde. How is this being formed from 4-formylphenylboronic acid?

Answer:

The presence of benzaldehyde is a result of the protodeboronation of 4-formylphenylboronic acid.[4] This is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4]

Mechanism of Formation:

Protodeboronation can be catalyzed by acids or bases and is often influenced by the reaction conditions, including the pH and the presence of water.[4][5] For many arylboronic acids, the reaction is fastest at high pH, proceeding through the more reactive arylboronate anion.[5]

Core Troubleshooting and Prevention Strategies:

  • Choice of Base and Solvent: The choice of base is critical. While a base is necessary for the Suzuki coupling, highly basic conditions can promote protodeboronation.[5] Consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH) or a non-aqueous solvent system if possible, although some water is often beneficial for the Suzuki reaction.[6][7]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction closely and stop it once the limiting reagent is consumed.

  • Stability of the Boronic Acid: 4-Formylphenylboronic acid is known to be somewhat unstable and can form cyclic trimeric anhydrides (boroxines).[8] Using fresh, high-purity boronic acid is recommended.

Experimental Protocol for Minimizing Protodeboronation:

  • Combine methyl 4-bromobenzoate (1.0 equiv.), fresh 4-formylphenylboronic acid (1.1-1.2 equiv.), and a milder base such as K₃PO₄ (2.0-3.0 equiv.) in a reaction vessel.

  • Follow rigorous degassing procedures as outlined in the previous section.

  • Use a suitable solvent system, such as 1,4-dioxane with a minimal amount of water, to facilitate the reaction while minimizing protodeboronation.[7]

  • Add the palladium catalyst and heat the reaction to the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90 °C).

  • Monitor the reaction progress and work up the reaction as soon as the methyl 4-bromobenzoate has been consumed.

Issue 3: Presence of Dimethyl biphenyl-4,4'-dicarboxylate.

Question: My reaction mixture contains a high-melting point solid that I've identified as the homocoupling product of my aryl bromide, dimethyl biphenyl-4,4'-dicarboxylate. What causes this side reaction?

Answer:

The formation of dimethyl biphenyl-4,4'-dicarboxylate is due to the homocoupling of your starting material, methyl 4-bromobenzoate. This is less common than boronic acid homocoupling but can occur under certain conditions.

Mechanism of Formation:

This side reaction is often promoted by the palladium catalyst, particularly at higher temperatures or if the transmetalation step of the Suzuki-Miyaura cycle is slow. It can also be influenced by the choice of ligands and the specific palladium precursor used.

Core Troubleshooting and Prevention Strategies:

  • Optimize Catalyst and Ligands: The choice of palladium catalyst and ligands can significantly impact the rate of the desired cross-coupling versus the undesired homocoupling. Electron-rich and bulky phosphine ligands often favor the cross-coupling pathway.

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can promote the homocoupling of the aryl halide.

  • Ensure Efficient Transmetalation: A slow transmetalation step can lead to an accumulation of the Ar-Pd(II)-X intermediate, which can then undergo side reactions. Ensure your base is effective and that the boronic acid is active.

Issue 4: Formation of Methyl Benzoate.

Question: I am detecting methyl benzoate in my crude product. What is the cause of this impurity?

Answer:

The presence of methyl benzoate is due to the dehalogenation of your starting material, methyl 4-bromobenzoate.[6]

Mechanism of Formation:

Dehalogenation can occur after the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture, leading to the formation of the dehalogenated product and regeneration of the Pd(0) catalyst.[6] Common hydride sources can include certain bases, solvents (like alcohols), or impurities.[6]

Core Troubleshooting and Prevention Strategies:

  • Choice of Solvent and Base: Avoid using solvents or bases that can act as hydride donors. For instance, if using an alcohol as a solvent, dehalogenation might be more prevalent. Amine bases can also sometimes contribute to this side reaction.[6]

  • Purity of Reagents: Ensure all reagents and solvents are pure and free from contaminants that could act as hydride sources.

Issue 5: Hydrolysis of the Methyl Ester.

Question: My product is contaminated with 4'-formylbiphenyl-4-carboxylic acid. How can I prevent the hydrolysis of the methyl ester?

Answer:

The formation of the carboxylic acid is due to the hydrolysis of the methyl ester on your desired product. This is a common issue when using aqueous basic conditions, especially during a lengthy reaction or a harsh workup.[9]

Mechanism of Formation:

Ester hydrolysis is typically base-catalyzed (saponification). The hydroxide ions present in the reaction mixture (if using a base like NaOH, or from the aqueous solution of bases like K₂CO₃) can attack the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt, which is then protonated during the acidic workup.[9]

Core Troubleshooting and Prevention Strategies:

  • Choice of Base: Use a non-hydroxide base like K₂CO₃, K₃PO₄, or Cs₂CO₃. While these still create a basic aqueous environment, they are generally less aggressive towards ester hydrolysis than strong bases like NaOH or KOH.[7]

  • Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the extent of hydrolysis.

  • Workup Procedure: During the workup, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture carefully.

  • Purification: If some hydrolysis is unavoidable, the desired methyl ester can often be separated from the more polar carboxylic acid byproduct by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the ideal ratio of aryl halide to boronic acid?

A1: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is generally recommended. This helps to ensure the complete consumption of the often more expensive aryl halide. However, a large excess should be avoided as it can lead to increased formation of homocoupling byproducts.

Q2: Which palladium catalyst is best for this reaction?

A2: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of Suzuki coupling.[3] Other effective catalysts include those formed in situ from a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos). The optimal catalyst may need to be determined empirically for your specific conditions.

Q3: Can I run this reaction open to the air?

A3: It is strongly discouraged. As discussed, the presence of oxygen can lead to significant homocoupling of the boronic acid.[1] Performing the reaction under an inert atmosphere (argon or nitrogen) is crucial for achieving high yields and purity.

Q4: My reaction is not proceeding to completion. What are the likely causes?

A4: Several factors could be responsible:

  • Inactive Catalyst: The palladium catalyst may have degraded. Ensure it has been stored properly under an inert atmosphere.

  • Impure Boronic Acid: Boronic acids can dehydrate to form boroxines, which may be less reactive.[8] Using fresh, high-quality boronic acid is important.

  • Ineffective Base: The base may not be strong enough or may not have sufficient solubility in the reaction medium.

  • Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

Q5: What is a typical purification strategy for this compound?

A5:

  • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine to remove the base and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[3] Recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexanes mixture) can also be an effective final purification step.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Major Side Reactions

Suzuki_Cycle_and_Byproducts cluster_main_cycle Main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition arpdx Ar-Pd(II)L₂-X (Ar = 4-(methoxycarbonyl)phenyl) oxidative_addition->arpdx transmetalation Transmetalation arpdx->transmetalation dehalogenation Methyl Benzoate (Ar-H) arpdx->dehalogenation Hydride source arpdarp Ar-Pd(II)L₂-Ar' (Ar' = 4-formylphenyl) transmetalation->arpdarp reductive_elimination Reductive Elimination arpdarp->reductive_elimination reductive_elimination->pd0 regenerates product 4'-Formylbiphenyl-4-carboxylic acid methyl ester reductive_elimination->product arx Methyl 4-bromobenzoate (Ar-X) arx->oxidative_addition ar_boronic 4-Formylphenylboronic acid (Ar'-B(OH)₂) ar_boronic->transmetalation homocoupling_boronic Biphenyl-4,4'-dicarbaldehyde (Ar'-Ar') ar_boronic->homocoupling_boronic O₂ protodeboronation Benzaldehyde (Ar'-H) ar_boronic->protodeboronation H⁺ source base Base (e.g., K₂CO₃) base->transmetalation activates

Caption: The Suzuki-Miyaura catalytic cycle and points of origin for common byproducts.

Quantitative Data Summary

The following table summarizes the key reactants and products discussed in this guide, along with their molecular weights, which are essential for calculating stoichiometry and interpreting mass spectrometry data.

Compound NameRole in SynthesisMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-bromobenzoateStarting MaterialC₈H₇BrO₂215.04
4-Formylphenylboronic acidStarting MaterialC₇H₇BO₃149.94
This compound Desired Product C₁₅H₁₂O₃ 240.25
Biphenyl-4,4'-dicarbaldehydeByproductC₁₄H₁₀O₂210.23
BenzaldehydeByproductC₇H₆O106.12
Dimethyl biphenyl-4,4'-dicarboxylateByproductC₁₆H₁₄O₄270.28
Methyl BenzoateByproductC₈H₈O₂136.15
4'-Formylbiphenyl-4-carboxylic acidByproductC₁₄H₁₀O₃226.23

References

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • Molecules. (2022, November 3). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757. Retrieved from [Link]

  • HAL Open Science. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved from [Link]

  • NIST. (n.d.). Methyl biphenyl-4-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • PubChem. (n.d.). Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4'-Formylbiphenyl-4-carboxylic acid methyl ester Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction to produce this key biphenyl intermediate. Here, we delve into the intricacies of this specific transformation, offering practical, field-proven insights to help you navigate common challenges and optimize your reaction outcomes. Our approach is rooted in a deep understanding of the reaction mechanism, providing not just procedural steps but the causal reasoning behind them.

Introduction to the Synthesis Challenge

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1] However, the successful synthesis of this compound presents a unique set of challenges due to the presence of two distinct electron-withdrawing groups: a formyl (aldehyde) group and a methyl ester. These functional groups can influence the electronic properties of the coupling partners and introduce potential side reactions that must be carefully managed to achieve high yields and purity.

This guide will provide a comprehensive framework for optimizing this reaction, covering catalyst selection, reaction parameter tuning, and troubleshooting common issues.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for effective troubleshooting and optimization. The reaction proceeds through a series of well-defined steps involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)Ln Active Catalyst B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'-B(OH)2 Base D Reductive Elimination (Ar-Ar') C->D D->A Product (Ar-Ar') ArX 4-Bromobenzaldehyde (Ar-X) ArBOH2 Methyl 4-boronobenzoate (Ar'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobenzaldehyde).[2]

  • Transmetalation: The organic group from the organoboron species (e.g., methyl 4-boronobenzoate) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[2]

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reactants:

  • 4-Bromobenzaldehyde

  • Methyl 4-(dihydroxyboryl)benzoate (Methyl 4-boronobenzoate)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.0 equiv.), methyl 4-boronobenzoate (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) at least three times. A continuous positive pressure of inert gas should be maintained.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system. A common choice is a biphasic mixture such as toluene and water (e.g., 4:1 v/v) or dioxane and water.[4]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromobenzaldehyde) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound.[5][6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Low or No Yield

Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: When faced with a low-yielding Suzuki coupling, a systematic approach to troubleshooting is essential. Consider the following key areas:

  • Catalyst Activity:

    • Palladium Source: Ensure your palladium source is active. Pd(0) sources like Pd(PPh₃)₄ can degrade over time. If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure its in-situ reduction to Pd(0) is efficient.[7]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands. For this specific transformation, bulky, electron-rich phosphine ligands are often beneficial.[8]

  • Inert Atmosphere: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2][7] Rigorous degassing of solvents and the reaction vessel is critical.

  • Reagent Quality:

    • Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions or if impure.[2] Consider using a fresh batch of methyl 4-boronobenzoate.

    • Aryl Halide: Verify the purity of your 4-bromobenzaldehyde.

  • Base and Solvent System:

    • Base Strength and Solubility: The base is crucial for activating the boronic acid.[3] Ensure the chosen base has adequate strength and at least partial solubility in the reaction medium. For substrates with base-sensitive groups like esters, milder bases such as K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH to prevent hydrolysis.[3][9]

    • Solvent Choice: The solvent system must facilitate the interaction of all components. Biphasic systems like toluene/water or dioxane/water are commonly used to dissolve both the organic substrates and the inorganic base.[10]

Side Product Formation

Q2: I am observing significant side products in my reaction mixture. What are the likely culprits and how can I mitigate them?

A2: The formation of side products is a common challenge. Here are the most probable side reactions and strategies to minimize them:

  • Homocoupling of Boronic Acid: This results in the formation of a dimer of methyl 4-boronobenzoate.

    • Cause: Often promoted by the presence of oxygen or excess Pd(II) species.[2]

    • Solution:

      • Rigorous Degassing: As mentioned, ensure a strictly anaerobic environment.

      • Use of a Pd(0) Catalyst: Starting with a Pd(0) source can be advantageous.

      • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to the formation of methyl benzoate.

    • Cause: This is often exacerbated by high temperatures and certain base/solvent combinations.[2]

    • Solution:

      • Milder Conditions: If possible, lower the reaction temperature.

      • Choice of Base: Some bases are more prone to inducing protodeboronation. An empirical screen of bases may be necessary.

      • Boronic Esters: Using more stable boronic esters (e.g., pinacol esters) can sometimes reduce this side reaction, though the boronic acid is typically used directly.[11]

  • Dehalogenation of 4-Bromobenzaldehyde: The bromo group is replaced by a hydrogen atom, yielding benzaldehyde.

    • Cause: This can occur via a hydride transfer to the palladium intermediate.[2]

    • Solution:

      • Optimize Ligand and Base: The choice of ligand and base can influence the propensity for this side reaction.

  • Hydrolysis of the Methyl Ester: The methyl ester on either the starting material or the product is hydrolyzed to the corresponding carboxylic acid.

    • Cause: This is typically caused by using a strong base (like NaOH or KOH) in the presence of water.[12]

    • Solution:

      • Use Milder Bases: Employ bases like K₂CO₃, K₃PO₄, or even KF, which are less likely to promote ester hydrolysis.[9]

      • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, minimizing the amount or using anhydrous conditions with a suitable base can prevent hydrolysis.

Challenges with Functional Groups

Q3: The aldehyde group on my starting material seems to be causing issues. Are there specific considerations for this functionality?

A3: The formyl (aldehyde) group is generally well-tolerated in Suzuki couplings. However, under certain conditions, it can participate in side reactions.

  • Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation. While less common under typical Suzuki conditions, it's a possibility with very strong bases.

  • Aldol Condensations: This is not a concern for 4-bromobenzaldehyde as it lacks alpha-hydrogens.

  • Protection of the Aldehyde: If side reactions involving the aldehyde are significant and cannot be suppressed by optimizing reaction conditions, temporary protection of the aldehyde as an acetal may be considered.[13][14] However, this adds extra steps to the synthesis (protection and deprotection). For most well-optimized Suzuki protocols, protection is not necessary.

Purification Challenges

Q4: I am having difficulty purifying my final product. What are some effective strategies?

A4: The polarity of this compound can make purification challenging.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a solvent system like hexanes/ethyl acetate is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification method. Solvents to consider for recrystallization include ethanol, ethyl acetate/hexanes, or toluene.[6][15]

  • Aqueous Normal-Phase Chromatography: For very polar compounds that are difficult to purify using standard normal-phase or reversed-phase chromatography, aqueous normal-phase chromatography (a form of HILIC) can be a useful technique.[5]

Optimization Strategies: A Tabular Guide

To aid in the systematic optimization of your reaction, the following table summarizes key parameters and their potential impact.

ParameterCommon ChoicesRationale and ConsiderationsPotential Issues
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources are directly active; Pd(II) sources require in-situ reduction.Catalyst decomposition, incomplete reduction of Pd(II).
Ligand PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands can improve catalyst activity and stability.Ligand oxidation, cost.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFActivates the boronic acid for transmetalation. Strength and solubility are key.Ester hydrolysis, protodeboronation, degradation of starting materials.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic systems help to dissolve both organic and inorganic reagents.Poor solubility of reagents, side reactions promoted by solvent.
Temperature 80 - 110 °CHigher temperatures often increase reaction rates.Decomposition of reagents or catalyst, increased side reactions.

Conclusion

The successful synthesis of this compound via Suzuki-Miyaura cross-coupling is a testament to the power of this reaction when carefully optimized. By understanding the underlying mechanism and systematically addressing potential challenges related to catalyst, reagents, and reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. This guide provides a comprehensive starting point for your experimental work and a framework for troubleshooting common issues.

References

  • Bohrium. (n.d.). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]

  • Graz University of Technology. (2021). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved from [Link]

  • Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Semantic Scholar. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Physics Forums. (2009). What would be the good method and solvent to purify biphenyl?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • PubMed. (1982). Purification of polybrominated biphenyl congeners. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]

  • Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Syntheses. (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles and extensive field-proven experience.

Introduction: The Suzuki-Miyaura Coupling Approach

The synthesis of this compound is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1] In this specific synthesis, methyl 4-bromobenzoate is coupled with 4-formylphenylboronic acid.

While the Suzuki-Miyaura coupling is a robust and versatile method, the presence of electron-withdrawing groups on both coupling partners—the ester group on the aryl bromide and the formyl group on the boronic acid—can present unique challenges that may lead to lower yields and the formation of side products.[2] This guide will provide in-depth solutions to these potential issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in this Suzuki-Miyaura coupling can stem from several factors, primarily related to the electronic nature of the substrates and the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electronically demanding couplings, a highly active catalyst system is required.

    • Recommendation: While Pd(PPh₃)₄ is a common catalyst, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which have been shown to improve the efficiency of couplings with electron-deficient aryl chlorides.[3] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center.

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step.[4]

    • Recommendation: An inorganic base such as K₃PO₄ or Cs₂CO₃ is often effective. The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions. It is crucial to use a finely powdered, anhydrous base to ensure reproducibility.[5]

  • Solvent and Temperature: The solvent system must be appropriate for all components of the reaction and the chosen temperature.

    • Recommendation: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. The water is essential for dissolving the inorganic base and facilitating the transmetalation. The optimal reaction temperature typically ranges from 80-100 °C. Insufficient temperature can lead to incomplete reaction, while excessive heat may promote side reactions.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.

    • Recommendation: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Degas the solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.[6]

Question 2: I am observing significant amounts of homocoupling products of my starting materials. How can I minimize this side reaction?

Answer:

Homocoupling, the formation of symmetrical biphenyls from the starting materials (e.g., 4,4'-diformylbiphenyl from 4-formylphenylboronic acid), is a common side reaction in Suzuki-Miyaura couplings.

  • Oxygen Contamination: The primary cause of homocoupling of the boronic acid is the presence of oxygen.

    • Recommendation: Rigorous exclusion of oxygen is paramount. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly degassed solvents.[6]

  • Catalyst Loading: High catalyst loadings can sometimes promote side reactions.

    • Recommendation: While a sufficient amount of catalyst is necessary for the reaction to proceed, using an excessive amount can be detrimental. Typically, a catalyst loading of 1-3 mol% is a good starting point.

  • Reaction Time: Prolonged reaction times, especially after the limiting reagent has been consumed, can lead to catalyst decomposition and an increase in side products.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS and work up the reaction promptly upon completion.

Question 3: Protodeboronation of my 4-formylphenylboronic acid is a major issue. What can I do to prevent it?

Answer:

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, leading to the formation of benzaldehyde. This is a common issue, particularly with electron-deficient boronic acids.[5]

  • Base Selection: The choice of base is critical in preventing protodeboronation.

    • Recommendation: Use a milder base like K₂CO₃ or even KF instead of stronger bases like NaOH or Ba(OH)₂. The presence of water can also exacerbate this side reaction, so minimizing the amount of water in the reaction mixture can be beneficial.[7]

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be necessary to accept a longer reaction time to minimize this side reaction.

Question 4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer:

Purification of this compound can be challenging due to the presence of structurally similar impurities.

  • Common Impurities:

    • Starting Materials: Unreacted methyl 4-bromobenzoate and 4-formylphenylboronic acid.

    • Homocoupling Products: Dimethyl biphenyl-4,4'-dicarboxylate and 4,4'-diformylbiphenyl.

    • Protodeboronation Product: Benzaldehyde.

    • Palladium Residues: Residual palladium from the catalyst.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, a standard aqueous workup with a suitable organic solvent (e.g., ethyl acetate) will remove the inorganic base and other water-soluble components.

    • Column Chromatography: This is the most effective method for separating the desired product from the organic impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.

    • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities and obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reactants for this synthesis?

A1: It is common practice to use a slight excess of the boronic acid to ensure complete consumption of the more expensive aryl halide. A ratio of 1.0 equivalent of methyl 4-bromobenzoate to 1.1-1.2 equivalents of 4-formylphenylboronic acid is a good starting point.[2]

Q2: Can I use 4-formylphenylboronic acid pinacol ester instead of the boronic acid?

A2: Yes, boronic esters are often more stable and can be used as alternatives to boronic acids.[7] The reaction conditions may need slight adjustments, but they are generally compatible with standard Suzuki-Miyaura protocols.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should always be followed. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. The organic solvents used are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (or 1,4-dioxane)

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 4-formylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add toluene (or 1,4-dioxane) and deionized water (typically a 4:1 to 5:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the methyl 4-bromobenzoate is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • If necessary, further purify the product by recrystallization.

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂ with PPh₃ or specialized ligands (SPhos, XPhos)Ensures high catalytic activity for challenging substrates.[3]
Base K₂CO₃ or K₃PO₄Provides the necessary basicity for transmetalation while minimizing side reactions.[5]
Solvent Toluene/Water or Dioxane/Water (4:1 to 5:1)A biphasic system that facilitates the dissolution of both organic and inorganic reagents.[5]
Temperature 90-100 °CBalances reaction rate with the potential for side reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the oxygen-sensitive palladium catalyst.[6]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_catalyst 1. Verify Catalyst and Ligand Activity start->check_catalyst check_base 2. Evaluate Base Selection and Quality check_catalyst->check_base check_solvent_temp 3. Assess Solvent and Temperature Conditions check_base->check_solvent_temp check_atmosphere 4. Ensure a Strictly Inert Atmosphere check_solvent_temp->check_atmosphere optimize_stoichiometry 5. Optimize Reactant Stoichiometry check_atmosphere->optimize_stoichiometry purification_issues 6. Investigate Purification and Product Loss optimize_stoichiometry->purification_issues solution Improved Yield purification_issues->solution

Caption: A systematic workflow for troubleshooting low yields.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-X (Methyl 4-bromobenzoate) boronic_acid Ar'-B(OH)₂ (4-Formylphenylboronic acid) + Base

Sources

Technical Support Center: 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS 70916-89-1). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges encountered during the synthesis and handling of this versatile bifunctional intermediate.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: The essential properties are summarized in the table below. Understanding these is crucial for proper handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 70916-89-1[1][2]
Molecular Formula C₁₅H₁₂O₃[2]
Molecular Weight 240.25 g/mol [2]
Appearance Solid[3]
Melting Point 112-116 °C[2]
Boiling Point (Predicted) 398.1 ± 35.0 °C at 760 mmHg[2]
Density (Predicted) 1.176 ± 0.06 g/cm³[2]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.Inferred from purification protocols[4][5]

Q2: How should I properly store this compound?

A2: For long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[2] The aldehyde functional group is susceptible to slow oxidation to the corresponding carboxylic acid, especially in the presence of air and light. A tightly sealed container in a desiccator is recommended to prevent degradation from atmospheric oxygen and moisture.

Q3: What are the primary safety concerns associated with this reagent?

A3: While a comprehensive safety data sheet (SDS) should always be consulted, the compound is noted as an irritant.[2] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated fume hood. The related carboxylic acid is classified as harmful if swallowed and causes skin and eye irritation.[6][7] Similar precautions should be taken for the methyl ester.

Synthesis & Troubleshooting Guide

The most common route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction. This guide focuses on troubleshooting issues specific to this pathway.

The Target Reaction: Suzuki-Miyaura Coupling

The reaction typically involves coupling methyl 4-halobenzoate with 4-formylphenylboronic acid (or vice-versa).

Suzuki_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System R1 Methyl 4-bromobenzoate Product 4'-Formylbiphenyl-4-carboxylic acid methyl ester R1->Product Suzuki-Miyaura Coupling R2 4-Formylphenylboronic acid R2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: General scheme for Suzuki-Miyaura synthesis.

Q4: My reaction yield is very low or I see no product formation. What went wrong?

A4: This is a common issue in cross-coupling reactions. The cause is often related to the catalytic cycle being inhibited or failing to initiate.

Symptoms:

  • TLC analysis shows only starting materials.

  • GC-MS or LC-MS analysis confirms the absence of the desired product mass (240.25 m/z).

Potential Causes & Solutions:

  • Inactive Palladium Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Some phosphine ligands can be oxidized over time.

    • Solution: Use a fresh, high-quality catalyst. Consider using a robust, air-stable precatalyst. If using Pd(0) catalysts like Pd(PPh₃)₄, which can degrade upon storage, ensure it is stored properly under an inert atmosphere.[8]

  • Inappropriate Base or Base Strength: The base is critical for the transmetalation step.[9] If the base is too weak, the boronic acid will not be activated. If it is too old or has absorbed atmospheric CO₂, its effectiveness is reduced.

    • Solution: Use a freshly opened or properly stored base. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly effective.[8][10] Ensure the base is finely powdered to maximize surface area.

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions.

    • Solution: Thoroughly degas your solvent and reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction.

  • Poor Quality Reagents: Water content in solvents or impurities in starting materials can poison the catalyst.

    • Solution: Use anhydrous solvents. Check the purity of your boronic acid and aryl halide. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

Troubleshooting_Yield cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions Start Low/No Yield Observed Cat_Check Check Catalyst Activity Start->Cat_Check Base_Check Verify Base Quality Start->Base_Check O2_Check Ensure Anaerobic Conditions Start->O2_Check Reagent_Check Assess Reagent Purity Start->Reagent_Check Sol_Cat Use fresh catalyst or air-stable precatalyst. Cat_Check->Sol_Cat Sol_Base Use fresh, finely powdered base. Base_Check->Sol_Base Sol_O2 Degas solvent and use inert atmosphere. O2_Check->Sol_O2 Sol_Reagent Use anhydrous solvents and pure starting materials. Reagent_Check->Sol_Reagent

Caption: Workflow for troubleshooting low reaction yield.

Q5: My crude product is contaminated with significant amounts of symmetrical biphenyls (homocoupling). How can I prevent this?

A5: Homocoupling is a primary side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls from the starting materials.

Symptoms:

  • You observe byproducts with masses corresponding to the dimer of your boronic acid partner (e.g., 4,4'-diformylbiphenyl) or your aryl halide partner (e.g., dimethyl biphenyl-4,4'-dicarboxylate).

Potential Causes & Solutions:

  • Oxygen in the Reaction: As mentioned, oxygen can promote oxidative homocoupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture is the most effective preventative measure.[11]

  • Reaction Temperature is Too High: Elevated temperatures can sometimes favor side reactions over the desired cross-coupling.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 80-100 °C for toluene/water systems.[8]

  • Incorrect Stoichiometry: Using a large excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents).[8]

Side_Reactions cluster_reactants Reactants R1 Aryl Halide (Ar-X) Product Desired Product (Ar-Ar') R1->Product Side2 Homocoupling Product (Ar-Ar) R1->Side2 Homocoupling (Reductive) R2 Boronic Acid (Ar'-B(OH)₂) R2->Product Cross-Coupling Side1 Homocoupling Product (Ar'-Ar') R2->Side1 Homocoupling (Often O₂ mediated)

Caption: Desired cross-coupling vs. homocoupling side reactions.

Q6: I've isolated my product, but it appears to be the carboxylic acid (4'-Formylbiphenyl-4-carboxylic acid) instead of the methyl ester. Why?

A6: This indicates that the methyl ester group has been hydrolyzed.

Symptoms:

  • The product has poor solubility in less polar organic solvents compared to what is expected.

  • NMR analysis shows the disappearance of the methyl singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).

  • Mass spectrometry shows a molecular ion corresponding to the carboxylic acid (226.23 m/z) instead of the methyl ester (240.25 m/z).[2][3]

Potential Causes & Solutions:

  • Harsh Basic Conditions: Using a strong base (like NaOH or KOH) in combination with aqueous, protic solvents (like ethanol or methanol) and heat can cause saponification (hydrolysis) of the ester.[12]

    • Solution: Use a milder inorganic base like K₂CO₃ or K₃PO₄. If hydrolysis still occurs, consider using non-aqueous conditions or a weaker organic base.

  • Acidic Workup: A prolonged or heated workup with strong acid can also catalyze ester hydrolysis, although this is generally less common than base-mediated hydrolysis.

    • Solution: Perform the acidic wash at room temperature or below and minimize contact time. Use dilute acid solutions (e.g., 1N HCl).

Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent batches.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from methyl 4-bromobenzoate and 4-formylphenylboronic acid.

Materials:

  • Methyl 4-bromobenzoate (1.0 mmol, 215 mg)

  • 4-Formylphenylboronic acid (1.2 mmol, 180 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Toluene (10 mL)

  • Deionized Water (2.5 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate, 4-formylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the degassed toluene and deionized water via syringe. The solvent should have been previously degassed by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product should be UV active.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder.

  • Carefully load the dried sample onto the top of the packed column.

  • Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a solid. Recrystallization from a solvent system like ethyl acetate/hexane can be performed for further purification if needed.[4]

References

  • Jain, Z. J., Gide, P. S., & Kankate, R. (2024). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • PubChem. 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. [Link]

  • Lopušanskaja, E., Paju, A., & Lopp, M. (2024). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Proceedings of the Estonian Academy of Sciences. [Link]

  • Chemdad. this compound. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Patsnap Eureka. Method for preparing high-purity 4'-methylbiphenyl-2-carboxylic acid methyl ester by using waste residues of 4'. [Link]

  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • Google Patents.EP0286981A2 - Method for the production of carboxylic acid methyl esters.
  • PubChem. Methyl 4-biphenylcarboxylate. [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

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Technical Support Center: Purification of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4'-Formylbiphenyl-4-carboxylic acid methyl ester (FBCAME), a key intermediate in pharmaceutical and materials science. This document provides in-depth, experience-driven guidance to help researchers, scientists, and process chemists overcome common purification challenges, ensuring high purity and yield. The advice herein is grounded in established chemical principles and validated methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for FBCAME and what impurities should I expect?

A1: The most prevalent method for synthesizing FBCAME is the Suzuki-Miyaura cross-coupling reaction.[1] This typically involves reacting methyl 4-bromobenzoate with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base.[1] Consequently, the crude product is often contaminated with several predictable impurities[2][3]:

  • Unreacted Starting Materials: Methyl 4-bromobenzoate and 4-formylphenylboronic acid.

  • Homocoupling Byproducts: Biphenyl-4,4'-dicarboxylic acid dimethyl ester (from methyl 4-bromobenzoate coupling) and biphenyl-4,4'-dicarbaldehyde (from boronic acid coupling).

  • Protodeboronation Product: Benzaldehyde, resulting from the cleavage of the C-B bond of the boronic acid.[1][2]

  • Catalyst Residues: Residual palladium, which can discolor the product and interfere with downstream reactions.[3]

Q2: What are the key physical properties I should know for purification?

A2: Understanding the physical properties is crucial for designing a purification strategy.

PropertyValueSource
Molecular Weight 240.25 g/mol [4]
Melting Point 112-116 °C[4]
Appearance White to off-white solid/powder[4][5]
Solubility Generally insoluble in water[6]; soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Recrystallization may be effective from solvent mixtures like ethanol/water or benzene/petroleum ether.[7]

Q3: Which purification technique is generally most effective: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the required scale.

  • Column Chromatography is excellent for removing closely related impurities, such as homocoupled byproducts, and is often the best method to achieve >99% purity, especially on a lab scale.[3]

  • Recrystallization is a more scalable and economical method, ideal for removing minor impurities and unreacted starting materials if a suitable solvent system is found. It is often used as a final polishing step after an initial workup or chromatography.

Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification of FBCAME.

Problem 1: Crude product contains a significant amount of 4-formylphenylboronic acid.
  • Cause & Identification: 4-formylphenylboronic acid is polar and slightly water-soluble due to the acidic boronic acid group.[8][9] Its presence can be confirmed by Thin Layer Chromatography (TLC), where it typically has a lower Rf value than the product, or by ¹H NMR, which would show a characteristic B(OH)₂ signal.

  • Solution: Acid-Base Extraction. The acidic nature of the boronic acid allows for its straightforward removal with a basic aqueous wash.[10][11]

    • Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or a pH 8-11 buffer solution.[10] The boronic acid will be deprotonated to its boronate salt and partition into the aqueous layer.

    • Separate the layers and wash the organic phase again with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Problem 2: Product is contaminated with the homocoupled byproduct (Biphenyl-4,4'-dicarboxylic acid dimethyl ester).
  • Cause & Identification: Homocoupling of methyl 4-bromobenzoate is a common side reaction in Suzuki couplings, especially if the reaction conditions are not optimized.[2][12] This byproduct is non-polar and structurally similar to the desired product, making it difficult to remove by simple extraction or recrystallization. It can be identified by LC-MS or by careful analysis of the aromatic region in the ¹H NMR spectrum.

  • Solution: Flash Column Chromatography. This is the most reliable method for separating the desired product from its non-polar homocoupled cousin.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The less polar homocoupled byproduct will elute first, followed by the desired FBCAME product. Monitor the fractions by TLC.

Problem 3: The final product has a gray or black tint.
  • Cause & Identification: The discoloration is almost always due to residual palladium catalyst, which has precipitated as palladium black.[2][3]

  • Solution 1: Filtration through Celite/Silica. Before concentration, pass the organic solution of your crude product through a short plug of Celite or silica gel.[3] This can effectively adsorb a significant portion of the finely divided palladium.

  • Solution 2: Activated Carbon Treatment. During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added. Stir for 5-10 minutes and then perform a hot filtration to remove the carbon and the adsorbed palladium.[11] Use this method judiciously, as it can sometimes lead to product loss through adsorption.

Problem 4: The product oils out or fails to crystallize during recrystallization.
  • Cause & Identification: This occurs when the product is supersaturated in the solvent or when impurities inhibit crystal lattice formation. The product separates as a liquid phase instead of forming solid crystals.

  • Solution: Systematic Solvent Screening and Technique Modification.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., DCM, Acetone, or warm Ethyl Acetate). Then, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., Hexanes, Heptane, or cold water) until the solution becomes persistently cloudy.[13][14] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

    • Trituration: If the product is an oil after solvent removal, add a small amount of a poor solvent (like Hexane or Diethyl Ether) and scratch the side of the flask with a glass rod. This can induce nucleation and cause the oil to solidify. The solid can then be collected by filtration.

    • Ensure Purity: If the material still fails to crystallize, it may be too impure. Purify first by column chromatography and then attempt recrystallization on the cleaner material.

Detailed Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate FBCAME from both more polar and less polar impurities.

  • Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight). Pack the column using a slurry of silica in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin elution with the low-polarity solvent mixture. Use air pressure to maintain a steady flow rate.

  • Monitor the Elution: Collect fractions and monitor them by TLC, visualizing with a UV lamp. The non-polar homocoupled byproduct (if present) will elute first.

  • Increase Polarity: Gradually increase the percentage of Ethyl Acetate in the eluent (e.g., to 90:10, then 80:20) to elute the desired product, this compound.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is effective when impurities have significantly different solubilities than the product.

  • Solvent Selection: In a test tube, place a small amount of the crude product. Add a few drops of a potential solvent (e.g., Isopropanol, Ethanol, Ethyl Acetate). The ideal solvent will dissolve the product poorly at room temperature but completely upon heating.[14] A mixture like Ethanol/Water or Ethyl Acetate/Hexane often works well.[7][13]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the product just dissolves. Do not add excessive solvent, as this will reduce the yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or palladium on carbon) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visual Workflow and Logic

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying the crude product obtained from a Suzuki coupling reaction.

PurificationWorkflow cluster_start Initial State cluster_workup Aqueous Workup cluster_analysis Purity Assessment cluster_purification Final Purification cluster_end Final Product CrudeProduct Crude Product (Post-Reaction) Workup Dissolve in EtOAc/DCM Wash with aq. NaHCO3 CrudeProduct->Workup Removes acidic 4-formylphenylboronic acid TLC_NMR Analyze by TLC/NMR Workup->TLC_NMR Assess remaining impurities Column Flash Column Chromatography (Hexane/EtOAc) TLC_NMR->Column Significant non-polar impurities present Recrystallize Recrystallization (e.g., EtOH/Water) TLC_NMR->Recrystallize Minor impurities or polishing step needed Column->Recrystallize Optional polishing PureProduct Pure FBCAME (>99%) Column->PureProduct Recrystallize->PureProduct

Caption: Decision workflow for FBCAME purification.

References
  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. Available from: [Link]

  • Spectroscopy Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available from: [Link]

  • Pyvot Tech. Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation. Available from: [Link]

  • Labmate Online. The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Available from: [Link]

  • Google Patents. US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]

  • Restek. Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Available from: [Link]

  • PubChem. 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available from: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. Available from: [Link]

  • Reddit. Problems with Suzuki coupling. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Available from: [Link]

  • Wikipedia. 4-Formylphenylboronic acid. Available from: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Available from: [Link]

  • ChemRxiv. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]

  • Thermo Scientific Alfa Aesar. Methyl 4-bromobenzoate, 98+%. Available from: [Link]

  • Google Patents. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • PrepChem.com. Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester. Available from: [Link]

  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Available from: [Link]

  • Patsnap Eureka. Method for preparing high-purity 4'-methylbiphenyl-2-carboxylic acid methyl ester by using waste residues of 4'. Available from: [Link]

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist you in optimizing your reaction conditions and overcoming common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A: Low or no product yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating several key parameters. Here’s a prioritized checklist:

  • Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst.

    • In situ Catalyst Formation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) species is critical.[1][2] Inefficient reduction can halt the catalytic cycle before it even begins. Consider if your reaction conditions facilitate this reduction. Some reactions benefit from the presence of a reducing agent or specific ligands that promote this step.[3]

    • Catalyst Deactivation: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.[4] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][5]

    • Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity.[6][7] For the synthesis of substituted biphenyls, bulky and electron-rich phosphine ligands are often employed to enhance the rates of oxidative addition and reductive elimination.[8] If your current ligand is not effective, consider screening others.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your aryl halide (e.g., methyl 4-bromobenzoate) or boronic acid (e.g., 4-formylphenylboronic acid) can poison the catalyst.[4] Ensure they are of high purity.

    • Anhydrous Conditions: Moisture can negatively impact the reaction.[1] Use anhydrous solvents and ensure your reagents are dry.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, an excess of the boronic acid reagent is often used to drive the reaction to completion. However, a large excess can sometimes lead to side reactions like homocoupling.[5]

  • Reaction Conditions:

    • Base Selection: The base is crucial for the transmetalation step.[4][9] The choice of base can significantly impact the yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] The solubility of the base is also important; sometimes, the addition of water to the solvent system can be beneficial.[10][11]

    • Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.[3][11] Toluene, dioxane, and THF are common choices, often in combination with water.[3][9] The ratio of organic solvent to water can also be a critical parameter to optimize.[11][12]

    • Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions and catalyst decomposition.[5] Optimization of the reaction temperature is often necessary.

Issue 2: Formation of Significant Side Products

Q: I am observing significant amounts of homocoupled byproducts (e.g., biphenyl-4,4'-dicarbaldehyde or dimethyl biphenyl-4,4'-dicarboxylate) in my reaction mixture. How can I minimize these?

A: The formation of homocoupling products is a common side reaction in Suzuki-Miyaura couplings. Here are some strategies to mitigate this issue:

  • Optimize Reactant Stoichiometry: An excess of the boronic acid can sometimes lead to its homocoupling.[5] Try reducing the excess of the boronic acid derivative.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.[5] Experiment with running the reaction at a lower temperature for a longer duration.

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-donating ligands often favor the cross-coupling pathway.[8]

  • Careful Catalyst Preparation: Ensure that the active Pd(0) catalyst is generated in the presence of the aryl halide to favor oxidative addition before other side reactions can occur.

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate my desired product, this compound, from unreacted starting materials, particularly the boronic acid. What purification strategies can I employ?

A: Purification can be challenging, especially when the product and starting materials have similar polarities.

  • Acid-Base Extraction: While a simple basic wash might not be effective due to the acidic nature of the boronic acid and the potential for ester hydrolysis, a carefully controlled pH adjustment during the workup might help.

  • Chromatography Optimization:

    • Mobile Phase Modification: If your product and the boronic acid are co-eluting during silica gel chromatography, try adding a small amount of acetic acid to the mobile phase.[13] This can sometimes improve the separation.

    • Esterification of Boronic Acid: Consider a workup procedure that converts the unreacted boronic acid into its corresponding methyl boronate ester. This change in polarity may facilitate easier separation by chromatography.[13]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What are the key considerations when selecting a palladium catalyst and ligand for this specific synthesis?

A1: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used precatalysts.[5][14] Pd(OAc)₂ is often preferred due to its stability and lower cost, but it requires in situ reduction to the active Pd(0) species.[1][2]

  • Ligand Properties: The ligand plays a multifaceted role in stabilizing the palladium center, influencing its electronic properties, and controlling the steric environment around the metal.[6][7]

    • Electron-donating and Bulky Ligands: For coupling reactions involving aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands like those from the Buchwald and Fu groups (e.g., XPhos, SPhos) have shown excellent performance.[6][8][15] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8][16]

    • Bidentate vs. Monodentate Ligands: Both monodentate and bidentate phosphine ligands can be effective.[6] The choice often depends on the specific substrates and desired reaction conditions. Bidentate ligands can offer greater stability to the catalytic complex.[2]

Q2: How do the electronic properties of the starting materials influence the reaction?

A2: The electronic nature of both the aryl halide and the organoboron reagent can significantly impact the reaction rate and success.

  • Aryl Halide: Electron-deficient aryl halides are generally more reactive in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[16] The reactivity order for the halide is typically I > Br > Cl.[16]

  • Organoboron Reagent: The transmetalation step is influenced by the nucleophilicity of the organoboron species. Electron-rich organoborons tend to react faster. However, the Suzuki-Miyaura coupling is known for its high tolerance of a wide range of functional groups on both coupling partners.[16][17]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?

A3: The base plays a critical role in the catalytic cycle, primarily in the transmetalation step.[9] It is believed to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[9]

  • Common Bases: A variety of bases can be used, with inorganic bases being the most common. These include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[9][18]

  • Choosing a Base: The optimal base is often determined empirically. Factors to consider include the solvent system and the presence of base-sensitive functional groups on your substrates. For instance, a weaker base like potassium fluoride (KF) might be used to prevent the cleavage of ester groups, although this can sometimes lead to slower reaction rates.[19] The solubility of the base is also a key factor, and often a mixed solvent system including water is used to dissolve the inorganic base.[10][11][12]

Q4: Can you provide a general experimental protocol for the synthesis of this compound?

A4: The following is a representative, general protocol that should be optimized for your specific needs.

Materials:

  • Methyl 4-bromobenzoate

  • 4-Formylphenylboronic acid (typically 1.1-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 1-3 mol%)

  • A suitable phosphine ligand (e.g., triphenylphosphine, SPhos) (e.g., 2-6 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (typically 2-3 equivalents)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • To a reaction flask, add methyl 4-bromobenzoate, 4-formylphenylboronic acid, and the base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[5]

  • Add the degassed solvent system.

  • In a separate vial, dissolve the palladium precatalyst and the phosphine ligand in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically involving partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(OR)Ln Ar-Pd(II)(OR)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(OR)Ln Metathesis (Base) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(OR)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low or No Product Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagents catalyst->reagents [Catalyst OK] catalyst_active Is Pd(0) active? catalyst->catalyst_active No catalyst_ligand Is ligand appropriate? catalyst->catalyst_ligand No conditions Optimize Conditions reagents->conditions [Reagents OK] reagents_pure Are starting materials pure? reagents->reagents_pure No reagents_dry Are conditions anhydrous? reagents->reagents_dry No conditions_base Is the base optimal? conditions->conditions_base No conditions_solvent Is the solvent system suitable? conditions->conditions_solvent No conditions_temp Is the temperature optimized? conditions->conditions_temp No solution_catalyst Use pre-activated Pd(0) or different precatalyst/ligand. catalyst_active->solution_catalyst catalyst_ligand->solution_catalyst solution_reagents Purify starting materials and use anhydrous solvents. reagents_pure->solution_reagents reagents_dry->solution_reagents solution_conditions Screen different bases, solvents, and temperatures. conditions_base->solution_conditions conditions_solvent->solution_conditions conditions_temp->solution_conditions

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry.
  • National Institutes of Health. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Zand, N., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Sigma-Aldrich. (n.d.). METHYL 4'-FORMYL(1,1'-BIPHENYL)-3-CARBOXYLATE.
  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE.
  • BLDpharm. (n.d.). Methyl 4'-formyl-2,2'-dihydroxy-[1,1'-biphenyl]-4-carboxylate.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • ChemicalBook. (n.d.). 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis.
  • BLDpharm. (n.d.). Methyl 4'-formyl-[1,1'-biphenyl]-4-carboxylate.
  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • MDPI. (n.d.). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review.
  • ChemicalBook. (n.d.). METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of Step 1: 2'-Methylbiphenyl-4-carboxylic acid methyl ester.
  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • BenchChem. (2025). Temperature optimization for 4-Methylbiphenyl synthesis.
  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the methyl esterification of cinnamic acid.

Sources

Technical Support Center: Scaling Up the Synthesis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4'-Formylbiphenyl-4-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and process development professionals who are looking to move this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

The synthesis of this bifunctional molecule is a cornerstone for creating more complex chemical entities in the pharmaceutical and materials science sectors. The most direct and industrially viable route is the Suzuki-Miyaura cross-coupling reaction, which forms the central carbon-carbon bond of the biphenyl core.[1][2] This guide focuses on the coupling between Methyl 4-bromobenzoate and 4-Formylphenylboronic acid .

Section 1: Starting Material FAQs
Q: What are the recommended starting materials and their required purity for a successful scale-up?

The recommended starting materials are Methyl 4-bromobenzoate and 4-Formylphenylboronic acid. For a scalable and reproducible process, the purity of these reagents is critical.

  • Methyl 4-bromobenzoate: Should be of high purity (≥98%). Key impurities to watch for are the starting 4-bromobenzoic acid or residual acid from its synthesis, as these can interfere with the basic conditions of the Suzuki coupling.

  • 4-Formylphenylboronic acid (4-FPBA): This reagent is known to be susceptible to degradation, particularly protodeboronation (loss of the boronic acid group) and formation of boroxine anhydrides upon storage.[3][4] It is crucial to use 4-FPBA with a purity of ≥98%.[5] Always use freshly purchased material or verify the purity of older stock by NMR before use.

Q: My 4-formylphenylboronic acid appears degraded or is giving poor results. What should I do?

Degradation of 4-FPBA is a common cause of low-yielding Suzuki reactions.[4]

  • Assess Purity: Before use, run a quick ¹H NMR to check for the characteristic aldehyde proton and the integrity of the boronic acid group. The presence of significant benzene signals suggests protodeboronation.

  • Use Stabilized Alternatives: For large-scale campaigns where reagent stability is paramount, consider using more robust boronic acid derivatives. Potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) are significantly more stable to storage and handling.[3]

  • Purification: If you suspect impurities, crude 4-FPBA can be purified by dissolving it in an aqueous alkaline solution (pH 8-11), filtering off insoluble organic impurities, and then re-precipitating the pure boronic acid by careful acidification.[6]

Q: Is it feasible to synthesize Methyl 4-bromobenzoate in-house for a large-scale campaign?

Yes, synthesizing Methyl 4-bromobenzoate is a straightforward and cost-effective process, especially at scale. The most common method is a Fischer esterification of 4-bromobenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[7] The reaction is typically heated to reflux for several hours.[7] The product can be isolated by cooling the mixture to induce crystallization, followed by filtration.[7] This method is well-documented and has been performed at a multi-kilogram scale.[7]

Section 2: Suzuki-Miyaura Coupling - Troubleshooting & Optimization

The Suzuki-Miyaura coupling is the key transformation in this synthesis. While powerful, it involves multiple interacting parameters that can pose challenges.[1]

Suzuki_Workflow cluster_SM Suzuki-Miyaura Coupling cluster_Workup Work-up & Purification SM_Start Combine: - Methyl 4-bromobenzoate - 4-Formylphenylboronic acid - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) Degas Inert Atmosphere (Degas with N2/Ar) SM_Start->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Degas->Catalyst Heat Heat Reaction (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC, HPLC, GC) Heat->Monitor Quench Cool & Quench Monitor->Quench Reaction Complete Separate Phase Separation Quench->Separate Extract Aqueous Wash Separate->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Solvent Removal Dry->Concentrate Purify Purification (Crystallization) Concentrate->Purify Final Isolated Product Purify->Final Troubleshooting_Tree Start Low Yield in Suzuki Coupling? Q_Oxygen Is the reaction rigorously degassed and under an inert atmosphere? Start->Q_Oxygen A_Oxygen_No Action: Improve degassing protocol. Use Schlenk techniques. Q_Oxygen->A_Oxygen_No No Q_Oxygen->A_Oxygen_Yes Yes Q_Reagents Are reagents (especially boronic acid) of high purity and stability? A_Reagents_No Action: Verify purity via NMR. Use fresh boronic acid or a more stable derivative (e.g., pinacol ester). Q_Reagents->A_Reagents_No No Q_Reagents->A_Reagents_Yes Yes Q_Catalyst Is the Pd catalyst active? Has it been handled properly? A_Catalyst_No Action: Use fresh catalyst from a reputable supplier. Handle under inert gas. Q_Catalyst->A_Catalyst_No No Q_Catalyst->A_Catalyst_Yes Yes Q_Conditions Are reaction conditions (base, solvent, temp) optimal? A_Conditions_No Action: Screen alternative bases (K3PO4, Cs2CO3) and solvents. Optimize temperature. Q_Conditions->A_Conditions_No No/Unsure

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Section 3: Scaling Up the Process - From Bench to Plant

Transitioning a reaction from a 1L flask to a 50L or larger reactor is not just about multiplying quantities. [8]Physical parameters change dramatically, impacting safety, kinetics, and product quality. [9]

Q: What are the primary safety concerns when moving from a 1L flask to a 50L reactor?

Safety is the absolute priority. A thorough risk assessment must be conducted. [10][11]

  • Thermal Management: The surface-area-to-volume ratio decreases significantly at scale, making heat dissipation much less efficient. [9][12]An exothermic event that causes mild warming in a flask can lead to a dangerous thermal runaway in a reactor. You must have a robust cooling system and potentially engineer a controlled rate of addition for one of the reagents to manage the heat output.

  • Handling of Materials: Spills of 50L of a flammable solvent are far more hazardous than 100mL. Ensure proper procedures, PPE (including face shields, aprons, and appropriate gloves), and spill containment are in place. [13][14]3. Pressure Build-up: Large, sealed vessels can build up significant pressure. Ensure the reactor is appropriately rated and equipped with pressure relief systems. [8]

Q: My reaction profile is different at a larger scale (e.g., slower, more byproducts). Why is this happening?

This is a common scale-up issue, often related to mass and heat transfer. [9][15]

  • Inefficient Mixing: A magnetic stir bar is insufficient for a 50L reactor. An overhead mechanical stirrer with an appropriately designed impeller is required to ensure the reaction mixture is homogeneous. Poor mixing can create localized pockets of high concentration or temperature, leading to byproduct formation. [12]* Slower Heat Transfer: It takes much longer to heat a 50L reactor to the target temperature. [8]This extended heat-up time can affect reagent stability. The internal reaction temperature may also lag significantly behind the jacket temperature; always monitor the internal temperature directly. [13]* Reagent Addition: Adding a reagent all at once, which might be fine in the lab, can be problematic at scale. A controlled addition via a pump may be necessary to maintain a steady temperature and concentration profile.

Q: How should I adapt my work-up and purification procedure for a multi-kilogram scale?

Column chromatography is generally not viable for large-scale purification.

  • Work-up: Liquid-liquid extractions become more complex. Ensure the reactor is equipped for phase separations or that you have appropriately sized separatory funnels or extraction vessels. Be mindful of emulsion formation, which is more common at larger scales.

  • Purification: Crystallization is the preferred method for industrial-scale purification. [16]You will need to develop a robust crystallization procedure by screening various solvents and solvent mixtures to find conditions that provide high purity and good yield. The cooling rate, agitation, and seeding strategy will all need to be optimized.

Section 4: Product Purity & Analysis
Q: What are the likely impurities in my final product and how can I detect them?

A thorough understanding of potential impurities is essential for developing a robust purification process.

Impurity TypePotential SourceRecommended Analytical Method
Starting Materials Unreacted Methyl 4-bromobenzoate or 4-Formylphenylboronic acidHPLC, GC, ¹H NMR
Homocoupled Byproduct Dimer of 4-Formylphenylboronic acid (4,4'-diformylbiphenyl)HPLC, GC-MS, ¹H NMR
Protodeboronation Degradation of boronic acid, leading to benzaldehydeGC-MS, ¹H NMR
Hydrolysis Product 4'-Formylbiphenyl-4-carboxylic acidHPLC, ¹H NMR (disappearance of methyl singlet)
Residual Palladium Catalyst from the reactionInductively Coupled Plasma (ICP-MS)
Q: What is the most effective method for purifying the final product on a large scale?

As mentioned, recrystallization is the most effective and scalable purification method. The target molecule is a solid with a reported melting point of 112-116 °C. [17]A solvent screen should be performed at the lab scale to identify a suitable system. Ideal solvents are those in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain in solution or are insoluble at high temperatures. Common solvents to screen include alcohols (isopropanol, ethanol), esters (ethyl acetate), and hydrocarbons (heptane, toluene), or mixtures thereof.

Section 5: Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should only be performed by trained professionals in a suitable laboratory environment. A thorough risk assessment must be conducted before any chemical synthesis. [10][11]

Protocol 1: Lab-Scale Synthesis of Methyl 4-bromobenzoate

[7]1. Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromobenzoic acid (1.0 eq) in methanol (approx. 4 mL per gram of acid). 2. Catalyst Addition: Carefully add concentrated sulfuric acid (0.4 eq) to the suspension. 3. Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 5-7 hours, monitoring by TLC or HPLC until the starting acid is consumed. 4. Isolation: Cool the reaction mixture in an ice bath to 0-5 °C. The product will crystallize out of solution. 5. Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol to remove residual acid. 6. Drying: Dry the white crystalline solid under vacuum to yield Methyl 4-bromobenzoate. Expected yield: >90%.

Protocol 2: Lab-Scale Suzuki Coupling for this compound

[18]1. Setup: To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 4-bromobenzoate (1.0 eq), 4-Formylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq). 2. Solvent Addition: Add a solvent mixture, such as Toluene and Water (e.g., in a 4:1 ratio). 3. Degassing: Bubble nitrogen or argon gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen. 4. Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.03 eq). 5. Reaction: Heat the mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction's progress by TLC or HPLC. 6. Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. 7. Washing: Wash the organic layer sequentially with water and brine. 8. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. 9. Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the final product as a solid.

References

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Validation & Comparative

A Comparative Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold serves as a foundational structural motif.[1][2][3][4] Its versatility allows for the synthesis of a vast array of derivatives with diverse pharmacological and physicochemical properties.[3][4][5][6] This guide provides a detailed comparative analysis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a key intermediate, and its structurally related formylbiphenyl derivatives. We will delve into their synthesis, structure-activity relationships (SAR), and experimental data to provide researchers, scientists, and drug development professionals with the critical insights needed for informed compound selection and experimental design.

The Biphenyl Core: A Privileged Scaffold

The biphenyl moiety, consisting of two connected benzene rings, is a prevalent feature in numerous biologically active compounds and functional materials.[1][2][3][4][5][6] Its ability to adopt various conformations, coupled with the potential for diverse substitution patterns, makes it a highly "privileged" scaffold in drug discovery.[2][3][6] Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[5][6]

This compound: A Versatile Building Block

This compound stands out as a crucial intermediate in the synthesis of more complex molecules. Its structure features two key functional groups: a formyl (aldehyde) group and a methyl ester. These groups provide reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Physicochemical Properties
PropertyValueSource
Molecular Formula C15H12O3[7]
Molecular Weight 240.25 g/mol [7][8]
Melting Point 112-116 °C[7]
Boiling Point 398.1±35.0 °C (Predicted)[7]
Density 1.176±0.06 g/cm3 (Predicted)[7]

Comparative Analysis with Other Formylbiphenyl Derivatives

The biological activity and material properties of biphenyl derivatives are highly dependent on the nature and position of their substituents.[9][10][11][12] Understanding the structure-activity relationships (SAR) is paramount for rational drug design and materials engineering.

The Significance of Substituent Position: Isomeric Comparison

The placement of the formyl and carboxylic acid/ester groups on the biphenyl rings dramatically influences the molecule's overall shape, polarity, and reactivity. Let's consider the isomeric variations of this compound:

  • 3'-Formylbiphenyl-4-carboxylic acid methyl ester: Shifting the formyl group to the meta position can alter the molecule's steric profile and electronic distribution, potentially leading to different binding affinities with biological targets.

  • 2'-Formylbiphenyl-4-carboxylic acid methyl ester: The ortho-substitution introduces significant steric hindrance, which can restrict the rotation around the biphenyl bond. This conformational constraint can be advantageous in locking the molecule into a bioactive conformation but may also hinder binding.

The following diagram illustrates the workflow for comparing these isomers.

Workflow for synthesis and analysis of formylbiphenyl derivatives.
The Impact of Additional Substituents

Introducing other functional groups onto the biphenyl scaffold can further modulate the properties of the molecule. For instance, the addition of a methyl group, as seen in 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid, can enhance lipophilicity and introduce steric bulk, which may influence membrane permeability and target binding.[8]

Experimental Data: A Head-to-Head Comparison

CompoundTarget Affinity (IC50, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
This compound 505.245
3'-Formylbiphenyl-4-carboxylic acid methyl ester 1204.855
2'-Formylbiphenyl-4-carboxylic acid methyl ester 853.130
4'-Formyl-2'-methylbiphenyl-4-carboxylic acid 356.560

Note: The data presented here is illustrative and intended to highlight potential trends. Actual experimental values will vary depending on the specific biological target and assay conditions.

Experimental Protocols

To facilitate further research, we provide a generalized protocol for a key step in the synthesis of these compounds: the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

This protocol outlines the general procedure for the synthesis of substituted biphenyls.[2][6]

Materials:

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • Aryl boronic acid or ester (e.g., methyl 4-boronobenzoate)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), aryl boronic acid (1.1-1.5 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide range of biphenyl derivatives. The strategic placement of the formyl and methyl ester groups, along with the introduction of other substituents, allows for the fine-tuning of the molecule's properties for specific applications in drug discovery and materials science. The structure-activity relationships discussed in this guide provide a framework for the rational design of novel compounds with enhanced performance. Future research should focus on expanding the library of formylbiphenyl derivatives and conducting comprehensive in vitro and in vivo evaluations to fully elucidate their therapeutic and material potential.

References

  • Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PubMed Central. Available at: [Link]

  • 4'-Formyl-2'-methyl-(1,1'-biphenyl)-4-carboxylic acid | C15H12O3 | CID 46839640 - PubChem. Available at: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. Available at: [Link]

  • In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives - ResearchGate. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

  • Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed. Available at: [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors - PubMed. Available at: [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. Available at: [Link]

  • Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • This compound - Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • Methyl 4-biphenylcarboxylate | C14H12O2 | CID 69757 - PubChem - NIH. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. Available at: [Link]

  • Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides - CORE. Available at: [Link]

  • 4-Biphenylcarboxylic acid - Chem-Impex. Available at: [Link]

  • Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed. Available at: [Link]

  • ATE128120T1 - BIPHENYL DERIVATIVES, MEDICINAL PRODUCTS CONTAINING THESE COMPOUNDS AND METHOD FOR THE PRODUCTION THEREOF. - Google Patents.
  • (PDF) Isomerization of Substituted Biphenyls by Superacid. A Remarkable Confluence of Experiment and Theory - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 4'-Formylbiphenyl-4-carboxylic acid methyl ester stands as a crucial intermediate, valued for its bifunctional nature that allows for diverse subsequent chemical modifications. This guide offers an in-depth, objective comparison of the primary synthetic strategies to access this key molecule, supported by experimental insights and data to inform your selection of the most effective and efficient route.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in numerous pharmaceuticals and advanced materials. Its rigid, planar geometry and the ability to introduce functional groups at various positions make it a versatile scaffold for tuning the pharmacological or material properties of a molecule. The target of this guide, this compound, possesses both an electrophilic aldehyde and a nucleophilically susceptible ester, rendering it a valuable building block for a wide array of complex molecular architectures.

This guide will focus on the most prevalent and practical palladium-catalyzed cross-coupling reactions for the synthesis of this and similar biphenyls: the Suzuki-Miyaura coupling. We will also explore the theoretical application and potential challenges of the Heck reaction and Grignard reagent-based methods as alternative, albeit less common, approaches for this specific target.

Route 1: The Suzuki-Miyaura Coupling - The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely employed method for the formation of C-C bonds between aryl groups due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2] The byproducts of this reaction are generally non-toxic and easily removed, making it a favored method in both academic and industrial settings.[3][4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of this compound is initiated by the oxidative addition of an aryl halide, such as methyl 4-bromobenzoate, to a palladium(0) complex. This is followed by transmetalation with a boronic acid derivative, like 4-formylphenylboronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst.[5][6]

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Methyl 4-bromobenzoate Ar-X->Oxidative\nAddition Ar-Pd(II)Ln-X Ar-Pd(II)Ln-X Oxidative\nAddition->Ar-Pd(II)Ln-X Transmetalation Transmetalation Ar-Pd(II)Ln-X->Transmetalation Ar'-B(OH)2 4-Formylphenylboronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)Ln-Ar' Ar-Pd(II)Ln-Ar' Transmetalation->Ar-Pd(II)Ln-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)Ln-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Regeneration Ar-Ar' 4'-Formylbiphenyl-4-carboxylic acid methyl ester Reductive\nElimination->Ar-Ar' Heck_Reaction Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Methyl 4-bromobenzoate Ar-X->Oxidative\nAddition Ar-Pd(II)Ln-X Ar-Pd(II)Ln-X Oxidative\nAddition->Ar-Pd(II)Ln-X Migratory\nInsertion Migratory Insertion Ar-Pd(II)Ln-X->Migratory\nInsertion Alkene 4-Vinylbenzaldehyde Alkene->Migratory\nInsertion Intermediate Intermediate Migratory\nInsertion->Intermediate β-Hydride\nElimination β-Hydride Elimination Intermediate->β-Hydride\nElimination Product-Pd Complex Product-Pd Complex β-Hydride\nElimination->Product-Pd Complex Reductive\nElimination Reductive Elimination Product-Pd Complex->Reductive\nElimination Regeneration Product Substituted Stilbene Intermediate Product-Pd Complex->Product Base Base Base->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Grignard_Coupling M(0)Ln Ni(0) or Pd(0) Oxidative\nAddition Oxidative Addition M(0)Ln->Oxidative\nAddition Ar-X Methyl 4-bromobenzoate Ar-X->Oxidative\nAddition Ar-M(II)Ln-X Ar-M(II)Ln-X Oxidative\nAddition->Ar-M(II)Ln-X Transmetalation Transmetalation Ar-M(II)Ln-X->Transmetalation Ar'-MgBr 4-Formylphenyl- magnesium bromide Ar'-MgBr->Transmetalation Ar-M(II)Ln-Ar' Ar-M(II)Ln-Ar' Transmetalation->Ar-M(II)Ln-Ar' Reductive\nElimination Reductive Elimination Ar-M(II)Ln-Ar'->Reductive\nElimination Reductive\nElimination->M(0)Ln Regeneration Ar-Ar' 4'-Formylbiphenyl-4-carboxylic acid methyl ester Reductive\nElimination->Ar-Ar'

Sources

Comparative Biological Insights: 4'-Formylbiphenyl-4-carboxylic Acid Methyl Ester Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

In the landscape of modern drug discovery, the biphenyl scaffold remains a cornerstone for the development of novel therapeutic agents. Its conformational flexibility and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide delves into the biological activities of a specific subclass: 4'-Formylbiphenyl-4-carboxylic acid methyl ester and its derivatives. While direct comparative studies on a comprehensive series of these specific analogs are not extensively documented in publicly available literature, by examining structurally related biphenyl carboxylic acids and their esters, we can extrapolate valuable insights into their potential as anticancer agents. This guide will synthesize findings from various studies to construct a comparative analysis of their biological activities, explore potential mechanisms of action, and provide detailed experimental protocols for their evaluation.

The Biphenyl Carboxylate Scaffold: A Platform for Anticancer Drug Design

The biphenyl core, consisting of two connected phenyl rings, offers a versatile platform for introducing various functional groups to modulate pharmacological properties. The presence of a carboxylic acid or its ester at the 4-position and a formyl group at the 4'-position provides key interaction points that can be tailored to target specific biological macromolecules. The methyl ester, in comparison to the carboxylic acid, can influence properties such as cell permeability and metabolic stability. The formyl group, a reactive aldehyde, can participate in various interactions, including the formation of Schiff bases with amino groups on target proteins.

Recent patent literature has highlighted the potential of biphenyl derivatives in cancer immunotherapy, particularly as small molecule inhibitors of the PD-1/PD-L1 interaction.[1] For instance, a 2023 patent from China Pharmaceutical University described biphenyl molecules with an ester linker that demonstrated potent inhibition of tumor growth in vivo.[1] This underscores the therapeutic potential of the biphenyl ester scaffold in oncology.

Comparative Analysis of Biological Activity: Insights from Structurally Related Compounds

While specific data on a series of this compound derivatives is limited, we can draw parallels from studies on analogous biphenyl structures to build a hypothetical structure-activity relationship (SAR).

A study on a library of biphenyl carboxylic acids demonstrated their potential as anticancer agents against breast cancer cell lines MCF-7 and MDA-MB-231.[2] In this study, the unsubstituted biphenyl carboxylic acid derivative (Compound 1 ) and a benzyloxy-substituted derivative (Compound 2 ) showed significant cytotoxic activity.

CompoundStructureMCF-7 IC₅₀ (µM)[2]MDA-MB-231 IC₅₀ (µM)[2]
1 Biphenyl-4-carboxylic acid10.14 ± 2.0510.78 ± 2.58
2 4'-(Benzyloxy)biphenyl-4-carboxylic acid9.92 ± 0.979.54 ± 0.85
Tamoxifen---

Table 1: In vitro anticancer activity of biphenyl carboxylic acid derivatives against human breast cancer cell lines.[2]

These findings suggest that modifications on the second phenyl ring can influence anticancer potency. The benzyloxy group in compound 2 slightly enhanced the activity against both cell lines compared to the unsubstituted parent compound. This provides a rationale for exploring various substitutions at the 4'-position of the this compound scaffold.

Furthermore, a study on 4'-hydroxybiphenyl-4-carboxylic acid derivatives identified them as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] One of the synthesized compounds, a hydrazine-1-carbothioamide derivative, exhibited cytotoxicity against HCT-116 colorectal cancer cells with an IC₅₀ value comparable to the known EGFR inhibitor, Erlotinib.[3] This suggests that the biphenyl-4-carboxylate core can be a suitable scaffold for targeting EGFR.

Potential Mechanisms of Action: Targeting Key Oncogenic Pathways

Based on the analysis of structurally related compounds, two primary mechanisms of action for this compound derivatives can be hypothesized: EGFR inhibition and tubulin polymerization inhibition .

Epidermal Growth Factor Receptor (EGFR) Inhibition

The study on 4'-hydroxybiphenyl-4-carboxylic acid derivatives provides strong evidence that the biphenyl scaffold can be tailored to inhibit EGFR, a key driver in many cancers.[3] The proposed mechanism involves allosteric inhibition, which can be an effective strategy to overcome resistance to traditional ATP-competitive inhibitors.

EGFR_Inhibition cluster_cell Cancer Cell EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_Signaling Activation Biphenyl_Derivative 4'-Formylbiphenyl-4- carboxylic acid methyl ester Derivative Biphenyl_Derivative->EGFR Allosteric Inhibition Biphenyl_Derivative->EGFR Blocks Signal Transduction Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotion Downstream_Signaling->Proliferation Inhibited

Caption: Proposed mechanism of EGFR inhibition by biphenyl derivatives.

Tubulin Polymerization Inhibition

The biphenyl scaffold is also present in known tubulin polymerization inhibitors. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis. The formyl group on the 4'-position could potentially interact with key residues in the colchicine binding site of tubulin.

Tubulin_Inhibition cluster_process Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Tubulin_Dimers->Microtubule Inhibited Microtubule->Tubulin_Dimers Depolymerization Biphenyl_Derivative 4'-Formylbiphenyl-4- carboxylic acid methyl ester Derivative Biphenyl_Derivative->Tubulin_Dimers Binds to Colchicine Site

Caption: Hypothetical inhibition of tubulin polymerization by biphenyl derivatives.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, a series of standardized in vitro assays are recommended.

Synthesis of Biphenyl Derivatives

The synthesis of these derivatives can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow Start Methyl 4-bromobenzoate & 4-Formylphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 4'-Formylbiphenyl-4-carboxylic acid methyl ester Purification->Product

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Protocol for Suzuki-Miyaura Coupling: [2]

  • To a solution of methyl 4-bromobenzoate (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add 4-formylphenylboronic acid (1 equivalent) and potassium carbonate (1 equivalent).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the mixture.

  • Stir the resulting reaction mixture at 80 °C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to obtain the desired this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method to assess the antiproliferative activity of the synthesized compounds against various cancer cell lines.

Step-by-Step Protocol for MTT Assay:

  • Seed cancer cells (e.g., MCF-7, MDA-MB-231, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized biphenyl derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct comparative data is currently sparse, analysis of structurally related compounds suggests potential for potent and selective activity, possibly through mechanisms involving EGFR or tubulin inhibition. The synthetic accessibility of these compounds allows for the creation of diverse libraries for comprehensive SAR studies.

Future research should focus on the systematic synthesis and biological evaluation of a series of derivatives with various substitutions on both phenyl rings. This will enable the establishment of a clear SAR and the identification of lead compounds with improved potency and selectivity. Further mechanistic studies, including enzymatic assays for EGFR and tubulin polymerization assays, will be crucial to validate the hypothesized mechanisms of action. In vivo studies using xenograft models will then be necessary to translate the in vitro findings into potential therapeutic applications.

References

  • An updated patent review on PD-1/PD-L1 antagonists (2022-present). (2024). URL not available.
  • Shihab, W., et al. (n.d.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry.
  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

Sources

A Comprehensive Guide to the Spectroscopic Confirmation of 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a synthesized molecule is paramount. A compound's three-dimensional architecture dictates its biological activity and physical properties. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison and analysis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a biphenyl derivative with potential applications in medicinal chemistry and materials science.

This document will navigate the spectroscopic characterization of this target molecule, comparing its spectral data with two structurally similar alternatives: biphenyl-4-carboxylic acid methyl ester (lacking the formyl group) and 4'-formylbiphenyl (lacking the methyl carboxylate group). This comparative methodology allows for a robust understanding of the contribution of each functional group to the overall spectroscopic fingerprint.

The Strategic Importance of Multi-Modal Spectroscopic Analysis

To ensure the highest degree of confidence in structural elucidation, a multi-pronged analytical approach is not just recommended, but essential. By combining data from various spectroscopic techniques, we can probe different aspects of the molecule's structure, with each method providing a unique piece of the puzzle. The convergence of this data provides a self-validating system for structural confirmation.[1][2]

Our workflow for the synthesis and analysis of this compound is as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Suzuki-Miyaura Coupling: 4-bromobenzaldehyde + (4-(methoxycarbonyl)phenyl)boronic acid Purification Column Chromatography Synthesis->Purification Crude Product HNMR ¹H NMR Purification->HNMR Purified Product CNMR ¹³C NMR Purification->CNMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Confirmation Data Correlation & Structural Verification HNMR->Confirmation CNMR->Confirmation FTIR->Confirmation MS->Confirmation

Figure 1: A typical workflow for the synthesis and structural confirmation of biphenyl derivatives.

The Synthetic Pathway: A Note on the Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of this compound is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with a halide.[3][4] In this case, 4-bromobenzaldehyde is coupled with (4-(methoxycarbonyl)phenyl)boronic acid. The choice of reactants is strategic, as it allows for the direct installation of the desired functional groups at the specified positions on the biphenyl scaffold.

Comparative Spectroscopic Data Analysis

A detailed comparison of the spectroscopic data of the target molecule with its structural analogs is crucial for unambiguous peak assignment and, ultimately, structural confirmation.

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

CompoundAromatic ProtonsAldehyde Proton (-CHO)Methyl Protons (-OCH₃)
This compound 8.13 (d, 2H), 7.98 (d, 2H), 7.78 (d, 2H), 7.72 (d, 2H)10.08 (s, 1H)3.95 (s, 3H)
Biphenyl-4-carboxylic acid methyl ester[5][6][7]8.10 (d, 2H), 7.65 (d, 2H), 7.62 (d, 2H), 7.46 (t, 2H), 7.39 (t, 1H)N/A3.94 (s, 3H)
4'-Formylbiphenyl7.95 (d, 2H), 7.75 (d, 2H), 7.65 (d, 2H), 7.48 (m, 3H)10.07 (s, 1H)N/A

¹H NMR Analysis: The proton NMR spectrum provides a wealth of information about the electronic environment of the protons in the molecule.[2] The downfield shift of the aldehyde proton to approximately 10.08 ppm is highly characteristic. The presence of four distinct doublets in the aromatic region for the target compound, each integrating to two protons, is consistent with a 1,4-disubstituted biphenyl system where the two rings are not electronically identical. The sharp singlet at 3.95 ppm is indicative of the methyl ester protons.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

CompoundAromatic CarbonsAldehyde Carbon (-CHO)Ester Carbonyl (-COO)Methyl Carbon (-OCH₃)
This compound 145.8, 144.1, 135.8, 130.4, 130.2, 129.9, 127.8, 127.3191.9166.852.3
Biphenyl-4-carboxylic acid methyl ester[5]145.5, 140.0, 130.0, 129.3, 128.9, 128.1, 127.2, 127.0N/A167.152.1
4'-Formylbiphenyl147.1, 139.7, 135.2, 130.3, 129.0, 128.4, 127.7, 127.3192.2N/AN/A

¹³C NMR Analysis: The carbon NMR spectrum complements the proton NMR by providing information about the carbon skeleton.[1] The presence of the aldehyde and ester carbonyl carbons at approximately 191.9 ppm and 166.8 ppm, respectively, are key diagnostic peaks. The number of distinct aromatic carbon signals further confirms the asymmetric nature of the biphenyl system in the target molecule.

**Table 3: Comparative FT-IR Data (ν, cm⁻¹) **

CompoundC=O Stretch (Aldehyde)C=O Stretch (Ester)C-O Stretch (Ester)
This compound ~1705~1725~1280
Biphenyl-4-carboxylic acid methyl esterN/A~1720~1275
4'-Formylbiphenyl~1700N/AN/A

FT-IR Analysis: Infrared spectroscopy is an excellent tool for identifying functional groups.[8][9] The FT-IR spectrum of the target compound is expected to show two distinct carbonyl stretching vibrations: one for the aldehyde at a lower wavenumber (around 1705 cm⁻¹) and one for the ester at a slightly higher wavenumber (around 1725 cm⁻¹). The presence of a strong C-O stretching band around 1280 cm⁻¹ further supports the presence of the methyl ester.

Table 4: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 240211, 181, 152
Biphenyl-4-carboxylic acid methyl ester[5][7]212181, 152
4'-Formylbiphenyl182181, 153, 152

Mass Spectrometry Analysis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10][11] The molecular ion peak at m/z 240 confirms the molecular formula of the target compound. Key fragment ions are expected from the loss of the methoxy group (-OCH₃, m/z 209) and the formyl group (-CHO, m/z 211). The fragment at m/z 181 corresponds to the biphenyl carboxylate radical cation, and the peak at m/z 152 arises from the biphenyl radical cation after loss of the entire ester group.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 or 64 scans to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acquisition:

    • Inject the sample into the GC, which separates the compound from any impurities.

    • The separated compound enters the mass spectrometer.

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range of m/z 40 to 400.

Conclusion: A Confident Assignment

The collective spectroscopic data provides a clear and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the presence of the key functional groups. The FT-IR spectrum provides corroborating evidence for the aldehyde and ester functionalities. Finally, the mass spectrum confirms the molecular weight and provides fragmentation patterns consistent with the proposed structure.

By comparing these data with the spectra of biphenyl-4-carboxylic acid methyl ester and 4'-formylbiphenyl, we can confidently assign each signal and understand the electronic influence of the formyl and methyl carboxylate groups on the biphenyl system. This rigorous, multi-technique approach exemplifies the best practices for structural elucidation in modern chemical science.

References

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Journal of Molecular Structure.
  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). Dalton Transactions.
  • Methyl 4-biphenylcarboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Biphenylcarboxylic acid, methyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Methyl biphenyl-4-carboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation. (n.d.). PubMed. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ACS Publications. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • 4'-Methylbiphenyl-4-carboxylic acid, 96% 1 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

  • Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014, August 6). ACS Publications. Retrieved from [Link]

  • GCMS Section 6.9.5. (n.d.). Whitman People. Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). ACS Publications. Retrieved from [Link]

  • How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. (2024, February 26). YouTube. Retrieved from [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Structure Elucidation of Organic Compounds. (2023, June 9). YouTube. Retrieved from [Link]

  • Video: Mass Spectrometry: Aromatic Compound Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura.
  • Synthesis, structure and characterization of biphenyl-2,2'-dicarboxylic acid-2-methyl ester. (n.d.). ResearchGate. Retrieved from [Link]

  • Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. (n.d.). Science and Education Publishing. Retrieved from [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved from [Link]

  • (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Inform
  • Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. (2022, September 1). Asian Journal of Applied Chemistry Research. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Purity of Synthesized 4'-Formylbiphenyl-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, particularly for applications in materials science and drug development, the purity of a compound is not merely a quality metric—it is the foundation upon which reliable and reproducible results are built. 4'-Formylbiphenyl-4-carboxylic acid methyl ester is a key bifunctional building block, valued for its rigid biphenyl core and orthogonal reactive sites—the aldehyde and the methyl ester. Its utility in the synthesis of complex molecules, from liquid crystals to pharmacologically active agents, is directly correlated to its purity.

This guide provides a comprehensive framework for researchers to validate the purity of synthesized this compound. We will move beyond simple pass/fail criteria, delving into an orthogonal analytical approach that combines multiple techniques. This multi-faceted strategy is essential for unequivocally identifying and quantifying the target compound, as well as any process-related impurities or byproducts. The methodologies described herein are grounded in principles of scientific integrity, ensuring that each measurement is part of a self-validating system.

Synthesis Synopsis and Anticipated Impurities

The most common and efficient route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves the coupling of methyl 4-bromobenzoate with 4-formylphenylboronic acid.

Understanding this synthetic pathway is crucial as it informs the potential impurity profile. Impurities are not random occurrences; they are logical consequences of the reaction chemistry. Key potential impurities to anticipate include:

  • Starting Materials: Unreacted methyl 4-bromobenzoate and 4-formylphenylboronic acid.

  • Homocoupling Byproducts: Symmetrical biphenyls formed from the coupling of two molecules of the same starting material (e.g., dimethyl biphenyl-4,4'-dicarboxylate or biphenyl-4,4'-dicarbaldehyde).[2][3]

  • Protodeboronation Product: Formation of benzaldehyde from the cleavage of the carbon-boron bond in 4-formylphenylboronic acid.[2]

  • Solvent and Reagent Residues: Residual solvents (e.g., dioxane, toluene) and reagents used during the reaction and workup.

  • Catalyst Residues: Trace amounts of the palladium catalyst.[4]

A robust purity validation strategy must be designed to detect and differentiate these specific, anticipated compounds from the desired product.

Orthogonal Analytical Approaches for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques that measure different chemical and physical properties, is the gold standard.[5] This guide will focus on a powerful combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Molar Purity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[6] For purity assessment, it provides both qualitative (structural identity) and quantitative (molar purity) information.[7][8][9]

Causality Behind Experimental Choices

We utilize both ¹H and ¹³C NMR. ¹H NMR is fast and sensitive, providing information on the electronic environment of protons and their connectivity, making it excellent for identifying the target compound and structurally similar impurities. ¹³C NMR, while less sensitive, provides a direct count of unique carbon atoms, confirming the carbon skeleton of the molecule. For quantitative analysis (qNMR), a high-purity internal standard with a known concentration is used. The signal integrals of the analyte are compared to the integral of the standard, allowing for a direct calculation of molar purity.[10]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., dimethyl sulfone, maleic acid) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Transfer: Transfer the solution to a high-precision NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz. Key parameters to ensure accurate quantification include:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full relaxation between scans.

    • Pulse Angle: Use a 90° pulse angle.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>100:1 for the peaks of interest).

  • Data Processing: Process the spectrum with minimal baseline correction and careful phasing. Integrate the well-resolved signals of the analyte and the internal standard.

Data Interpretation and Comparison

The expected ¹H NMR signals for this compound will be in the aromatic region (7.5-8.5 ppm), with singlets for the aldehyde proton (~10.1 ppm) and the methyl ester protons (~3.9 ppm).

Workflow for NMR Purity Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (d1 > 5*T₁, 90° pulse) dissolve->acquire process Process spectrum (phasing, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate molar purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

CompoundKey ¹H NMR Signals (approx. ppm)Interpretation
Target Product ~10.1 (s, 1H), ~8.2 (d, 2H), ~8.0 (d, 2H), ~7.9 (d, 2H), ~7.8 (d, 2H), ~3.9 (s, 3H)Confirms presence of aldehyde, methyl ester, and disubstituted biphenyl core.
Methyl 4-bromobenzoate~7.9 (d, 2H), ~7.6 (d, 2H), ~3.9 (s, 3H)Unreacted starting material.
4-Formylphenylboronic acid~9.9 (s, 1H), ~7.9 (d, 2H), ~7.6 (d, 2H), ~8.2 (s, 2H, -B(OH)₂)Unreacted starting material.
Benzaldehyde~10.0 (s, 1H), ~7.9 (d, 2H), ~7.6 (t, 1H), ~7.5 (t, 2H)Protodeboronation byproduct.

High-Performance Liquid Chromatography (HPLC): High-Resolution Separation and Quantification

HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds by separating a mixture into its individual components.[11][12] When coupled with a UV detector, it provides excellent quantitative data, typically expressed as area percent purity.

Causality Behind Experimental Choices

A reversed-phase HPLC method is chosen due to the non-polar nature of the biphenyl core. A C18 stationary phase provides good retention and separation of aromatic compounds.[11][13] Gradient elution, where the mobile phase composition is changed over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like homocoupling byproducts) are effectively resolved and eluted from the column in a reasonable time with good peak shape.

Experimental Protocol: Reversed-Phase HPLC
  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid improves peak shape for the carboxylic acid functionality if hydrolysis has occurred.

  • Mobile Phase B: Acetonitrile or Methanol.[13]

  • Gradient: A typical gradient might be:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 40% B

    • 20-25 min: Re-equilibration at 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).[11]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile) and dilute as necessary to be within the linear range of the detector.

Data Interpretation and Comparison

The result is a chromatogram plotting detector response against retention time. The area of each peak is proportional to the concentration of that component. Purity is calculated as the area of the main peak divided by the total area of all peaks. A PDA detector adds a third dimension, providing the UV spectrum for each peak, which aids in peak identification.

Workflow for HPLC Purity Analysis

G cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases A and B equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_sample Prepare Sample Solution (e.g., 1 mg/mL) inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection (254 nm) run_gradient->detect integrate Integrate All Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: General workflow for HPLC purity determination.

CompoundExpected Retention TimeRationale
4-Formylphenylboronic acidEarly elutingMore polar due to the boronic acid group.
Target Product IntermediateNon-polar biphenyl structure with polar functional groups.
Methyl 4-bromobenzoateIntermediate (close to product)Similar polarity to the target product.
Homocoupling ByproductsLate elutingLarger, more non-polar structures.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight of the synthesized compound.[14][15][16] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.[15][16]

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[17] This makes it ideal for unequivocally confirming the molecular weight of the target compound (MW = 240.25 g/mol ). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental formula.[18]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

  • Infusion/Injection: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS, where the HPLC eluent is directed into the MS source.[17]

  • Ionization: Use ESI in positive ion mode.

  • Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation and Comparison

The resulting mass spectrum plots ion intensity versus m/z. The primary goal is to locate the peak corresponding to the molecular ion of the target product.

IonExpected m/z (Monoisotopic)Interpretation
[M+H]⁺ 241.0865Protonated molecular ion of the target product.
[M+Na]⁺ 263.0684Sodium adduct of the target product.
[Impurity+H]⁺VariesPeaks corresponding to the molecular weights of potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19] While not typically used for quantification, it is an excellent method for confirming the presence of the key aldehyde and ester groups and the absence of impurities with distinct functional groups (e.g., the -OH of a carboxylic acid or boronic acid).

Causality Behind Experimental Choices

The analysis relies on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies. The C=O bonds of the aldehyde and ester, the aldehydic C-H, and the C-O bonds of the ester will all have strong, characteristic absorptions.[20][21]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and automatically subtracted.

Data Interpretation and Comparison
Functional GroupExpected Absorption (cm⁻¹)Interpretation
Aldehyde C=O Stretch~1705Confirms the presence of the conjugated aldehyde.[20]
Ester C=O Stretch~1725Confirms the presence of the aromatic ester.[22]
Aldehyde C-H Stretch~2820 and ~2720A characteristic doublet for the aldehyde C-H.[23]
Ester C-O Stretches~1280 and ~1110Confirms the C-O bonds of the ester group.[22]
Boronic Acid O-H Stretch~3200-3600 (broad)Absence of this broad peak indicates removal of the boronic acid starting material.

Integrated Purity Assessment

The true power of this approach lies in the synthesis of data from all four techniques. A sample can be considered pure only when all analytical results are in agreement.

  • NMR confirms the correct chemical structure and provides a molar purity value.

  • HPLC provides a high-resolution separation, quantifying purity by area percent and detecting minor impurities that may be hidden under the solvent peak in NMR.

  • MS confirms the molecular weight, ensuring the main peak in the HPLC chromatogram corresponds to the correct compound.

  • FTIR provides rapid confirmation of the required functional groups and the absence of key functional group impurities.

By employing this rigorous, multi-technique validation workflow, researchers can have the utmost confidence in the quality of their synthesized this compound, ensuring the integrity and success of their subsequent research and development endeavors. This aligns with the principles outlined in regulatory guidance such as ICH Q2(R1), which emphasizes demonstrating that an analytical procedure is suitable for its intended purpose through a thorough validation process.[5][24][25][26]

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: How can mass spectrometry determine molecular weight of organic compounds? Source: IB Answered URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

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  • Title: Quantitative 1H NMR methodology for purity assay with high accuracy Source: ResearchGate URL: [Link]

  • Title: Why do we use NMR spectroscopy in purity analysis? Source: Quora URL: [Link]

  • Title: What is Mass Spectrometry? Source: Broad Institute URL: [Link]

  • Title: HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes Source: ResearchGate URL: [Link]

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A Comparative Performance Analysis of 4'-Formylbiphenyl-4-carboxylic acid methyl ester in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Biphenyl Scaffold and the Strategic Advantage of Bifunctionality

The biphenyl moiety is a cornerstone in modern medicinal chemistry and material science. Its rigid, planar structure serves as a privileged scaffold in a vast array of pharmaceuticals, including anti-inflammatory drugs like Fenbufen, as well as in materials for organic light-emitting diodes (OLEDs).[1] The true potential of these scaffolds is unlocked through precise functionalization, enabling chemists to modulate pharmacokinetic properties, target binding affinity, and photophysical characteristics.

This guide focuses on a particularly versatile building block: 4'-Formylbiphenyl-4-carboxylic acid methyl ester (FBCA-Me) . This molecule possesses two distinct and strategically positioned functional groups—an aldehyde (formyl) and a methyl ester—making it an exceptionally powerful intermediate for the synthesis of complex molecular architectures.

The purpose of this document is to provide a comprehensive performance benchmark of FBCA-Me. We will move beyond a simple cataloging of properties to deliver a field-proven perspective on its practical utility. By comparing its performance in a key synthetic transformation against structurally similar alternatives, we will elucidate the causal relationships between its structure and its superior synthetic efficiency. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but actionable insights into molecular design and synthesis.

Chapter 1: The Candidate and Its Comparators: A Structural Overview

To establish a robust benchmark, the performance of FBCA-Me must be evaluated against relevant alternatives. The chosen comparators allow for a systematic dissection of the contribution of each functional group to the molecule's overall synthetic utility.

  • Candidate: this compound (FBCA-Me)

    • CAS: 70916-89-1[2]

    • Structure: Possesses a formyl group amenable to reductive amination, oxidation, and olefination, and a methyl ester group for hydrolysis or amidation.

    • Hypothesis: The presence of two distinct reactive handles allows for efficient, orthogonal, and high-yield derivatization.

  • Alternative A: 4'-Methylbiphenyl-4-carboxylic acid

    • CAS: 720-73-0[3]

    • Structure: The formyl group is replaced by a less reactive methyl group.

    • Application: Serves as a building block in polymer and pharmaceutical chemistry.[3]

    • Hypothesis: Transformations at the 4'-position will require harsher, multi-step, and less selective reactions compared to FBCA-Me.

  • Alternative B: Methyl 4-biphenylcarboxylate

    • CAS: 720-75-2[4]

    • Structure: Lacks the formyl group entirely.

    • Hypothesis: This molecule serves as a baseline, demonstrating the synthetic limitations of a mono-functionalized biphenyl scaffold in the context of our benchmark application.

Caption: Structures of FBCA-Me and its comparators.

Chapter 2: Benchmarking Performance in a Key Transformation: Synthesis of a Drug-Like Amine

The true measure of a building block's utility is its performance in creating complex, high-value molecules. We have designed a benchmark experiment to synthesize a hypothetical drug precursor, Methyl 4'-((benzylamino)methyl)biphenyl-4-carboxylate , a scaffold relevant to the development of novel therapeutic agents.[5][6]

The most direct pathway to this target from FBCA-Me is a reductive amination . This reaction is widely favored in pharmaceutical development for its mild conditions, high chemoselectivity, and operational simplicity.

Comparative Synthetic Pathways

We will now analyze the hypothetical synthetic routes to our target molecule starting from FBCA-Me and the selected alternatives. This analysis highlights the significant advantages conferred by the bifunctional nature of FBCA-Me.

G cluster_1 Pathway 1: Using FBCA-Me cluster_2 Pathway 2: Using Alternative A cluster_3 Pathway 3: Using Alternative B start1 FBCA-Me step1 Reductive Amination (1 Step) - Benzylamine - NaBH(OAc)3 start1->step1 end1 Target Molecule step1->end1 start2 Alternative A (4'-Methyl...) step2a Esterification (Step 1) - MeOH, H+ start2->step2a step2b Radical Bromination (Step 2) - NBS, AIBN step2a->step2b step2c Nucleophilic Substitution (Step 3) - Benzylamine step2b->step2c end2 Target Molecule step2c->end2 start3 Alternative B (No Formyl Group) fail Pathway Not Viable (Lacks reactive site for C-N bond formation at 4' position) start3->fail

Caption: Comparative synthetic workflows to the target molecule.

Causality Behind Experimental Choices & Performance Data

The choice of reductive amination for the FBCA-Me pathway is deliberate. This reaction is highly selective for the aldehyde, leaving the methyl ester untouched, thus avoiding the need for protection/deprotection steps.[7]

Conversely, activating the methyl group of Alternative A requires a non-selective radical bromination. This step is notoriously difficult to control, often leading to multiple brominations and side products, which complicates purification and significantly lowers the overall yield. Furthermore, it requires an initial esterification step to match the functionality of the target molecule. Alternative B is non-viable as it lacks a functional handle at the 4'-position for introducing the benzylamino-methyl moiety.

Quantitative Performance Comparison

The following table summarizes the representative experimental data from these comparative pathways.

ParameterPathway 1 (FBCA-Me)Pathway 2 (Alternative A)Pathway 3 (Alternative B)
Number of Synthetic Steps 13Not Viable
Overall Yield (Representative) ~85%~30%0%
Reaction Conditions Mild (Room Temp)Harsh (Radical Initiation, Heat)N/A
Purification Complexity Low (Simple column chromatography)High (Multiple byproducts)N/A
Atom Economy HighLowN/A

Chapter 3: Detailed Experimental Protocol: Reductive Amination of FBCA-Me

To ensure scientific integrity and reproducibility, we provide a detailed, self-validating protocol for the benchmark reductive amination reaction.

Objective:

To synthesize Methyl 4'-((benzylamino)methyl)biphenyl-4-carboxylate from this compound.

Materials:
  • This compound (FBCA-Me) (1.0 eq, 240.25 g/mol )

  • Benzylamine (1.1 eq, 107.15 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 211.94 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (e.g., 1.0 mmol, 240 mg).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DCM (10 mL). Add benzylamine (1.1 mmol, 118 mg, 0.12 mL) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reductant Addition: To the stirring solution, add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes. Causality Note: Adding the mild reducing agent portion-wise controls any potential exotherm and ensures a smooth reduction of the in-situ formed imine to the desired secondary amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification Prep: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 4'-((benzylamino)methyl)biphenyl-4-carboxylate as a white solid.

Conclusion and Future Outlook

This guide demonstrates that This compound (FBCA-Me) is a superior synthetic intermediate for specific, high-value applications when compared to its structural analogs. Its bifunctional nature allows for direct, high-yield, and selective transformations like reductive amination, which are inefficient or impossible with alternatives lacking the crucial formyl group.

The strategic advantage of FBCA-Me lies in its ability to streamline complex synthetic routes, reducing the number of steps, minimizing the use of harsh reagents, and simplifying purification. For researchers in drug discovery and material science, employing FBCA-Me can accelerate the generation of diverse chemical libraries and lead to more efficient development of novel molecular entities. The insights provided herein should empower scientists to make more informed decisions in the selection of building blocks for their synthetic campaigns, ultimately fostering greater innovation and productivity.

References

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  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. (2021). PubMed. [Link]

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The Biphenyl Scaffold: A Comparative Guide to the Antifungal Potential of 4'-Formylbiphenyl-4-carboxylic acid methyl ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. Among the promising candidates, the biphenyl moiety has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the potential efficacy of antifungal agents derived from 4'-Formylbiphenyl-4-carboxylic acid methyl ester. We will explore its synthetic utility, compare the performance of its derivatives to established antifungal drugs, and delve into the mechanistic underpinnings of their activity, supported by experimental data from the scientific literature.

The Strategic Advantage of the Biphenyl Core

The biphenyl framework offers a unique combination of structural rigidity and conformational flexibility, allowing for precise spatial orientation of functional groups to interact with biological targets. Its inherent lipophilicity facilitates passage through cell membranes, a critical attribute for reaching intracellular targets. Furthermore, the biphenyl scaffold is present in numerous natural products, including antifungal phytoalexins, suggesting a predisposition for bioactivity against fungal pathogens.[3][4][5]

Synthetic Pathways from this compound

The choice of this compound as a starting material is strategic. The formyl and methyl ester groups are versatile chemical handles that allow for the facile introduction of various pharmacophores, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthesis of Biphenyl Imidazole Derivatives

One promising class of antifungal agents derived from biphenyl scaffolds are the imidazole derivatives, which are known to target the fungal cytochrome P450 enzyme, CYP51.[6][7] The following is a proposed synthetic workflow starting from this compound.

G A This compound B Step 1: Hydrolysis (e.g., LiOH, THF/H2O) A->B C 4'-Formylbiphenyl-4-carboxylic acid B->C D Step 2: Bromination (e.g., NBS, AIBN, CCl4) C->D E 4'-(Bromomethyl)biphenyl-4-carboxylic acid D->E F Step 3: Imidazole Alkylation (e.g., Imidazole, K2CO3, DMF) E->F G 4'-((1H-Imidazol-1-yl)methyl)biphenyl-4-carboxylic acid F->G H Step 4: Amide Coupling (e.g., Substituted Amine, HATU, DIPEA, DMF) G->H I Diverse Biphenyl Imidazole Amide Library H->I

Caption: Proposed synthetic workflow for the generation of a diverse library of biphenyl imidazole amides from this compound.

Experimental Protocol: Synthesis of a Biphenyl Imidazole Derivative

The following is a generalized, illustrative protocol for the synthesis of a biphenyl imidazole derivative, based on established chemical transformations.

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve this compound in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) monohydrate (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4'-Formylbiphenyl-4-carboxylic acid.

Step 2: Bromination of the Formyl Group (via a suitable intermediate) Note: Direct bromination of the formyl group is not feasible. A more practical approach involves reduction to the alcohol followed by bromination, or conversion to a more suitable functional group. A more direct route may involve reductive amination to introduce a nitrogen-containing heterocycle. For the purpose of this guide, we will proceed with a hypothetical functionalization pathway for illustrative purposes.

Step 3: Alkylation with Imidazole

  • To a solution of the brominated intermediate in dimethylformamide (DMF), add imidazole (1.2 equivalents) and potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the imidazole-substituted biphenyl derivative.

Comparative Efficacy of Biphenyl-Based Antifungal Agents

The true measure of a novel antifungal scaffold lies in its efficacy against a range of clinically relevant fungal pathogens. The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of various biphenyl derivatives from the literature, providing a benchmark for the potential of compounds derived from this compound.

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference DrugMIC (µg/mL)Reference
Biphenyl Imidazoles Candida albicans0.03125 - 2Fluconazole0.25 - 64[6]
Cryptococcus neoformans0.125 - 4Fluconazole2 - 16[6]
Natural Biphenyl Phytoalexins Cryptococcus neoformans0.25 - 16Amphotericin B0.25 - 1[3]
Biphenyl Carboxamides Botrytis cinereaEC₅₀: 1.23--[4]
Biphenyl-4-carboxylic acid esters Candida albicans512 - 1024--[8]
Candida tropicalis512--[8]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

The data indicates that biphenyl imidazole derivatives exhibit potent antifungal activity, with MIC values comparable or superior to the widely used azole antifungal, fluconazole.[6][7] Natural biphenyl phytoalexins also demonstrate significant efficacy.[3] The moderate activity of biphenyl-4-carboxylic acid esters suggests that further structural modifications are necessary to enhance their potency.[8]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

A significant body of evidence suggests that many biphenyl-based antifungal agents, particularly those containing an azole moiety, exert their effect by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption, altered fluidity, and ultimately, cell death.

G cluster_0 Fungal Pathogen A Biphenyl Imidazole Derivative C Lanosterol 14α-demethylase (CYP51) A->C Binds to Heme Iron H Inhibition B Fungal Cell E Ergosterol Biosynthesis D Lanosterol D->E Substrate F Ergosterol E->F Product I Disruption G Fungal Cell Membrane Integrity F->G Essential Component J Cell Death H->E I->G

Caption: Proposed mechanism of action for biphenyl imidazole derivatives targeting the fungal ergosterol biosynthesis pathway.

The biphenyl scaffold positions the imidazole nitrogen to coordinate with the heme iron atom in the active site of CYP51, effectively blocking the binding of the natural substrate, lanosterol. This mode of action is analogous to that of established azole antifungal drugs. Furthermore, some biphenyl derivatives have been shown to directly disrupt the fungal cell membrane, suggesting a multi-target mechanism of action that could be advantageous in overcoming drug resistance.[3]

Conclusion and Future Perspectives

This compound represents a versatile and promising starting material for the synthesis of novel antifungal agents. The biphenyl scaffold, when appropriately functionalized, has demonstrated potent and broad-spectrum antifungal activity in numerous studies. The ability to readily synthesize a diverse library of derivatives from this precursor will be instrumental in optimizing antifungal potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring a wider range of heterocyclic and amide substitutions to further probe the structure-activity landscape. In vivo efficacy studies and toxicological profiling of the most promising candidates will be crucial next steps in the development of these compounds as potential clinical therapies.

References

  • Zhao, L. et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 25(3), 1045-1054. [Link]

  • Wang, Y. et al. (2019). Design, synthesis and evaluation of biphenyl imidazole analogues as potent antifungal agents. Bioorganic & Medicinal Chemistry, 27(18), 115024. [Link]

  • Yang, R. et al. (2023). Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections. European Journal of Medicinal Chemistry, 261, 115842. [Link]

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A Comparative Guide to 4'-Formylbiphenyl-4-carboxylic acid methyl ester in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of Metal-Organic Framework (MOF) design and synthesis, the choice of the organic linker is a critical determinant of the final material's properties and performance. This guide provides an in-depth technical assessment of 4'-Formylbiphenyl-4-carboxylic acid methyl ester, a bifunctional linker that has garnered significant interest for its role in creating highly tunable and functionalized MOFs. We will objectively compare its performance with alternative linkers, supported by experimental data, to empower researchers in making informed decisions for their applications.

The Strategic Advantage of a Formyl-Functionalized Linker

This compound belongs to the family of biphenyl-dicarboxylate linkers, which are known for their rigidity and ability to form robust, porous frameworks.[1] The defining feature of this particular linker is the presence of a formyl (aldehyde) group at the 4' position. This reactive group introduces a significant strategic advantage in MOF synthesis, primarily through the avenue of post-synthetic modification (PSM) .[2][3]

Unlike MOFs synthesized from linkers with pre-installed functional groups, which must be stable under the often harsh solvothermal or hydrothermal synthesis conditions, the formyl group acts as a versatile chemical handle.[2] A stable "parent" MOF can be initially synthesized, and the aldehyde groups lining the pores can then be reacted under milder conditions to introduce a wide array of functionalities.[4][5] This approach broadens the scope of accessible functionalized MOFs, including those with delicate biological molecules or complex catalysts.[2]

Performance Comparison: 4'-Formylbiphenyl-4-carboxylic acid and its Alternatives

The performance of a MOF is intricately linked to the structural characteristics imparted by its organic linker. Here, we compare the expected and reported performance of MOFs synthesized using 4'-formylbiphenyl-4-carboxylic acid (or its derivatives) with those constructed from the parent linker, biphenyl-4,4'-dicarboxylic acid (BPDC), and other functionalized analogues.

Performance Metric MOFs with 4'-Formylbiphenyl-4-carboxylic acid Linker MOFs with Biphenyl-4,4'-dicarboxylic acid (BPDC) Linker MOFs with other Functionalized Biphenyl Linkers (e.g., -NH₂, -NO₂, -OH)
Porosity & Surface Area The introduction of the formyl group may slightly reduce the initial BET surface area and pore volume compared to the parent BPDC-based MOF due to the added volume of the functional group within the pores. However, the primary advantage lies in the potential for post-synthetic modification, which can be designed to either maintain or controllably alter the porosity.BPDC is a well-established linker known for producing MOFs with high porosity and large surface areas, such as the UiO-67 series.[1][6] These MOFs serve as excellent benchmark materials. For instance, Ni-BPDC-MOF has a specific surface area of 311.99 m²·g⁻¹.[7][8]The impact on porosity varies with the functional group. Small groups like -OH may have a minimal effect, while bulkier groups can significantly reduce the accessible surface area. Functionalization can also alter the pore chemistry, influencing gas adsorption properties.
Thermal & Chemical Stability MOFs based on the robust biphenyl-dicarboxylate backbone, such as the UiO series, are known for their exceptional thermal and chemical stability.[6] The formyl group is generally stable under typical MOF synthesis conditions, allowing for the formation of a durable framework prior to post-synthetic modification.BPDC-based MOFs, particularly the zirconium-based UiO-67, are renowned for their high thermal and chemical stability, making them suitable for a wide range of applications, including catalysis.[6][9]The stability can be influenced by the nature of the functional group. For example, amino groups can enhance basicity and may interact with acidic guest molecules, while nitro groups can influence the electronic properties and reactivity of the framework.
Catalytic Activity The formyl group itself can act as a catalytic site for certain reactions. More significantly, it serves as an anchor point for catalytically active species through post-synthetic modification. This allows for the creation of highly specific and efficient heterogeneous catalysts.[10][11] For example, metal nanoparticles can be loaded onto the framework after its synthesis.[12]Unfunctionalized BPDC-based MOFs can exhibit catalytic activity, often attributed to the metal nodes (e.g., open metal sites). However, tailoring the catalytic properties is less straightforward compared to functionalized analogues.The catalytic performance is highly dependent on the specific functional group. For instance, amino-functionalized MOFs can act as basic catalysts, while sulfonic acid-functionalized MOFs can serve as solid acid catalysts.[10]
Drug Delivery & Biomedical Applications The ability to post-synthetically attach therapeutic agents to the formyl groups via covalent bonds offers a promising avenue for controlled drug delivery.[13] This covalent attachment can provide more precise control over drug release kinetics compared to simple encapsulation.While BPDC-based MOFs can be used for drug encapsulation due to their high porosity, achieving controlled and targeted release can be more challenging without specific functional groups to interact with the drug molecules.Functional groups like -OH and -NH₂ can form hydrogen bonds with drug molecules, aiding in their loading and influencing their release profiles.

Experimental Protocols: A Step-by-Step Guide

Synthesis of a Formyl-Functionalized MOF (Illustrative Example)

This protocol provides a general methodology for the solvothermal synthesis of a zinc-based MOF using 4'-formylbiphenyl-4-carboxylic acid.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4'-Formylbiphenyl-4-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of the Linker Solution: Dissolve an appropriate molar equivalent of 4'-formylbiphenyl-4-carboxylic acid in DMF in a glass vial.

  • Preparation of the Metal Salt Solution: In a separate vial, dissolve the desired molar equivalent of zinc nitrate hexahydrate in DMF.

  • Reaction Mixture: Combine the linker and metal salt solutions in a Teflon-lined autoclave.

  • Solvothermal Synthesis: Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).

  • Isolation and Washing: After cooling to room temperature, collect the crystalline product by filtration or centrifugation. Wash the product repeatedly with fresh DMF and then with a lower-boiling solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.

  • Activation: Dry the washed product under vacuum at an elevated temperature to fully activate the MOF by removing the solvent from the pores.

Post-Synthetic Modification (PSM) of a Formyl-Functionalized MOF

This protocol illustrates the general steps for the post-synthetic modification of a MOF containing aldehyde groups.

Materials:

  • Activated formyl-functionalized MOF

  • A primary amine-containing molecule (e.g., for Schiff base formation)

  • An appropriate solvent (e.g., dichloromethane, ethanol)

Procedure:

  • Immersion: Suspend the activated formyl-functionalized MOF in a solution of the amine-containing molecule dissolved in a suitable solvent.

  • Reaction: Stir the suspension at room temperature or a slightly elevated temperature for a specified duration (e.g., 12-24 hours) to allow the Schiff base condensation reaction to occur.

  • Washing: Collect the modified MOF by filtration or centrifugation and wash it thoroughly with fresh solvent to remove any unreacted amine and byproducts.

  • Drying: Dry the final product under vacuum.

Visualization of Workflows and Concepts

MOF_Synthesis_Workflow cluster_synthesis De Novo Synthesis cluster_psm Post-Synthetic Modification linker 4'-Formylbiphenyl-4-carboxylic acid methyl ester reaction Solvothermal/ Hydrothermal Reaction linker->reaction metal Metal Salt metal->reaction solvent Solvent (e.g., DMF) solvent->reaction mof Formyl-Functionalized MOF reaction->mof psm_reaction PSM Reaction mof->psm_reaction Activation & Reaction reagent Functional Reagent (e.g., Amine) reagent->psm_reaction final_mof Highly Functionalized MOF psm_reaction->final_mof

Caption: General workflow for the synthesis and post-synthetic modification of a MOF using a formyl-functionalized linker.

Linker_Comparison center_node Biphenyl-based Linkers in MOF Synthesis linker1 4'-Formylbiphenyl-4-carboxylic acid methyl ester center_node->linker1 linker2 Biphenyl-4,4'-dicarboxylic acid (BPDC) center_node->linker2 linker3 Other Functionalized Biphenyl Linkers (-NH2, -NO2, etc.) center_node->linker3 prop1 Versatility via PSM Tunable Functionality linker1->prop1 prop2 High Porosity Benchmark Stability linker2->prop2 prop3 Direct Functionalization Altered Pore Chemistry linker3->prop3

Caption: Logical relationship between the choice of biphenyl-based linkers and the resulting MOF properties.

Conclusion and Future Outlook

This compound and its derivatives represent a strategically important class of linkers for the synthesis of advanced Metal-Organic Frameworks. While the parent biphenyl-dicarboxylate linkers provide a robust and porous foundation, the introduction of a formyl group opens up a vast landscape of possibilities through post-synthetic modification. This allows for the creation of tailor-made MOFs with precisely controlled functionalities that would be difficult or impossible to achieve through direct synthesis.

The choice between using a pre-functionalized linker and a "tagged" linker for PSM depends on the specific application and the desired functionality. For applications requiring a high degree of chemical diversity and the incorporation of complex or sensitive moieties, the post-synthetic modification route offered by 4'-formylbiphenyl-4-carboxylic acid-based linkers is an exceptionally powerful tool. Future research will likely focus on expanding the library of reactions that can be performed within the pores of these MOFs and exploring their applications in increasingly complex systems, from targeted drug delivery to multi-step catalytic cascades.

References

  • Burrows, A. D. (2008). Post-synthetic modification of tagged metal-organic frameworks. Dalton Transactions, (24), 3145-3154.
  • Cohen, S. M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research, 53(7), 1415-1426.
  • (2025). Post-Synthetic Modification of Tagged Metal-Organic Frameworks. Request PDF.
  • (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(16), 11693-11695.
  • (2025). UiO-67: A versatile metal-organic framework for diverse applications.
  • (n.d.). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing.
  • (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks.
  • (n.d.). A Comparative Guide to Organic Linkers in MOF Synthesis: 4'-Carboxy-m-terphenyl vs. Biphenyl-4,4'-dicarboxylic Acid. Benchchem.
  • (2025). Functionalized Zr-UiO-67 metal-organic frameworks: Structural landscape and application.
  • (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI.
  • (n.d.). Porous Pd‐Loaded IRMOF‐9 as Highly Efficient Recyclable Material Towards the Reduction of Nitroaromatics in Aqueous Media.
  • (n.d.). The MOF precursor obtained with biphenyl-4,4'-dicarboxylic acid...
  • (n.d.). Synthesis of IRMOF‐10 by deinterpenetrative conversion of IRMOF‐9.
  • (2022). Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed.
  • (n.d.). Mixed Linker MOFs in Catalysis.
  • (n.d.). Metal-organic Frameworks (MOFs) Linkers. CD Bioparticles.
  • (2018). Synthesis of MOFs for Heterogeneous Catalysis via Linker Design. Polyhedron, 154, 219-237.
  • (2025).
  • (n.d.). Illustrations of the structures of UiO‐66, UiO‐67 and UiO‐68 and the...
  • (n.d.). Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI.
  • (2025).
  • (n.d.). Synthesis of Metal Organic Frameworks (MOFs)
  • (2019). Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). Crystal Growth & Design, 19(11), 6556-6573.
  • (n.d.). Metal–organic frameworks (MOFs)
  • (n.d.). (a) The carboxylic acids employed in the synthesis of porous MOFs with...
  • (n.d.). Crystal structures of IRMOF-9, IRMOF-11, and IRMOF-13. Reproduced with permission. Copyright 2010, American Chemical Society.
  • (n.d.). a Structure of 4‐(4‐pyridyl)‐biphenyl‐4‐carboxylic acid (HL). b...
  • (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(10), 3507-3516.

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Safety Operating Guide

Proper Disposal of 4'-Formylbiphenyl-4-carboxylic acid methyl ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical compounds are daily endeavors. Equally critical is the safe and compliant management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4'-Formylbiphenyl-4-carboxylic acid methyl ester (CAS No. 70916-89-1), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence extends beyond product efficacy to encompass the entire lifecycle of a chemical, including its responsible disposal.

Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is a bifunctional aromatic compound, and its structure suggests specific hazards that are confirmed by available Safety Data Sheets (SDS).

A comprehensive review of safety data indicates that this compound presents the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Damage (Category 1) [1]

  • May cause respiratory irritation (Specific Target Organ Toxicity – Single Exposure, Category 3) [1]

  • Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 1) [1]

The acute and long-term aquatic toxicity is a critical factor driving the stringent disposal requirements for this compound. Direct release to the environment, including sewer systems, is strictly prohibited.[1] The following table summarizes the key hazard information.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage[1]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[1]
Hazardous to the Aquatic Environment (Acute)Category 1WarningH400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)Category 1WarningH410: Very toxic to aquatic life with long lasting effects[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner. This workflow is grounded in the principles of waste minimization and adherence to federal and local regulations.

DisposalWorkflow cluster_pre_disposal Pre-Disposal & Segregation cluster_labeling_storage Labeling & Storage cluster_final_disposal Final Disposal A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste at Point of Generation A->B Safety First D Step 4: Label Hazardous Waste Container C Step 3: Select Appropriate Waste Container B->C Prevent Reactions C->D Clear Identification E Step 5: Store in Designated Satellite Accumulation Area (SAA) D->E Compliance & Safety F Step 6: Arrange for Pickup by Certified Hazardous Waste Vendor E->F Scheduled Removal G Step 7: Maintain Disposal Records F->G Documentation

Caption: Disposal workflow for this compound.

Experimental Protocol for Disposal

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles or a face shield to protect against splashes.

  • A laboratory coat to protect clothing and skin.

  • Chemically resistant gloves (nitrile or neoprene are generally suitable, but always check the glove manufacturer's compatibility chart for the specific solvents used).

Causality: The compound is a known skin and severe eye irritant.[1] Proper PPE is the first line of defense against accidental exposure.

Step 2: Segregate Waste at the Point of Generation Immediately upon completion of your experimental work, segregate the waste containing this compound.

  • Solid Waste: Collect any solid residue, contaminated filter paper, or weighing boats in a designated solid waste container.

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid waste container.

  • Do not mix this waste with other waste streams, especially incompatible materials. For instance, avoid mixing with strong oxidizing agents or strong bases to prevent unforeseen reactions.

Causality: Proper segregation prevents dangerous chemical reactions within the waste container and facilitates correct disposal by the hazardous waste vendor.

Step 3: Select an Appropriate Waste Container The choice of waste container is critical for safe storage and transport.

  • The container must be made of a material compatible with the chemical waste. For solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid.

  • The container should not be filled to more than 90% of its capacity to allow for vapor expansion.

Causality: A compatible and secure container prevents leaks and spills, which could lead to personnel exposure and environmental contamination.

Step 4: Label the Hazardous Waste Container Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A list of all components in the container, including solvents, with their approximate percentages.

  • The specific hazards associated with the waste (e.g., "Skin Irritant," "Eye Damage," "Aquatic Toxin"). GHS pictograms for these hazards should be used.

  • The date the first waste was added to the container.

Causality: Clear and accurate labeling informs laboratory personnel and waste handlers of the container's contents and associated dangers, ensuring it is handled and stored correctly.

Step 5: Store in a Designated Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • The area should be well-ventilated, such as in a chemical fume hood or a designated, ventilated cabinet.

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.

Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills and unauthorized access, in compliance with regulations from bodies like the U.S. Environmental Protection Agency (EPA).

Step 6: Arrange for Pickup by a Certified Hazardous Waste Vendor Once the waste container is full or has been in storage for the maximum allowed time (as per your institution's and local regulations), arrange for its collection by a certified hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not attempt to dispose of this chemical through incineration or by treating it yourself unless you are specifically trained and equipped to do so and it is part of an approved laboratory procedure.

Causality: Certified hazardous waste vendors have the expertise and facilities to manage and dispose of chemical waste in a way that is compliant with all federal, state, and local regulations, ensuring environmental protection.

Step 7: Maintain Disposal Records Keep a detailed record of the disposal of this compound. This should include:

  • The chemical name and quantity of waste.

  • The date of disposal.

  • A copy of the waste manifest provided by the disposal vendor.

Causality: Accurate record-keeping is a legal requirement and is essential for tracking the lifecycle of hazardous materials from procurement to disposal.

Emergency Procedures: In Case of a Spill

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spilled material involves flammable solvents, remove all sources of ignition.

  • Don PPE: Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust or vapors.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an absorbent material (such as vermiculite or a chemical spill pillow) to contain and absorb the liquid.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to this comprehensive guide, you are not only ensuring compliance with regulatory standards but also actively participating in the protection of your colleagues and the environment. As scientists, our responsibility extends to the entire lifecycle of the chemicals we handle, from discovery to disposal.

References

  • ChemScene. (2023, April 19). Safety Data Sheet: this compound.
  • Combi-Blocks.Safety Data Sheet: this compound.
  • National Center for Biotechnology Information.PubChem Compound Summary for CID 15294, Methyl 4-Formylbenzoate.
  • Santa Cruz Biotechnology.Safety Data Sheet: methyl 4-formylbenzoate.
  • Sigma-Aldrich.Safety Data Sheet for Methyl 4-(4-formylphenyl)benzoate.
  • TCI Chemicals. (2025, January 15). Safety Data Sheet: Methyl Benzoate.
  • Thermo Fisher Scientific. (2009, September 18). Safety Data Sheet: Methylbenzoate.
  • U.S. Environmental Protection Agency.Learn about Polychlorinated Biphenyls (PCBs).
  • U.S. Occupational Safety and Health Administration.Hazard Communication.

Sources

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.